3-(Benzyloxy)cyclobutanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxycyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSDRBWWICYJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100058-61-5, 233276-35-2 | |
| Record name | 3-(Benzyloxy)cyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,3s)-3-(benzyloxy)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Cyclobutane Scaffold
An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)cyclobutanol
In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a structurally significant scaffold. Its inherent ring strain and three-dimensional geometry offer a unique conformational rigidity that can lock pharmacophores into bioactive conformations, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1] Among the functionalized cyclobutanes, this compound and its precursor, 3-(Benzyloxy)cyclobutanone, are pivotal intermediates. They serve as key building blocks in the synthesis of a range of therapeutics, including potent inhibitors of HIV-1 reverse transcriptase and Polo-like kinase (PLK), underscoring their value to drug development professionals.[2][3][]
This guide provides a comprehensive overview of the prevailing synthetic strategies for this compound. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for precursor synthesis, and the critical factors influencing stereochemical outcomes.
Strategic Overview: A Two-Phase Synthetic Approach
The most direct and widely adopted pathway to this compound involves the reduction of its corresponding ketone, 3-(Benzyloxy)cyclobutanone.[5] Therefore, a robust synthesis of this key precursor is the foundational phase of the overall process. This guide is structured to address both critical phases: the synthesis of the ketone intermediate and its subsequent stereoselective reduction.
Caption: High-level overview of the two-phase synthesis strategy.
Part I: Synthesis of the Key Precursor, 3-(Benzyloxy)cyclobutanone
The economic viability and overall efficiency of the synthesis of this compound are largely dependent on the chosen route to the ketone precursor. Several distinct methods have been reported, primarily in patent literature, each with unique advantages.
Route A: [2+2] Cycloaddition of Benzyl Vinyl Ether
A prominent industrial method involves the reaction of benzyl vinyl ether with trichloroacetyl chloride.[6] This pathway leverages a [2+2] cycloaddition reaction, followed by a dechlorination step to yield the target ketone.
-
[2+2] Cycloaddition: Benzyl vinyl ether reacts with trichloroacetyl chloride in the presence of a zinc-copper couple. This forms a dichlorinated cyclobutanone intermediate. The zinc-copper reagent is crucial for facilitating the cycloaddition.
-
Dechlorination: The resulting 2,2-dichloro cyclobutanone derivative is then treated with zinc powder in aqueous acetic acid to remove the chlorine atoms, yielding 3-(Benzyloxy)cyclobutanone with high purity.[2]
Caption: Workflow for the synthesis of 3-(Benzyloxy)cyclobutanone via [2+2] cycloaddition.
This method benefits from relatively mild reaction conditions for the key ring-closure step, making it attractive for industrial-scale production.[2]
Route B: Multi-Step Synthesis from 1,3-Dibromo-2,2-dimethoxypropane
An alternative patented route begins with more fundamental building blocks.[6] This multi-step synthesis offers flexibility but requires more transformations.
-
Nucleophilic Substitution: The process starts with the reaction of 1,3-dibromo-2,2-dimethoxypropane and diisopropyl malonate under basic conditions to form the cyclobutane ring.
-
Deprotection and Hydrolysis: The resulting compound is treated with acid to deprotect the ketone and hydrolyze the ester groups, yielding 3-oxocyclobutanecarboxylic acid.
-
Hunsdiecker Reaction: The carboxylic acid is converted to its silver salt and then reacted with bromine to form a bromoalkane.
-
Final Substitution: The final step is a nucleophilic substitution reaction between the bromoalkane and benzyl alcohol to afford 3-(Benzyloxy)cyclobutanone.[6]
While more linear, this route provides access to the key intermediate from different starting materials and showcases a variety of classical organic transformations.
Part II: Reduction to this compound
The conversion of 3-(Benzyloxy)cyclobutanone to this compound is a standard ketone reduction, typically achieved with high efficiency using metal hydride reagents. The choice of reagent is the most critical parameter, as it dictates the stereochemical outcome of the reaction.
Mechanism: Nucleophilic Hydride Attack
The core of the reaction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent (e.g., sodium borohydride, NaBH₄) onto the electrophilic carbonyl carbon of the cyclobutanone. This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product.
Caption: Simplified mechanism of ketone reduction by a hydride agent.
Stereoselectivity: The Decisive Role of the Reducing Agent
The reduction of 3-substituted cyclobutanones can produce two diastereomers: cis and trans. The facial selectivity of the hydride attack is influenced by the steric hindrance posed by the benzyloxy group at the C3 position and the choice of the hydride reagent.
-
For cis-selectivity: Sterically demanding hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), are employed. The bulky nature of this reagent forces it to attack the carbonyl from the face opposite to the existing benzyloxy group (anti-attack), leading predominantly to the cis-alcohol.[7]
-
For mixtures or trans-selectivity: Less hindered reagents like sodium borohydride (NaBH₄) may show lower selectivity, often resulting in a mixture of cis and trans isomers.[5][7] The exact ratio can be influenced by temperature and solvent. In some cases, enzymatic reductions using ketoreductases (KREDs) can provide high selectivity for the trans product.[7]
The ability to selectively synthesize either the cis or trans isomer is of paramount importance in drug development, as stereoisomers can have vastly different biological activities.
Experimental Protocol: Sodium Borohydride Reduction
This protocol is a reliable method for the synthesis of this compound, typically yielding a mixture of diastereomers.
Step 1: Reaction Setup
-
To a round-bottomed flask, add 3-(Benzyloxy)cyclobutanone (1.0 eq).
-
Dissolve the ketone in a mixture of tetrahydrofuran (THF) and methanol.[5] The use of THF as the primary solvent ensures solubility, while methanol can act as a proton source for the final product.
-
Cool the reaction mixture to 0 °C in an ice bath. This is a standard precaution to control the initial exothermic reaction upon addition of the hydride.
Step 2: Addition of Reducing Agent
-
Slowly add sodium borohydride (NaBH₄) (approx. 1.1 eq) to the cooled solution in portions.[5] Adding the reagent in batches prevents an uncontrolled, rapid reaction and helps maintain the low temperature.
Step 3: Reaction and Monitoring
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.[5]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.
Step 4: Quenching and Work-up
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly quench the reaction by adding water to decompose any excess NaBH₄.[5]
-
Pour the mixture into a separatory funnel containing additional water and extract the product into an organic solvent, such as ethyl acetate (2-3 times).[5]
Step 5: Purification
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude oil via flash column chromatography on silica gel to separate the product from any impurities and potentially to separate the cis and trans diastereomers.
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 3-(Benzyloxy)cyclobutanone | 176.21 | 11.4 | 1.0 | 2.00 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 12.5 | 1.1 | 0.475 g |
| Tetrahydrofuran (THF) | 72.11 | - | - | 20 mL |
| Methanol (MeOH) | 32.04 | - | - | 1 mL |
| Table based on a literature procedure.[5] |
Characterization and Safety
Analytical Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, and the coupling constants and chemical shifts of the carbinol proton can help determine the cis/trans stereochemistry.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product (m/z 179 [M+H]⁺).[5]
Safety and Handling:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas; it should be handled with care and quenched slowly.
-
Organic solvents like THF and ethyl acetate are flammable. Avoid open flames and sparks.[8]
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.[8]
Conclusion
The synthesis of this compound is a strategically important process for medicinal chemistry, hinging on a two-phase approach: the formation of the 3-(Benzyloxy)cyclobutanone precursor followed by its reduction. While several routes to the ketone exist, the [2+2] cycloaddition of benzyl vinyl ether represents a robust and scalable method. The final reduction step offers a critical control point for stereochemistry, where the choice of hydride reagent allows for targeted synthesis of either the cis or trans diastereomer, a vital consideration for biological applications. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and efficiently produce this valuable cyclobutane intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 5. This compound | 100058-61-5 [chemicalbook.com]
- 6. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 3-(Benzyloxy)cyclobutanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 3-(Benzyloxy)cyclobutanol, a versatile building block in organic synthesis and medicinal chemistry. We will delve into its core properties, synthesis, and reactivity, with a focus on its practical applications in the development of novel therapeutics. This document is designed to be a valuable resource for researchers and professionals in the field, offering both foundational knowledge and actionable protocols.
Introduction: The Significance of the Cyclobutane Motif and the Benzyloxy Group
The cyclobutane ring, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry. Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance the binding affinity and selectivity of drug candidates for their biological targets[1][2]. Unlike more flexible aliphatic chains, the cyclobutane scaffold can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding. Furthermore, it can serve as a bioisosteric replacement for other cyclic systems or even aromatic rings, allowing for the fine-tuning of physicochemical properties such as solubility and metabolic stability[2]. Several marketed drugs, including the hepatitis C protease inhibitor Boceprevir and the anticancer agent Carboplatin, feature a cyclobutane moiety, highlighting its therapeutic relevance[1].
The benzyloxy group, a benzyl ether, is another key feature of this compound. The benzyl group can serve as a protecting group for the hydroxyl functionality, which can be readily removed under various conditions. More importantly, it provides a versatile handle for further chemical modifications through reactions on the aromatic ring or benzylic C-H functionalization. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The combination of the conformationally rigid cyclobutane core and the synthetically versatile benzyloxy group makes this compound a valuable and sought-after building block for the synthesis of complex and biologically active molecules.
Physicochemical Properties of this compound
This compound is a colorless to yellow oil at room temperature. Its core properties are summarized in the table below. While experimental data for some properties are limited, predicted values and data for its isomers provide useful estimations.
| Property | Value | Source |
| CAS Number | 100058-61-5 | [3] |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Colorless to yellow oil | [4] |
| Boiling Point (trans-isomer) | 286.5 ± 33.0 °C at 760 mmHg | [5] |
| Melting Point | Not available | |
| Solubility | Based on the structures of cyclobutanol and benzyl alcohol, it is expected to be soluble in a range of organic solvents such as ethanol, methanol, dichloromethane, ethyl acetate, and tetrahydrofuran. Its solubility in non-polar solvents like hexane is likely to be limited[1][6]. |
Synthesis and Reactivity
The primary and most direct route to this compound is through the reduction of its corresponding ketone, 3-(benzyloxy)cyclobutanone.
Synthesis of 3-(Benzyloxy)cyclobutanone
The precursor, 3-(benzyloxy)cyclobutanone, is a crucial intermediate. Several synthetic routes to this ketone have been reported. One common method involves the reaction of benzyl vinyl ether with trichloroacetyl chloride, followed by a zinc-copper mediated ring closure and subsequent dechlorination. Another patented method describes a multi-step synthesis starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate[5].
Reduction to this compound
The reduction of 3-(benzyloxy)cyclobutanone to the corresponding alcohol can be efficiently achieved using common reducing agents. Sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol is a mild and effective choice, typically affording high yields of the desired product. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.
Below is a logical workflow for the synthesis of cis-3-(benzyloxy)cyclobutanol:
Caption: Synthetic workflow for the preparation of cis-3-(Benzyloxy)cyclobutanol.
Experimental Protocol: Synthesis of cis-3-(Benzyloxy)cyclobutanol[5]
-
Reaction Setup: To a solution of 3-(benzyloxy)cyclobutan-1-one (300 mg, 1.71 mmol) in anhydrous ethanol (5 mL), add sodium borohydride (65 mg, 1.71 mmol) in portions at 0 °C.
-
Reaction: Stir the reaction mixture continuously at 0 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of ice water. Extract the aqueous mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash sequentially with water and saturated brine solution, and then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to remove the solvent.
-
Isolation: Purify the resulting crude product by silica gel column chromatography using a 10% ethyl acetate in hexane solution as the eluent to afford cis-3-(benzyloxy)cyclobutanol as a light yellow oil (300 mg, 99% yield).
Characterization and Spectroscopic Analysis
Proper characterization of this compound is essential to confirm its structure and purity. The following are the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of cis-3-(benzyloxy)cyclobutanol in DMSO-d₆ (400 MHz) is reported to show the following signals: δ 1.69-1.76 (m, 2H), 2.49-2.55 (m, 2H), 3.49-3.72 (m, 2H), 4.33 (s, 2H), 4.97-5.01 (m, 1H), 7.25-7.35 (m, 5H)[4]. The multiplets between 1.69 and 2.55 ppm correspond to the cyclobutane ring protons. The multiplet around 3.5-3.7 ppm is likely the proton attached to the carbon bearing the hydroxyl group and the proton on the carbon with the benzyloxy group. The singlet at 4.33 ppm is characteristic of the benzylic protons (-OCH₂Ph). The multiplet between 7.25 and 7.35 ppm represents the aromatic protons of the benzyl group. The multiplet around 4.97-5.01 ppm is likely the hydroxyl proton.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane and benzylic methylene groups.
-
C-H Stretch (sp²): Weaker absorptions above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong absorptions in the 1050-1250 cm⁻¹ region for the alcohol and ether C-O bonds.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak ([M]⁺) at m/z 178. Common fragmentation patterns for alcohols include the loss of water ([M-18]⁺) and alpha-cleavage. For ethers, cleavage of the C-O bond is common. Therefore, expected fragments could include:
-
m/z 160: [M - H₂O]⁺
-
m/z 91: [C₇H₇]⁺ (tropylium ion), a very common fragment for benzyl-containing compounds.
-
m/z 107: [C₇H₇O]⁺ (benzyloxy cation).
-
m/z 77: [C₆H₅]⁺ (phenyl cation).
Applications in Drug Discovery and Development
The rigid cyclobutane scaffold of this compound makes it an attractive starting material for the synthesis of novel drug candidates. Its utility lies in its ability to introduce conformational constraint and provide a platform for diverse functionalization.
As a Scaffold for Kinase Inhibitors
The development of selective kinase inhibitors is a major focus in modern drug discovery. The conformationally restricted nature of the cyclobutane ring can be exploited to orient key pharmacophoric groups towards the binding pockets of kinases, potentially leading to enhanced potency and selectivity. While direct synthesis of a marketed kinase inhibitor from this compound is not prominently documented, its structural motifs are highly relevant. The hydroxyl group can be functionalized to introduce hydrogen bond donors or acceptors, while the benzyloxy group can be modified or replaced to explore interactions within hydrophobic pockets of the kinase active site.
The following diagram illustrates a conceptual pathway for utilizing this compound in the synthesis of a hypothetical kinase inhibitor scaffold.
Caption: Conceptual pathway for kinase inhibitor synthesis from this compound.
In the Synthesis of PROTACs
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to degrade target proteins. A related compound, cis-3-[(benzyloxy)methyl]cyclobutanol, has been identified as a PROTAC linker, which connects the target-binding ligand to the E3 ligase-binding ligand. This highlights the utility of the functionalized cyclobutane scaffold in this cutting-edge area of drug discovery. The stereochemistry and rigidity of the cyclobutane ring can play a crucial role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and avoid inhaling vapors[7].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[7].
-
Disposal: Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical disposal company[7].
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a conformationally constrained cyclobutane ring and a synthetically adaptable benzyloxy group provides a powerful platform for the design and synthesis of novel and complex molecules. As the demand for three-dimensional scaffolds in drug discovery continues to grow, the importance of compounds like this compound is set to increase. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, and it is hoped that it will serve as a useful resource for researchers in the field.
References
- 1. What is the solubility of Cyclobutanol in different organic solvents? - Blog [btcpharmtech.com]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Characteristics of 3-(Benzyloxy)cyclobutanol
This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-(benzyloxy)cyclobutanol (CAS No. 100058-61-5).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. While experimental spectra for this specific compound are not widely available in the public domain, this guide offers a robust, predictive analysis based on the known spectral behaviors of its constituent functional groups and analogous molecular structures. This approach provides a strong foundation for the identification and characterization of this compound in a laboratory setting.
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , is an organic compound featuring a cyclobutane ring.[1] This structure incorporates a hydroxyl group and a benzyloxy group, making it a molecule of interest in organic synthesis and medicinal chemistry.[2] The presence of these functional groups, along with the strained cyclobutane ring, gives rise to a unique spectral fingerprint that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualization of the Molecular Structure
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclobutane ring, the benzyloxy group, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the magnetic anisotropy of the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.25 - 7.40 | Multiplet (m) | 5H |
| -O-CH ₂-Ph | ~4.50 | Singlet (s) | 2H |
| CH -OH | ~4.00 | Multiplet (m) | 1H |
| CH -O-Bn | ~3.80 | Multiplet (m) | 1H |
| Cyclobutane CH ₂ | 1.80 - 2.50 | Multiplet (m) | 4H |
| -OH | Variable (1.5 - 4.0) | Singlet (s, broad) | 1H |
Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[3]
Expert Insights:
-
The five aromatic protons are expected to appear as a complex multiplet in the range of 7.25-7.40 ppm.
-
The benzylic protons (-O-CH ₂-Ph) are anticipated to be a sharp singlet around 4.50 ppm, as they are chemically equivalent and lack adjacent protons for coupling.
-
The methine protons on the cyclobutane ring attached to the oxygen atoms (CH -OH and CH -O-Bn) will be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atoms. Their exact chemical shifts and multiplicities will depend on their cis/trans relationship and the resulting dihedral angles with neighboring protons.
-
The remaining cyclobutane methylene protons will likely appear as a complex multiplet in the upfield region.
-
The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration, temperature, and solvent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | ~138 |
| Aromatic C -H | 127 - 129 |
| -O-C H₂-Ph | ~70 |
| C H-OH | ~68 |
| C H-O-Bn | ~75 |
| Cyclobutane C H₂ | 25 - 35 |
Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[4][5][6]
Expert Insights:
-
The aromatic carbons will resonate in the 127-138 ppm region. The quaternary carbon attached to the benzylic group will be distinct from the protonated aromatic carbons.
-
The carbons directly bonded to oxygen atoms (-O-C H₂-Ph, C H-OH, and C H-O-Bn) will appear in the downfield region of the aliphatic spectrum, typically between 68 and 75 ppm.
-
The remaining cyclobutane methylene carbons will be found in the more upfield region, characteristic of aliphatic carbons.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, 30° pulse angle, 2-second relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, 45° pulse angle, 2-5 second relaxation delay.
-
For further structural confirmation, consider acquiring Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl, ether, and aromatic functionalities.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium-Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium (multiple bands) |
| Ether (C-O-C) | C-O stretch | 1050 - 1150 | Strong |
| Alcohol (C-O) | C-O stretch | 1000 - 1260 | Strong |
Disclaimer: These are predicted values based on established correlation tables.[7][8][9][10]
Expert Insights:
-
The most prominent feature will be a broad, strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.
-
The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Strong C-O stretching bands for both the alcohol and the ether linkages will be observable in the fingerprint region (1000-1260 cm⁻¹).
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectral Data
The mass spectrum of this compound is expected to show a molecular ion peak (or a related adduct) and several characteristic fragment ions.
Table 4: Expected Key Mass-to-Charge Ratios (m/z)
| Ion | Formula | Predicted m/z | Notes |
| [M+H]⁺ | [C₁₁H₁₅O₂]⁺ | 179 | Protonated molecule (ESI-MS)[2] |
| [M]⁺ | [C₁₁H₁₄O₂]⁺ | 178 | Molecular ion (EI-MS) |
| [M-H₂O]⁺ | [C₁₁H₁₂O]⁺ | 160 | Loss of water |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tropylium ion (benzylic fragment) |
Disclaimer: Fragmentation patterns can vary significantly with the ionization technique used (e.g., Electron Ionization vs. Electrospray Ionization).
Expert Insights:
-
In Electrospray Ionization (ESI-MS), the most prominent peak is often the protonated molecule [M+H]⁺ at m/z 179.[2]
-
Under Electron Ionization (EI-MS), the molecular ion peak at m/z 178 may be observed, but it could be weak due to the relative instability of the cyclobutanol ring.
-
A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 160.
-
The most characteristic fragment is expected to be the tropylium ion at m/z 91, resulting from the cleavage of the benzylic C-O bond. This is a very stable carbocation and often a base peak for compounds containing a benzyl group.
-
Other fragments may arise from the cleavage of the cyclobutane ring.[11][12][13]
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: A streamlined workflow for mass spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition:
-
Introduce the sample into the instrument.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion or protonated molecule peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While this guide is based on well-established spectroscopic principles and data from analogous structures, it is recommended to confirm these predictions with experimental data whenever possible.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 100058-61-5: 3-(phenylmethoxy)cyclobutan-1-ol [cymitquimica.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. english.gyig.cas.cn [english.gyig.cas.cn]
- 13. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)cyclobutanol: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Benzyloxy)cyclobutanol is a valuable sp³-rich building block in medicinal chemistry, prized for its role as a conformationally restricted isostere in drug design. Its synthesis hinges on the preparation of a key intermediate, 3-(Benzyloxy)cyclobutanone. This guide provides a comprehensive overview of the primary and most industrially viable synthetic route to this precursor, focusing on the foundational [2+2] cycloaddition strategy. We will dissect the synthesis of the requisite starting materials, provide detailed, field-proven protocols for each critical step, and conclude with the final reduction to the target alcohol. The causality behind experimental choices, quantitative data, and process workflows are detailed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
The cyclobutane motif has garnered significant interest in drug discovery for its ability to impart favorable pharmacological properties, including metabolic stability and improved binding efficiency. As a 1,3-disubstituted cyclobutane, this compound serves as a rigid scaffold and a versatile precursor for a wide range of biologically active molecules, including inhibitors of HIV-1 reverse transcriptase.[1][2] The synthetic accessibility of this compound is therefore of critical importance.
The most direct and widely adopted pathway to this compound involves the reduction of the corresponding ketone, 3-(Benzyloxy)cyclobutanone. Consequently, this guide will focus predominantly on the robust and scalable synthesis of this pivotal intermediate.
The Cornerstone of Synthesis: [2+2] Cycloaddition
The formation of the four-membered cyclobutane ring is most efficiently achieved via a [2+2] cycloaddition reaction.[3][4] This powerful transformation constructs the core scaffold in a single, convergent step. The most common industrial approach involves the reaction of benzyl vinyl ether with a ketene equivalent, followed by a reductive dechlorination step.
Figure 1: Overall workflow for the synthesis of 3-(Benzyloxy)cyclobutanone via [2+2] cycloaddition.
Synthesis of Starting Materials and Intermediates
Preparation of Starting Material: Benzyl Vinyl Ether
The synthesis begins with the preparation of benzyl vinyl ether, a key cycloaddition partner. A common method involves a two-step process starting from readily available benzyl chloride or bromide.
Protocol 1: Synthesis of Benzyl Vinyl Ether [5]
-
Step 1: Etherification. Under alkaline conditions (e.g., NaOH or KOH), benzyl chloride is reacted with a large excess of ethylene glycol (serving as both reactant and solvent) at room temperature to 70°C for 1-6 hours. This forms 2-(benzyloxy)ethanol.
-
Step 2: Elimination. The resulting 2-(benzyloxy)ethanol is then subjected to a base-catalyzed elimination reaction. A strong base such as potassium tert-butoxide is used to deprotonate the alcohol, followed by heating to induce the elimination of water, yielding benzyl vinyl ether.
-
Purification: The crude product is purified by aqueous workup followed by distillation.
Causality: The use of a large excess of ethylene glycol in Step 1 drives the reaction towards the mono-etherified product and minimizes the formation of the diether byproduct. The strong, non-nucleophilic base in Step 2 is crucial for favoring the E2 elimination pathway to form the vinyl ether over competing substitution reactions.
The [2+2] Cycloaddition and Dechlorination Cascade
With benzyl vinyl ether in hand, the core cyclobutane ring is constructed. This process is typically a one-pot or two-step sequence involving cycloaddition with dichloroacetyl chloride followed by in-situ or subsequent dechlorination.
Protocol 2: Synthesis of 3-(Benzyloxy)cyclobutanone [4][5][6]
-
Cycloaddition: Benzyl vinyl ether is dissolved in an organic solvent such as diethyl ether or methyl tert-butyl ether. A zinc-copper couple is added, which is essential for the in-situ generation of the reactive ketene species from dichloroacetyl chloride. Dichloroacetyl chloride is then added dropwise at room temperature. The reaction mixture is stirred for several hours to form the intermediate, 3-(Benzyloxy)-2,2-dichlorocyclobutanone.
-
Reductive Dechlorination: To the crude reaction mixture (or after isolation of the dichloro-intermediate), aqueous acetic acid is added as the solvent and proton source. Zinc powder is then added portion-wise at room temperature. The reaction is typically stirred for 1-3 hours.
-
Workup and Purification: The reaction is filtered to remove excess zinc and salts. The filtrate is extracted with an organic solvent (e.g., diethyl ether), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 3-(Benzyloxy)cyclobutanone is then purified by distillation or column chromatography.
Expertise & Causality:
-
Zinc-Copper Couple: The Zn-Cu couple is a classic reagent for the Simmons-Smith reaction and related transformations. Here, it facilitates the reductive formation of a dichloroketene from dichloroacetyl chloride, which is the reactive species that undergoes the [2+2] cycloaddition with the electron-rich benzyl vinyl ether.[4]
-
Zinc Powder in Acetic Acid: This combination is a powerful and cost-effective reducing system for dehalogenation. Zinc acts as the electron donor, and acetic acid provides the protons necessary to replace the chlorine atoms with hydrogen, yielding the target cyclobutanone with high efficiency.[5]
Alternative Synthetic Pathway
For context, it is valuable to recognize alternative, albeit more complex, routes. One patented method constructs the ring from acyclic precursors. This multi-step synthesis involves the nucleophilic substitution of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate to form the cyclobutane ring, followed by deprotection, hydrolysis, a Hunsdiecker reaction, and finally a nucleophilic substitution with benzyl alcohol to install the benzyloxy group.[4] While less direct, this pathway highlights the versatility of synthetic strategies available for accessing the cyclobutane core.
Final Step: Reduction to this compound
The final transformation is the reduction of the ketone to the target secondary alcohol. This is a standard and high-yielding reaction in organic synthesis.
Figure 2: Final reduction step to the target alcohol.
Protocol 3: Reduction of 3-(Benzyloxy)cyclobutanone
-
Reaction Setup: 3-(Benzyloxy)cyclobutanone is dissolved in a protic solvent, most commonly methanol (MeOH) or ethanol (EtOH), in a flask equipped with a magnetic stirrer. The flask is cooled in an ice-water bath to 0°C.
-
Reagent Addition: Sodium borohydride (NaBH₄) is added slowly in small portions to the cooled solution.[1] The addition is exothermic and will cause the evolution of hydrogen gas, so careful, portion-wise addition is critical for safety and temperature control.
-
Reaction Monitoring: The reaction is stirred at 0°C and allowed to warm to room temperature over 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until all the starting ketone has been consumed.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of water or dilute aqueous acid (e.g., 1N HCl) at 0°C to neutralize excess NaBH₄ and decompose borate salts. The solvent is often removed under reduced pressure, and the resulting aqueous residue is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude this compound, typically a mixture of cis and trans isomers, can be purified by silica gel column chromatography if necessary.
Trustworthiness & Mechanistic Insight: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other sensitive functional groups like the benzyl ether.[7] The hydride (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon, while the protic solvent provides a proton to the resulting alkoxide intermediate during the workup, yielding the final alcohol product.[1][7] The stereochemical outcome (cis vs. trans isomers) is dependent on the steric hindrance around the carbonyl group, which dictates the facial selectivity of the hydride attack.[8]
Data Summary: Key Reaction Parameters
| Step | Starting Materials | Key Reagents | Solvent(s) | Typical Yield | Reference(s) |
| 1. Cycloaddition | Benzyl vinyl ether, Dichloroacetyl chloride | Zn-Cu couple | Diethyl ether | High (often used directly) | [4][5] |
| 2. Dechlorination | 3-(Benzyloxy)-2,2-dichlorocyclobutanone | Zinc powder | Aqueous Acetic Acid | 84-88% | [5] |
| 3. Reduction | 3-(Benzyloxy)cyclobutanone | Sodium borohydride (NaBH₄) | Methanol or Ethanol | >90% | [1] |
Conclusion
The synthesis of this compound is most effectively and scalably achieved through a three-stage process centered on the [2+2] cycloaddition of benzyl vinyl ether and a dichloroketene precursor. This method utilizes cost-effective and readily available starting materials. The subsequent reductive dechlorination with zinc and the final, high-yielding ketone reduction with sodium borohydride represent a robust, reliable, and well-documented pathway. This technical guide provides the foundational protocols and mechanistic understanding necessary for researchers to successfully implement this synthesis in a laboratory or developmental setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. youtube.com [youtube.com]
- 8. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-(Benzyloxy)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)cyclobutanol is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its rigid cyclobutane core provides a unique three-dimensional scaffold that can be exploited to develop novel therapeutic agents. The presence of both a hydroxyl and a benzyloxy group offers orthogonal handles for further chemical modification, making it a versatile building block for the synthesis of complex molecules. A thorough understanding of its chemical structure, and particularly its stereochemistry, is paramount for its effective utilization in the design and synthesis of new chemical entities with specific biological activities. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of this compound, with a focus on the practical application of this knowledge in a research and development setting.
Chemical Structure and Physicochemical Properties
This compound possesses the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2][3] The core of the molecule is a cyclobutane ring, which imparts a degree of conformational rigidity. Attached to this ring are a hydroxyl (-OH) group at the 1-position and a benzyloxy (-OCH₂Ph) group at the 3-position.
General Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |
| Molecular Weight | 178.23 g/mol | [1][2][3] |
| Appearance | Colorless to yellow oil/liquid | [2][4] |
| CAS Number (mixture of isomers) | 100058-61-5 | [4] |
The Critical Role of Stereochemistry
The three-dimensional arrangement of the hydroxyl and benzyloxy groups on the cyclobutane ring gives rise to two diastereomers: cis-3-(benzyloxy)cyclobutanol and trans-3-(benzyloxy)cyclobutanol. In the cis isomer, the hydroxyl and benzyloxy groups are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. The specific stereoisomer used in a synthetic pathway can have a profound impact on the biological activity and pharmacokinetic properties of the final drug candidate.
Visualization of Stereoisomers
Caption: Chemical structures of cis and trans isomers.
Synthesis of this compound Stereoisomers
The most common route to this compound is the reduction of the corresponding ketone, 3-(benzyloxy)cyclobutanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, allowing for the selective synthesis of either the cis or trans isomer.
General Synthesis Workflow
Caption: General workflow for the synthesis and separation of this compound stereoisomers.
Protocol 1: Stereoselective Synthesis of cis-3-(Benzyloxy)cyclobutanol
The synthesis of the cis isomer is favored by the use of sterically demanding hydride reagents. These reagents approach the carbonyl group from the less hindered face of the cyclobutanone ring, which is trans to the bulky benzyloxy group. This directs the hydride addition to deliver the hydroxyl group on the same face as the benzyloxy group.
Materials:
-
3-(Benzyloxy)cyclobutanone
-
Lithium tri-tert-butoxyaluminum hydride (L-Selectride®)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(benzyloxy)cyclobutanone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of Lithium tri-tert-butoxyaluminum hydride in THF (1.2 eq) to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure cis-3-(benzyloxy)cyclobutanol.
Causality: The large steric bulk of the tert-butoxy groups on the hydride reagent prevents its approach from the same side as the benzyloxy group, leading to the preferential formation of the cis isomer.
Protocol 2: Synthesis of a cis/trans Mixture of this compound
A less stereoselective reduction can be achieved using a smaller hydride reagent, such as sodium borohydride, which results in a mixture of both cis and trans isomers.
Materials:
-
3-(Benzyloxy)cyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(benzyloxy)cyclobutanone (1.0 eq) in a mixture of dichloromethane and methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of cis and trans isomers, which can be separated by flash column chromatography.
Separation and Characterization of Stereoisomers
The separation of the cis and trans diastereomers is typically achieved by silica gel column chromatography. The two isomers will have different polarities and thus different retention factors (Rf) on a TLC plate, allowing for their separation on a larger scale.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization and differentiation of the cis and trans isomers of this compound.
Expected ¹H NMR Spectral Differences:
The relative stereochemistry of the hydroxyl and benzyloxy groups will influence the chemical shifts and coupling constants of the cyclobutane ring protons.
-
cis Isomer: Due to the anisotropic effect of the nearby benzyloxy group, the proton on the carbon bearing the hydroxyl group (H-1) is expected to be shielded and appear at a slightly upfield chemical shift compared to the trans isomer. The coupling constants between the protons on the cyclobutane ring will also be characteristic of the cis relationship.
-
trans Isomer: The proton at H-1 will be in a different chemical environment and is expected to resonate at a slightly downfield chemical shift. The coupling constants will reflect the trans arrangement of the substituents.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the cyclobutane ring will also differ between the two isomers due to the different steric and electronic environments.
Physicochemical Properties of Stereoisomers
| Isomer | CAS Number | Predicted Properties |
| cis-3-(Benzyloxy)cyclobutanol | 233276-35-2 | Lower boiling point and higher Rf value in normal-phase chromatography compared to the trans isomer. |
| trans-3-(Benzyloxy)cyclobutanol | 1383813-54-4 | Higher boiling point and lower Rf value in normal-phase chromatography due to greater potential for intermolecular hydrogen bonding.[1] |
Conclusion
This compound is a key synthetic building block whose utility is greatly enhanced by the ability to control its stereochemistry. The choice of reducing agent in the synthesis from 3-(benzyloxy)cyclobutanone allows for the selective preparation of either the cis or trans isomer. Careful chromatographic separation and thorough spectroscopic characterization, particularly using NMR, are essential to ensure the stereochemical purity of the desired isomer for its successful application in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, separate, and characterize the stereoisomers of this compound.
References
A Technical Guide to the Stereoselective Reduction of 3-(Benzyloxy)cyclobutanone: Mechanism and Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The reduction of 3-(benzyloxy)cyclobutanone is a pivotal transformation in organic synthesis, yielding the versatile building block 3-(benzyloxy)cyclobutanol, a key intermediate in the preparation of various pharmaceutical agents, including HIV-1 reverse transcriptase inhibitors[]. Achieving high stereoselectivity in this reduction is critical. This guide provides an in-depth analysis of the reaction mechanism, focusing on the factors that govern the diastereomeric outcome. Drawing from experimental and computational studies, we elucidate why hydride reduction of 3-substituted cyclobutanones overwhelmingly favors the formation of the cis-alcohol. The discussion is grounded in core stereochemical principles, including torsional strain as explained by the Felkin-Anh model and the significant role of electrostatic interactions. Furthermore, this document presents a comparative analysis of various hydride reagents and provides a detailed, field-proven laboratory protocol for the reduction using sodium borohydride.
The Mechanistic Core: Unraveling Stereoselectivity
The conversion of 3-(benzyloxy)cyclobutanone to this compound is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon[2][3]. While seemingly straightforward, the facial selectivity of the hydride attack on the puckered cyclobutane ring dictates the stereochemical outcome, resulting in a mixture of cis and trans diastereomers.
Pathways of Hydride Attack: cis vs. trans Isomer Formation
The stereochemistry of the final alcohol product is determined by the trajectory of the incoming hydride relative to the existing benzyloxy substituent at the C-3 position.
-
Anti-Facial Attack: The hydride approaches the carbonyl from the face opposite to the benzyloxy group. This pathway leads to the formation of the cis-3-(benzyloxy)cyclobutanol .
-
Syn-Facial Attack: The hydride approaches from the same face as the benzyloxy group, yielding the trans-3-(benzyloxy)cyclobutanol .
Experimental and computational evidence overwhelmingly demonstrates that the reduction is highly selective for the cis isomer, often with diastereomeric ratios exceeding 90%[4][5]. This pronounced selectivity is not primarily dictated by the steric bulk of the reducing agent but rather by the intrinsic electronic and conformational properties of the transition state.
The Predominance of cis Selectivity: A Synergistic Effect
The high fidelity of cis-isomer formation is rationalized by two key factors that destabilize the transition state of the syn-facial attack.
Torsional Strain and the Felkin-Anh Model: The preference for the anti-facial hydride approach is consistent with the Felkin-Anh model, which predicts that the nucleophile will attack the carbonyl carbon at an angle that minimizes torsional strain with adjacent substituents[4][5]. In the case of 3-substituted cyclobutanones, the transition state leading to the cis product (via anti-attack) experiences lower torsional strain compared to the transition state for the trans product[4].
Repulsive Electrostatic Interactions: For the 3-benzyloxycyclobutanone substrate specifically, a crucial factor is the electrostatic repulsion between the incoming negatively charged hydride and the electron-rich oxygen atom of the benzyloxy substituent[4][5]. During a syn-facial approach, the hydride and the benzyloxy group are brought into closer proximity, leading to a destabilizing repulsive interaction. The anti-facial attack avoids this repulsion, making it the significantly lower energy pathway and thus the favored route to the cis product[4].
References
An In-Depth Technical Guide to 3-(Benzyloxy)cyclobutanol (CAS 100058-61-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)cyclobutanol, identified by the CAS number 100058-61-5, is a versatile organic compound featuring a cyclobutane ring functionalized with both a benzyloxy and a hydroxyl group. This unique structural arrangement imparts a combination of properties that make it a valuable intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Its potential as a precursor for radiolabeled compounds for Positron Emission Tomography (PET) imaging and as a component in Proteolysis Targeting Chimeras (PROTACs) highlights its growing importance in modern drug discovery and diagnostic research.[1] This guide provides a comprehensive overview of the available experimental data for this compound, offering insights into its synthesis, characterization, and potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 100058-61-5 | |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Colorless to yellow oil/liquid | |
| Boiling Point | 145 °C at 4 Torr | |
| Density | 1.0773 g/cm³ at 25 °C | |
| Storage | Room temperature, sealed in a dry place |
Synthesis and Purification
A common and effective method for the synthesis of this compound involves the reduction of its corresponding ketone, 3-(benzyloxy)cyclobutanone. This reaction is typically carried out using a mild reducing agent such as sodium borohydride.
Experimental Protocol: Reduction of 3-(Benzyloxy)cyclobutanone
Objective: To synthesize this compound via the reduction of 3-(benzyloxy)cyclobutanone.
Materials:
-
3-(Benzyloxy)cyclobutanone
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Water, deionized
-
Anhydrous sodium sulfate
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottomed flask, dissolve 3-(benzyloxy)cyclobutanone (2.00 g, 11.4 mmol) in a mixture of tetrahydrofuran (20 mL) and methanol (1 mL).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
While stirring, add sodium borohydride (0.475 g, 12.5 mmol) to the cooled solution in portions.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by pouring the mixture into water (30 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a yellow oil (1.83 g, 90% yield).
Causality of Experimental Choices:
-
The use of a mixture of THF and methanol as the solvent system ensures the solubility of both the starting material and the reducing agent.
-
Cooling the reaction to 0 °C before the addition of sodium borohydride helps to control the exothermic reaction and prevent the formation of byproducts.
-
Sodium borohydride is chosen as the reducing agent due to its selectivity for reducing ketones in the presence of other functional groups and its relatively mild nature.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is a common method for determining the molecular weight of this compound. The protonated molecule [M+H]⁺ is typically observed.
Expected Fragmentation Pattern: The fragmentation of this compound in mass spectrometry is expected to proceed through several characteristic pathways for alcohols.[2][3] These include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.
-
Dehydration: Loss of a water molecule (H₂O), which is a common fragmentation pathway for alcohols.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Expected IR Absorption Bands:
-
O-H stretch: A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
-
C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Strong absorptions are expected in the 3000-2850 cm⁻¹ region.
-
C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
-
C-O stretch (ether): A strong absorption band is expected in the 1250-1050 cm⁻¹ range.
-
C-O stretch (alcohol): A strong absorption band is expected in the 1260-1000 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the detailed structural confirmation of this compound. The chemical shifts and coupling constants provide valuable information about the connectivity and stereochemistry of the molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃):
-
δ 7.2-7.4 ppm (m, 5H): Protons of the phenyl group.
-
δ 4.5 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
δ ~4.0 ppm (m, 1H): Methine proton attached to the hydroxyl group (-CH-OH).
-
δ ~3.8 ppm (m, 1H): Methine proton attached to the benzyloxy group (-CH-O-).
-
δ ~2.0-2.5 ppm (m, 4H): Methylene protons of the cyclobutane ring.
-
δ ~1.5-2.0 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
-
δ ~138 ppm: Quaternary carbon of the phenyl group attached to the methylene group.
-
δ ~128.5 ppm, ~127.8 ppm, ~127.6 ppm: Carbons of the phenyl ring.
-
δ ~71 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).
-
δ ~70 ppm: Methine carbon attached to the benzyloxy group (-CH-O-).
-
δ ~65 ppm: Methine carbon attached to the hydroxyl group (-CH-OH).
-
δ ~30-35 ppm: Methylene carbons of the cyclobutane ring.
Analytical Methodologies
For the quality control and analysis of this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound and related benzyloxy compounds.[4]
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a modifier like formic acid or trifluoroacetic acid for improved peak shape.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzene ring absorbs, typically around 254 nm.
-
Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. Derivatization may be employed to improve its volatility and chromatographic behavior.[6]
Illustrative GC-MS Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scanning from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
Biological and Pharmacological Relevance
The structural motifs present in this compound make it a compound of significant interest in medicinal chemistry and drug development.
Precursor for PET Imaging Agents
The benzyloxy group can be modified to incorporate a positron-emitting radionuclide, such as ¹⁸F, making this compound a valuable precursor for the synthesis of PET imaging agents.[7] PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level.[8] The development of novel PET tracers is crucial for the early diagnosis and monitoring of various diseases, including cancer and neurodegenerative disorders.
Component of PROTACs
This compound and its derivatives can serve as linkers in the design of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This technology represents a promising new modality for therapeutic intervention.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Recommendations:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid inhalation of vapors.
-
Store in a tightly closed container in a dry and cool place.
Conclusion
This compound (CAS 100058-61-5) is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry, drug discovery, and materials science. This guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, analytical methodologies, and biological relevance. As research in areas such as PET imaging and targeted protein degradation continues to advance, the demand for and importance of well-characterized building blocks like this compound are expected to grow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Quantitative determination of cyclobutane thymine dimers in DNA by stable isotope-dilution mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of oncological [11C]radiopharmaceuticals for clinical PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-(Phenylmethoxy)cyclobutan-1-ol
This technical guide provides a comprehensive examination of the physical properties of 3-(phenylmethoxy)cyclobutan-1-ol (CAS No. 100058-61-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the structural rationale for the compound's physical characteristics and outlines the established methodologies for their determination, offering insights into the causal relationships between molecular structure and macroscopic properties.
Introduction
3-(Phenylmethoxy)cyclobutan-1-ol, also known as 3-(benzyloxy)cyclobutanol, is a bifunctional organic molecule featuring a cyclobutane ring, a hydroxyl group, and a benzyl ether moiety.[1] This unique combination of a strained aliphatic ring system and polar functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The cyclobutane scaffold provides a rigid, three-dimensional framework, which is an increasingly sought-after feature in modern drug design to explore novel chemical space.[2] The hydroxyl and ether groups offer sites for hydrogen bonding and further functionalization, influencing the compound's solubility, reactivity, and interaction with biological targets.[1]
A thorough understanding of the physical properties of this molecule is paramount for its effective application, from predicting its behavior in reaction media to formulating it in potential drug delivery systems. This guide will therefore provide a detailed analysis of its key physical characteristics, supported by theoretical principles and established experimental protocols.
Molecular Structure and Core Data
The fundamental properties of 3-(phenylmethoxy)cyclobutan-1-ol are derived directly from its molecular structure. The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-O-) in a relatively compact structure dictates many of its physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 100058-61-5 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
The structure of 3-(phenylmethoxy)cyclobutan-1-ol is depicted below. The molecule exists as cis and trans diastereomers, which will have distinct physical properties.
Caption: Chemical structure of 3-(phenylmethoxy)cyclobutan-1-ol.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a critical parameter for purification by distillation and for assessing a compound's volatility.
Predicted and Comparative Data:
For context, the parent compound, cyclobutanol, has a boiling point of 122-124 °C.[4] The significant increase in boiling point for 3-(phenylmethoxy)cyclobutan-1-ol can be attributed to two main factors:
-
Increased Molecular Weight: The addition of the benzyloxy group substantially increases the molar mass from 72.11 g/mol to 178.23 g/mol , leading to stronger van der Waals forces.
-
Hydrogen Bonding: The presence of the hydroxyl group allows for intermolecular hydrogen bonding, a strong dipole-dipole interaction that requires significant energy to overcome.[5]
Experimental Determination of Boiling Point:
Given the high predicted boiling point, determination under reduced pressure is advisable to prevent decomposition. The Thiele tube method is a suitable microscale technique for this purpose.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Causality in Experimental Choice: The Thiele tube apparatus is designed to ensure uniform heating of the sample and thermometer via convection currents in the heating oil.[6] The principle of this method relies on the equilibrium between the vapor pressure of the liquid and the external pressure. As the sample is heated, the air trapped in the capillary tube is expelled, followed by the vapor of the substance.[7][8] Upon cooling, the vapor pressure inside the capillary drops. The point at which the external pressure overcomes the internal vapor pressure and forces the liquid back into the capillary is the boiling point.[7][8] This method is advantageous for its use of small sample volumes and its ability to provide a sharp, reproducible endpoint.[7]
Solubility Profile
Solubility is a key physicochemical parameter that influences a compound's behavior in various applications, including its absorption and distribution in biological systems.
Qualitative Prediction:
The solubility of 3-(phenylmethoxy)cyclobutan-1-ol is dictated by the interplay of its polar and nonpolar components.
-
Polar Nature: The hydroxyl group can participate in hydrogen bonding with protic solvents like water and alcohols. The ether oxygen can also act as a hydrogen bond acceptor.
-
Nonpolar Nature: The benzyl group and the cyclobutane ring are nonpolar and will favor dissolution in nonpolar organic solvents.
Based on the "like dissolves like" principle, the following solubility profile can be predicted:
-
Water: Sparingly soluble to insoluble. While the hydroxyl group imparts some polarity, the large nonpolar benzyl and cyclobutyl components will likely limit its aqueous solubility.
-
Alcohols (e.g., Ethanol, Methanol): Soluble. These solvents can engage in hydrogen bonding with the hydroxyl group and can also solvate the nonpolar parts of the molecule.
-
Ethers (e.g., Diethyl Ether, THF): Soluble. These solvents can solvate the benzyl and cyclobutyl groups effectively.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Soluble.
-
Apolar Solvents (e.g., Hexane, Toluene): Moderately soluble to soluble.
Experimental Protocol for Solubility Determination:
A systematic approach is used to determine the solubility of an unknown compound. This typically involves testing the solubility in a range of solvents of varying polarity and pH.
Caption: Flowchart for systematic solubility testing of an organic compound.
Trustworthiness of the Protocol: This systematic approach is a self-validating system. For instance, if a compound is insoluble in water but dissolves in 5% NaOH, it indicates the presence of an acidic functional group.[9][10] Since 3-(phenylmethoxy)cyclobutan-1-ol is a neutral alcohol, it is expected to be insoluble in aqueous acid and base, but likely soluble in concentrated sulfuric acid due to protonation of the oxygen atoms.[10]
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, allowing for structural confirmation and purity assessment. While experimental spectra for 3-(phenylmethoxy)cyclobutan-1-ol are not widely published, its expected spectral characteristics can be accurately predicted based on its functional groups.
¹H and ¹³C NMR Spectroscopy (Predicted):
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted NMR data can be generated using computational tools.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic methylene protons (-OCH₂Ph, around 4.5 ppm), the protons on the cyclobutane ring (in the 1.5-4.0 ppm range, with complex splitting patterns), and the hydroxyl proton (a broad singlet, variable chemical shift).
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons (127-138 ppm), the benzylic carbon (~70 ppm), the carbons of the cyclobutane ring (20-80 ppm), with the carbons attached to oxygen atoms appearing at the downfield end of this range.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[4][11]
-
C-H Stretch: Absorptions for sp³ C-H bonds (cyclobutane and methylene) will appear just below 3000 cm⁻¹, while sp² C-H stretches (aromatic ring) will appear just above 3000 cm⁻¹.[12]
-
C-O Stretch: A strong absorption band in the 1050-1260 cm⁻¹ region will indicate the C-O stretching vibrations of the alcohol and ether functionalities.[12]
-
Aromatic C=C Bends: Characteristic absorptions in the 1450-1600 cm⁻¹ region will confirm the presence of the benzene ring.[12]
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M+): The molecular ion peak at m/z = 178 would be expected, though it may be of low intensity.
-
Key Fragmentations: The most prominent fragmentation pathway for benzyl ethers is cleavage of the C-O bond to generate the stable benzyl cation (C₇H₇⁺) at m/z = 91 .[13] Another common fragmentation for alcohols is the loss of water (M-18), leading to a peak at m/z = 160. Alpha-cleavage adjacent to the ether oxygen is also a likely fragmentation pathway.[13][14]
Conclusion
3-(Phenylmethoxy)cyclobutan-1-ol is a colorless liquid with a high predicted boiling point, necessitating purification by vacuum distillation. Its solubility is governed by a balance of polar (hydroxyl, ether) and nonpolar (benzyl, cyclobutyl) functionalities, making it soluble in a range of common organic solvents but likely sparingly soluble in water. The spectroscopic properties are predictably dominated by the characteristic signals of its alcohol, benzyl ether, and cyclobutane moieties.
While a scarcity of direct experimental data exists in the public domain, this guide provides a robust framework for understanding and determining the physical properties of this compound. The outlined experimental protocols are grounded in established chemical principles, ensuring that researchers can confidently characterize this and similar molecules in their own laboratories. The insights provided herein are essential for any scientist looking to unlock the potential of 3-(phenylmethoxy)cyclobutan-1-ol in the development of new medicines and materials.
References
- 1. CAS 100058-61-5: 3-(phenylmethoxy)cyclobutan-1-ol [cymitquimica.com]
- 2. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-3-(benzyloxy)cyclobutanol | CAS#:1383813-54-4 | Chemsrc [chemsrc.com]
- 4. Cyclobutanol - general description and application [georganics.sk]
- 5. monash.edu [monash.edu]
- 6. Cyclobutanol | 2919-23-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Methoxy-3-phenylbutan-1-ol | C11H16O2 | CID 13780603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chempoint.com [chempoint.com]
- 12. chem21labs.com [chem21labs.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. bcc.bas.bg [bcc.bas.bg]
solubility of 3-(Benzyloxy)cyclobutanol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-(Benzyloxy)cyclobutanol in Organic Solvents for Pharmaceutical Development
Abstract
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics due to the unique conformational constraints imparted by its cyclobutane core.[1][2] The solubility of such intermediates is a critical parameter that dictates solvent selection for synthesis, purification, and formulation, directly impacting process efficiency, yield, and scalability. This technical guide provides a comprehensive analysis of the solubility of this compound in common organic solvents. We will first deconstruct its molecular architecture to establish a theoretical framework for its solubility based on physicochemical principles. Subsequently, we present a predictive solubility profile across a range of solvents, from non-polar to polar protic. Finally, this guide details a robust, self-validating experimental protocol for the quantitative determination of thermodynamic solubility, empowering researchers and drug development professionals to make informed, data-driven decisions in their work.
Introduction: The Strategic Importance of Cyclobutane Scaffolds in Drug Development
In the landscape of modern drug discovery, the cyclobutane motif has emerged as a "privileged scaffold." Its inherent ring strain and puckered three-dimensional structure offer a unique conformational rigidity that can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[1] Cyclobutane derivatives are increasingly incorporated into drug candidates to improve metabolic stability, fine-tune pharmacokinetic properties, and explore novel chemical space.[2][3]
This compound (Figure 1) is a key synthetic intermediate that combines this advantageous cyclobutane core with a versatile hydroxyl group for further chemical modification and a bulky benzyloxy group that influences its lipophilicity. As with any active pharmaceutical ingredient (API) or intermediate, understanding its solubility is not merely a procedural step but a cornerstone of rational process development. Poor solubility can lead to challenges in reaction kinetics, difficult purifications, and ultimately, low bioavailability in final drug products.[4]
This guide serves as a senior application scientist's perspective on predicting and quantifying the solubility of this compound, providing both the theoretical underpinnings and a practical, field-proven methodology.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound (C₁₁H₁₄O₂).
Theoretical Framework: Key Physicochemical Drivers of Solubility
The solubility of a compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
Molecular Structure Analysis of this compound
The solubility behavior of this compound is dictated by the interplay of its distinct functional regions:
-
Polar Head (Hydrophilic): The secondary alcohol (-OH) group is the primary driver of polarity. It can act as both a hydrogen bond donor (from the H) and a hydrogen bond acceptor (via the O lone pairs).[5][6] This feature promotes strong interactions with polar and, especially, protic solvents.
-
Polar Linkage: The ether oxygen (-O-) in the benzyloxy group can act as a hydrogen bond acceptor, contributing moderately to its affinity for polar solvents.[7]
-
Non-polar Body (Lipophilic): The molecule possesses two significant non-polar regions: the cyclobutane ring and the large phenyl ring of the benzyl group. These bulky, hydrocarbon-rich sections will readily interact with non-polar solvents through van der Waals forces.
The presence of the large benzyloxy group significantly increases the molecule's non-polar character compared to its parent compound, cyclobutanol. This structural feature is expected to reduce its solubility in highly polar solvents like water but enhance its solubility in solvents with moderate to low polarity.
The Principle of "Like Dissolves Like"
This fundamental principle states that substances with similar polarities are more likely to be soluble in one another.[8][9]
-
Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and/or hydrogen bonding capability. They will effectively solvate the hydroxyl group of this compound.
-
Non-polar Solvents (e.g., hexane, toluene) have small or zero dipole moments. They will primarily interact with the cyclobutane and phenyl rings.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, THF) have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept them, allowing for favorable interactions with the solute's hydroxyl group.
The Critical Role of Hydrogen Bonding
Hydrogen bonds are strong dipole-dipole interactions that have a profound effect on solubility.[5][10] The ability of this compound's hydroxyl group to form hydrogen bonds with a solvent is a primary determinant of its solubility.[11] Solvents that are hydrogen bond donors and acceptors (protic solvents like alcohols) are expected to be excellent solvents for this molecule.
Predictive Solubility Analysis
Based on the theoretical framework, we can predict the qualitative solubility of this compound in a range of common laboratory solvents. These predictions are benchmarked against the known solubility of cyclobutanol, which is more soluble in polar solvents, to illustrate the lipophilic contribution of the benzyloxy group.[12]
| Solvent | Class (Relative Polarity Index, P')[13] | Predicted Solubility | Rationale |
| Hexane | Non-polar (0.1) | Low to Moderate | The large non-polar benzyloxy and cyclobutane groups will interact favorably, but the polar hydroxyl group will resist dissolution. Solubility will be higher than that of simple cyclobutanol in hexane.[12] |
| Toluene | Non-polar (2.4) | Moderate to High | The aromatic ring of toluene interacts well with the phenyl ring of the solute via π-stacking, while its overall non-polar nature accommodates the hydrocarbon scaffold. |
| Diethyl Ether | Polar Aprotic (2.8) | High | The ether can accept a hydrogen bond from the solute's -OH group, and its non-polar ethyl groups interact well with the solute's hydrocarbon structure, providing a good balance. |
| Dichloromethane (DCM) | Polar Aprotic (3.1) | High to Miscible | DCM is a versatile solvent that can engage in dipole-dipole interactions and effectively solvate both moderately polar and non-polar regions of the molecule.[12] |
| Tetrahydrofuran (THF) | Polar Aprotic (4.0) | High to Miscible | As a cyclic ether, THF is an excellent hydrogen bond acceptor and effectively solvates the entire molecule. Cyclobutanol itself has very high solubility in THF.[12] |
| Ethyl Acetate | Polar Aprotic (4.4) | High | The ester group is a good hydrogen bond acceptor, and the overall polarity is well-suited to solvate a molecule with mixed characteristics. |
| Acetone | Polar Aprotic (5.1) | High to Miscible | The ketone's carbonyl oxygen is a strong hydrogen bond acceptor, leading to favorable interactions with the hydroxyl group. |
| Isopropanol | Polar Protic (3.9) | Miscible | As a protic solvent, isopropanol can both donate and accept hydrogen bonds, leading to very strong solute-solvent interactions with the hydroxyl group. Its alkyl chain also helps solvate the non-polar regions. |
| Ethanol | Polar Protic (4.3) | Miscible | Similar to isopropanol, ethanol is an excellent hydrogen bond donor and acceptor, ensuring complete miscibility. |
| Methanol | Polar Protic (5.1) | Miscible | The most polar of the common alcohols, methanol will form strong hydrogen bonds with the solute, leading to miscibility. |
| Water | Polar Protic (10.2) | Very Low | The large, non-polar benzyloxy group significantly outweighs the hydrophilic character of the single hydroxyl group, leading to poor aqueous solubility. This is a classic example of a molecule where the hydrocarbon "tail" dominates. |
Experimental Protocol: Quantitative Determination of Solubility via the Shake-Flask Method
To move beyond prediction to quantitative data, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14][15] This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.
Principle
An excess amount of the solid (or liquid) solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. After equilibrium, the saturated solution is separated from the undissolved solute, and the concentration of the dissolved solute is determined using a suitable analytical technique.[16]
Materials and Reagents
-
Solute: this compound (purity ≥95%)[17]
-
Solvents: HPLC-grade or equivalent purity for all selected organic solvents.
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Glass vials (e.g., 4 mL or 20 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
-
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is required (e.g., 50-100 mg).
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).
-
Causality Note: The system should be agitated for a minimum of 24 hours. To ensure true equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[15]
-
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved material settle.
-
Self-Validation: For more rigorous separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes). This ensures that fine particulates do not interfere with the subsequent analysis.
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately filter the aliquot through a syringe filter into a clean vial.
-
Causality Note: Filtration is a critical step to remove any microscopic, undissolved solute particles that would otherwise lead to an overestimation of solubility.[14] The first few drops of filtrate should be discarded to saturate the filter membrane and prevent analyte adsorption.
-
-
Sample Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from analysis) × (Dilution Factor)
-
Visualization of Key Processes
Caption: Dominant intermolecular forces influencing solubility.
Caption: Experimental workflow for the Shake-Flask solubility protocol.
Conclusion
The solubility of this compound is a direct function of its amphiphilic character. The polar hydroxyl group dictates its miscibility in polar protic solvents like methanol and ethanol, while the substantial non-polar benzyloxy and cyclobutane moieties promote solubility in moderately polar to non-polar solvents such as THF, dichloromethane, and toluene. Its solubility in highly non-polar alkanes is predicted to be limited, and it is expected to be virtually insoluble in water.
For drug development professionals, moving from these well-founded predictions to precise, quantitative data is essential. The detailed shake-flask protocol provided herein offers a reliable and robust method for generating the high-quality solubility data needed to guide process optimization, purification strategies, and formulation development, ensuring the efficient and successful application of this valuable chemical intermediate.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. What are the applications of cyclobutanol derivatives? - Blog [btcpharmtech.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 6. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 7. homework.study.com [homework.study.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. quora.com [quora.com]
- 10. al-kindipublisher.com [al-kindipublisher.com]
- 11. youtube.com [youtube.com]
- 12. What is the solubility of Cyclobutanol in different organic solvents? - Blog [btcpharmtech.com]
- 13. Polarity Index [macro.lsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Solubility Measurements | USP-NF [uspnf.com]
- 17. chemscene.com [chemscene.com]
An In-depth Technical Guide on the Theoretical vs. Experimental Yield of 3-(Benzyloxy)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the theoretical and experimental yield of 3-(Benzyloxy)cyclobutanol, a key intermediate in pharmaceutical synthesis. By delving into the underlying chemical principles, this document offers a robust framework for optimizing the synthesis of this compound. We will explore the pivotal reduction of 3-(Benzyloxy)cyclobutanone, detailing the reaction mechanism, stoichiometric considerations for theoretical yield calculation, and a field-proven experimental protocol. Furthermore, this guide addresses common factors influencing experimental yield and provides insights into purification and characterization techniques, ensuring the integrity of the final product.
Introduction: The Significance of this compound
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules and complex organic structures. Its unique four-membered ring imparts specific conformational constraints that can be advantageous in drug design, influencing binding affinity and metabolic stability. The benzyloxy group provides a versatile handle for further functionalization and can be readily removed under standard hydrogenolysis conditions, revealing a primary alcohol for subsequent reactions.
The efficient synthesis of this compound is therefore of paramount importance. A thorough understanding of its theoretical and experimental yield is essential for process optimization, cost-effectiveness, and scalability in both academic research and industrial drug development. This guide aims to provide the necessary expertise to navigate the synthesis of this valuable intermediate with precision and confidence.
Theoretical Yield: A Stoichiometric Foundation
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no side reactions or loss of material. The calculation is fundamentally based on the stoichiometry of the balanced chemical equation.
The primary route to this compound involves the reduction of the corresponding ketone, 3-(Benzyloxy)cyclobutanone. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).
The Balanced Chemical Equation:
To calculate the theoretical yield, one must first identify the limiting reactant, which is the reactant that will be completely consumed first in the reaction.[1][2]
Step-by-Step Calculation of Theoretical Yield
-
Determine the moles of each reactant:
-
Moles = Mass (g) / Molecular Weight ( g/mol )[3]
-
-
Identify the limiting reactant:
-
Compare the mole ratio of the reactants to the stoichiometric ratio in the balanced equation.
-
-
Calculate the theoretical moles of the product:
-
The moles of the limiting reactant dictate the maximum moles of product that can be formed.
-
-
Calculate the theoretical mass of the product:
-
Theoretical Yield (g) = Moles of product × Molecular Weight of product[4]
-
Table 1: Molar Masses of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(Benzyloxy)cyclobutanone | C₁₁H₁₂O₂ | 176.21 |
| Sodium Borohydride | NaBH₄ | 37.83 |
| This compound | C₁₁H₁₄O₂ | 178.23[5] |
Note: For the purpose of this guide, we will follow a widely used experimental protocol where 3-(Benzyloxy)cyclobutanone is the limiting reactant.
Example Calculation:
Assuming the reaction starts with 2.00 g of 3-(Benzyloxy)cyclobutanone:
-
Moles of 3-(Benzyloxy)cyclobutanone:
-
2.00 g / 176.21 g/mol = 0.01135 mol
-
-
Moles of Sodium Borohydride (assuming it's in excess):
-
A typical protocol might use 0.475 g of NaBH₄.[5]
-
0.475 g / 37.83 g/mol = 0.01256 mol
-
According to the stoichiometry (4:1), 0.01135 mol of the ketone would require 0.00284 mol of NaBH₄. Since we have more than that, 3-(Benzyloxy)cyclobutanone is the limiting reactant.
-
-
Theoretical Moles of this compound:
-
Based on the 1:1 molar ratio between the ketone and the alcohol product, the theoretical moles of this compound are 0.01135 mol.
-
-
Theoretical Yield of this compound:
-
0.01135 mol × 178.23 g/mol = 2.02 g
-
Experimental Yield: From Protocol to Product
The experimental yield is the actual amount of product obtained after the reaction is complete and the product has been isolated and purified. It is rare for the experimental yield to equal the theoretical yield due to various factors inherent in the experimental process.
Field-Proven Experimental Protocol
This protocol details the reduction of 3-(Benzyloxy)cyclobutanone to this compound.
Materials and Reagents:
| Reagent | Molecular Formula | Amount | Moles |
| 3-(Benzyloxy)cyclobutanone | C₁₁H₁₂O₂ | 2.00 g | 0.0114 |
| Tetrahydrofuran (THF) | C₄H₈O | 20 mL | - |
| Methanol (MeOH) | CH₄O | 1 mL | - |
| Sodium Borohydride | NaBH₄ | 0.475 g | 0.0125 |
| Deionized Water | H₂O | 30 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 60 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottomed flask, combine 3-(Benzyloxy)cyclobutanone (2.00 g, 11.4 mmol), tetrahydrofuran (20 mL), and methanol (1 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize side reactions.
-
Addition of Reducing Agent: Add sodium borohydride (0.475 g, 12.5 mmol) in portions to the cooled solution while stirring. The portion-wise addition helps to manage the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Quenching: Carefully pour the reaction mixture into deionized water (30 mL) to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]
Factors Influencing Experimental Yield
Several factors can lead to an experimental yield that is lower than the theoretical yield:
-
Incomplete Reactions: The reaction may not go to completion within the allotted time.
-
Side Reactions: The formation of undesired byproducts consumes the starting material.
-
Mechanical Losses: Product can be lost during transfers between glassware, during extraction, and during filtration.
-
Purification Losses: Some product is inevitably lost during purification steps like column chromatography or recrystallization.
-
Purity of Reactants: The presence of impurities in the starting materials can affect the reaction efficiency.
Conversely, an experimental yield exceeding 100% is a strong indicator of impurities in the isolated product, most commonly residual solvent or unreacted starting materials.
Purification and Characterization
To obtain a pure product and accurately determine the experimental yield, purification is essential. For this compound, which is often an oil, column chromatography is a suitable purification method.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product and assess its purity.
-
Infrared (IR) Spectroscopy: The disappearance of the ketone carbonyl peak (around 1780 cm⁻¹) and the appearance of a broad alcohol O-H stretch (around 3300 cm⁻¹) from the starting material to the product can be monitored.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity. A peak at m/z 179 [M+H]⁺ would be expected for this compound.[5]
Visualization of the Process
Reaction Mechanism
The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
Caption: Reduction of 3-(Benzyloxy)cyclobutanone to this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
A comprehensive understanding of both theoretical and experimental yield is fundamental to the successful synthesis of this compound. While the theoretical yield provides an essential benchmark based on stoichiometry, the experimental yield is a practical measure of the efficiency of a given protocol. By carefully controlling reaction conditions, minimizing mechanical losses, and employing effective purification techniques, researchers can optimize the experimental yield and obtain high-purity this compound for its various applications in drug discovery and development. This guide provides the foundational knowledge and practical insights necessary to achieve these goals.
References
Methodological & Application
The Versatile Building Block: Applications of 3-(Benzyloxy)cyclobutanol in Modern Organic Synthesis
Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery
In the landscape of modern medicinal chemistry and organic synthesis, the cyclobutane scaffold has emerged as a privileged structural motif. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that are increasingly exploited in the design of novel therapeutics. Unlike conformationally flexible aliphatic chains or planar aromatic systems, the rigid cyclobutane core can enforce specific spatial arrangements of functional groups, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of this sp³-rich framework often imparts favorable physicochemical properties, such as improved metabolic stability and solubility. Within this class of valuable building blocks, 3-(benzyloxy)cyclobutanol stands out as a particularly versatile precursor, offering multiple avenues for synthetic diversification. This guide provides a detailed exploration of the applications of this compound, complete with mechanistic insights and detailed experimental protocols for its synthesis and key transformations.
Core Attributes of this compound
The synthetic utility of this compound stems from the orthogonal reactivity of its constituent functional groups: the hydroxyl group, the benzyl ether, and the cyclobutane ring itself.
-
The Hydroxyl Group: This serves as a primary handle for a wide array of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution (often after activation). Its stereochemistry (cis or trans) provides an additional layer of control in the synthesis of complex chiral molecules.
-
The Benzyl Ether: A robust protecting group, the benzyloxy moiety shields a second hydroxyl functionality. It is stable to a wide range of reaction conditions but can be readily cleaved under reductive conditions (e.g., hydrogenolysis), providing a strategic deprotection step in multi-step syntheses.
-
The Cyclobutane Ring: The strained four-membered ring is not merely a passive scaffold. It can participate in a variety of ring-opening and ring-expansion reactions, providing access to diverse and functionally rich acyclic and larger cyclic systems.
dot graph "core_attributes" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
main [label="this compound", pos="0,0!", pin=true, fillcolor="#EA4335"]; hydroxyl [label="Hydroxyl Group", pos="-2,1.5!"]; benzyl [label="Benzyl Ether", pos="2,1.5!"]; ring [label="Cyclobutane Ring", pos="0,-1.5!"];
main -> hydroxyl [label=" Derivatization\n(Oxidation, Substitution)"]; main -> benzyl [label=" Protecting Group\n(Strategic Deprotection)"]; main -> ring [label=" Scaffold for\nRing-Opening/Expansion"]; } Caption: Core functional attributes of this compound.
Synthesis of this compound: A Stereoselective Approach
The primary route to this compound involves the stereoselective reduction of its corresponding ketone, 3-(benzyloxy)cyclobutanone. The choice of reducing agent is critical in determining the stereochemical outcome, allowing for selective access to either the cis or trans isomer.
Protocol 1: Synthesis of cis-3-(Benzyloxy)cyclobutanol via Stereoselective Reduction
The cis isomer is typically obtained by employing a sterically hindered hydride reagent, which preferentially attacks from the less hindered face of the cyclobutanone ring.
Reaction Scheme:
3-(Benzyloxy)cyclobutanone → cis-3-(Benzyloxy)cyclobutanol
Materials:
-
3-(Benzyloxy)cyclobutanone
-
Lithium tri-tert-butoxyaluminum hydride (L-Selectride® can also be used)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/EtOAc) to afford cis-3-(benzyloxy)cyclobutanol.
Causality of Stereoselectivity: The bulky tert-butoxy groups of the hydride reagent create significant steric hindrance, forcing the hydride to approach the carbonyl from the face opposite to the benzyloxy group, resulting in the formation of the cis diol.
Protocol 2: Synthesis of trans-3-(Benzyloxy)cyclobutanol
Accessing the trans isomer often requires a less sterically demanding reducing agent, such as sodium borohydride.
Materials:
-
3-(Benzyloxy)cyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield trans-3-(benzyloxy)cyclobutanol.
Applications in the Synthesis of Bioactive Molecules
Precursor for Carbocyclic Nucleoside Analogues
One of the most significant applications of this compound is in the synthesis of carbocyclic nucleoside analogues, which are important therapeutic agents, particularly in antiviral drug discovery.[1][2] The cyclobutane ring serves as a stable mimic of the furanose sugar moiety found in natural nucleosides.
Key Transformation: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of other functional groups with a predictable inversion of stereochemistry.[3] In the context of nucleoside synthesis, it allows for the direct coupling of this compound with a nucleobase. Starting with cis-3-(benzyloxy)cyclobutanol, the Mitsunobu reaction will yield the trans-substituted nucleoside analogue, which is often the desired stereoisomer for biological activity.
dot graph "mitsunobu_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="cis-3-(Benzyloxy)cyclobutanol", fillcolor="#FBBC05"]; reagents [label="Nucleobase\n(e.g., 6-chloropurine)\nPPh₃, DEAD/DIAD", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="trans-Carbocyclic Nucleoside Analogue", fillcolor="#34A853"];
start -> reagents [label="Mitsunobu Conditions"]; reagents -> product [label="SN2 Inversion"]; } Caption: Workflow for Mitsunobu coupling of this compound.
Protocol 3: Mitsunobu Coupling with 6-Chloropurine
Reaction Scheme:
cis-3-(Benzyloxy)cyclobutanol + 6-Chloropurine → trans-9-(3-(Benzyloxy)cyclobutyl)-6-chloropurine
Materials:
-
cis-3-(Benzyloxy)cyclobutanol
-
6-Chloropurine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of cis-3-(benzyloxy)cyclobutanol (1.0 eq), 6-chloropurine (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/EtOAc) to afford the desired trans-nucleoside analogue.
Mechanistic Insight: The reaction proceeds through the formation of an oxyphosphonium salt intermediate from the alcohol and the phosphine/azodicarboxylate adduct. This converts the hydroxyl group into an excellent leaving group, which is then displaced by the nucleobase in an Sₙ2 fashion, resulting in a complete inversion of stereochemistry at the carbon center.
Ring-Opening Reactions for the Synthesis of Functionalized Acyclic Scaffolds
The inherent ring strain of the cyclobutane ring in this compound can be harnessed to drive ring-opening reactions, providing access to unique, functionalized open-chain molecules that would be challenging to synthesize through other means.
Potential Ring-Opening Strategies:
-
Acid-Catalyzed Ring Opening: Treatment with a Brønsted or Lewis acid can promote the cleavage of a C-C bond in the cyclobutane ring, often leading to rearranged products.
-
Transition-Metal-Catalyzed Ring Opening: Palladium and other transition metals can catalyze the β-carbon elimination of cyclobutanols, generating organometallic intermediates that can be trapped with various electrophiles.
-
Reaction with Organocuprates: Gilman reagents can act as nucleophiles to open the cyclobutane ring, although this is less common than with cyclopropyl ketones.[4][5]
While specific protocols for the ring-opening of this compound are not extensively documented, the principles of cyclobutanol chemistry suggest that such transformations are feasible and would provide a powerful method for generating molecular diversity.
Derivatization and Further Transformations
Protocol 4: Oxidation to 3-(Benzyloxy)cyclobutanone
The re-oxidation of this compound to the corresponding ketone is a useful transformation, for instance, if the hydroxyl group was used for a diastereoselective reaction and needs to be converted back to a carbonyl for subsequent steps. Pyridinium chlorochromate (PCC) is a common reagent for this purpose.[6][7]
Reaction Scheme:
This compound → 3-(Benzyloxy)cyclobutanone
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
Procedure:
-
To a suspension of PCC (1.5 eq) and Celite® in anhydrous DCM, add a solution of this compound (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield 3-(benzyloxy)cyclobutanone.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key precursor for the synthesis of carbocyclic nucleoside analogues with potent antiviral activities. The ability to stereoselectively synthesize both cis and trans isomers, coupled with the orthogonal reactivity of its functional groups, provides chemists with a powerful platform for the creation of complex and biologically relevant molecules. Future applications of this scaffold are likely to expand as new methodologies for the functionalization and ring-opening of cyclobutanes continue to be developed. The strategic incorporation of the this compound motif will undoubtedly continue to play a significant role in the quest for novel therapeutics.
References
- 1. Synthesis and antiviral activities of carbocyclic oxetanocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Application Notes and Protocols for Reactions Involving the Hydroxyl Group of 3-(Benzyloxy)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-(Benzyloxy)cyclobutanol Scaffold
The cyclobutane motif has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer significant advantages over traditional linear alkyl chains or planar aromatic systems. The incorporation of a cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity through conformational constraint, and favorable physicochemical properties. This compound, in particular, represents a versatile building block, presenting a synthetically tractable handle—the secondary hydroxyl group—for further molecular elaboration and diversification. The benzyloxy group not only serves as a protecting group for the cyclobutanol hydroxyl but also provides an additional site for potential pharmacophoric interactions or future deprotection to reveal a second reactive site.
This comprehensive guide provides detailed application notes and validated protocols for key chemical transformations involving the hydroxyl group of this compound. The methodologies described herein are foundational for the synthesis of novel cyclobutane-containing molecules for drug discovery and development.
Esterification of this compound: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, with a predictable inversion of stereochemistry at the alcohol carbon. This transformation is particularly valuable in the context of this compound, as it allows for the introduction of diverse carboxylic acid fragments with high fidelity.
Causality Behind Experimental Choices:
The reaction proceeds via the activation of the alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The choice of azodicarboxylate can influence the ease of purification, with DIAD sometimes being preferred due to the reduced propensity of its hydrazine byproduct to crystallize. The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure the solubility of the reagents and intermediates. Cooling the reaction mixture to 0 °C before the addition of the azodicarboxylate is crucial to control the initial exothermic reaction between the phosphine and the azodicarboxylate.
Visualizing the Mitsunobu Reaction Mechanism
Caption: The Mitsunobu reaction mechanism.
Protocol 1: Mitsunobu Esterification of this compound
Materials:
-
This compound
-
Carboxylic acid of choice (1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution. An exotherm and a color change are typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct, affording the desired ester.
Quantitative Data Summary:
| Carboxylic Acid | Reaction Time (h) | Yield (%) |
| Benzoic Acid | 6 | ~85-95% |
| Acetic Acid | 4 | ~80-90% |
| 4-Nitrobenzoic Acid | 8 | ~90-98% |
Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for the formation of ethers from an alkoxide and an alkyl halide. This Sₙ2 reaction is highly effective for preparing unsymmetrical ethers from this compound.
Causality Behind Experimental Choices:
The reaction is initiated by the deprotonation of the alcohol with a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction forward. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they solvate the cation of the base, leaving a "naked" and highly nucleophilic alkoxide. The alkyl halide should ideally be a primary or methyl halide to favor the Sₙ2 pathway and minimize competing elimination reactions.
Visualizing the Williamson Ether Synthesis Workflow
Caption: Williamson Ether Synthesis Workflow.
Protocol 2: Williamson Ether Synthesis with this compound
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary:
| Alkyl Halide | Reaction Time (h) | Yield (%) |
| Methyl Iodide | 12 | ~90-98% |
| Ethyl Bromide | 18 | ~85-95% |
| Benzyl Bromide | 24 | ~80-90% |
Note: Yields are approximate and may vary depending on the specific alkyl halide and reaction conditions.
Oxidation to 3-(Benzyloxy)cyclobutanone
The oxidation of the secondary hydroxyl group of this compound to the corresponding ketone, 3-(benzyloxy)cyclobutanone, is a fundamental transformation that provides access to a key intermediate for further synthetic manipulations.
Causality Behind Experimental Choices:
A variety of oxidizing agents can be employed for this transformation. Milder reagents are often preferred to avoid over-oxidation or cleavage of the cyclobutane ring. Chromic acid-based reagents, such as pyridinium chlorochromate (PCC), are effective. However, the use of chromic acid in the presence of oxalic acid is a particularly elegant method for the oxidation of cyclobutanol, as it proceeds via a three-electron oxidation-reduction mechanism, minimizing the formation of ring-opened byproducts.
Protocol 3: Oxidation of this compound to 3-(Benzyloxy)cyclobutanone
Materials:
-
This compound
-
Chromic acid (H₂CrO₄) solution (prepared from CrO₃ and H₂SO₄)
-
Oxalic acid dihydrate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and oxalic acid dihydrate (0.5 equivalents) in a mixture of diethyl ether and water.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a pre-prepared solution of chromic acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-(benzyloxy)cyclobutanone.
-
Purify the product by silica gel column chromatography if necessary.
Quantitative Data Summary:
| Oxidizing Agent | Reaction Time (h) | Yield (%) |
| H₂CrO₄ / Oxalic Acid | 2 | ~85-95% |
| Pyridinium Chlorochromate (PCC) | 4 | ~80-90% |
| Swern Oxidation | 3 | ~90-98% |
Note: Yields are approximate and depend on the chosen oxidant and reaction scale.
Deprotection of the Benzyl Ether
The benzyl ether in this compound and its derivatives serves as a robust protecting group. Its removal to unveil the free hydroxyl group is a common and often necessary step in a synthetic sequence.
Causality Behind Experimental Choices:
The most common method for benzyl ether deprotection is catalytic hydrogenolysis. This involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen gas. The reaction is clean, and the byproducts (toluene) are volatile and easily removed. Alternative methods, such as using strong acids or oxidizing agents, are also available but may be less compatible with other functional groups in the molecule.
Protocol 4: Catalytic Hydrogenolysis of the Benzyl Ether
Materials:
-
This compound derivative
-
Palladium on carbon (Pd/C), 10 wt. % (catalytic amount)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the this compound derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected cyclobutanol derivative.
Conclusion
The hydroxyl group of this compound is a versatile functional handle that enables a wide range of chemical transformations crucial for the synthesis of complex molecules in drug discovery. The protocols detailed in this guide for esterification, etherification, oxidation, and deprotection provide a solid foundation for researchers to build upon. The key to success lies in the careful selection of reagents and reaction conditions, guided by an understanding of the underlying reaction mechanisms.
Application Notes and Protocols for the Oxidation of 3-(Benzyloxy)cyclobutanol to 3-(Benzyloxy)cyclobutanone
<
Introduction
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal for the creation of valuable intermediates in pharmaceutical and materials science research. 3-(Benzyloxy)cyclobutanone, in particular, serves as a critical building block for various bioactive molecules, including inhibitors of HIV-1 reverse transcriptase.[1][] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective oxidation of 3-(benzyloxy)cyclobutanol to its corresponding ketone.
The choice of an oxidizing agent is paramount and depends on the substrate's sensitivity, desired selectivity, and scalability of the reaction. The benzyloxy protecting group and the cyclobutane ring's stability must be considered. This guide will explore several reliable protocols, offering a comparative analysis to facilitate method selection and optimization. We will delve into the mechanistic underpinnings of each method, providing not just a series of steps, but a framework for rational decision-making in the laboratory.
Comparative Overview of Key Oxidation Protocols
Several methods are available for the oxidation of secondary alcohols. The selection of a specific protocol should be guided by factors such as functional group tolerance, reaction conditions, and ease of work-up. Below is a summary of commonly employed methods for the oxidation of secondary alcohols like this compound.
| Oxidation Method | Key Reagents | Typical Temperature | Typical Reaction Time | Yield (%) | Key Advantages & Considerations |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C to room temp. | 1-3 hours | High | Mild conditions, excellent for sensitive substrates.[3][4][5] Requires cryogenic temperatures and careful handling of reagents. |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room Temperature | 0.5-4 hours | High | Mild, neutral pH, high chemoselectivity.[6][7][8][9] DMP is expensive and potentially explosive.[7] |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium Chlorochromate | 0 °C to Room Temp. | 2-4 hours | Good to High | Milder than other chromium reagents.[10][11][12] PCC is toxic and requires anhydrous conditions.[13] |
| TEMPO-Catalyzed Oxidation | TEMPO, Co-oxidant (e.g., NaOCl) | Room Temperature | Variable | High | Catalytic, environmentally benign options available.[14][15][16] Requires careful optimization of the co-oxidant and conditions. |
In-Depth Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation is a highly reliable and mild method for converting secondary alcohols to ketones.[4][5][17] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[17] The low reaction temperature (-78 °C) preserves the integrity of sensitive functional groups, making it an excellent choice for substrates like this compound.[3]
Mechanism Rationale: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The subsequent addition of a base facilitates an intramolecular elimination (E2-like) to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[17] The benzyloxy group is stable under these mild, non-acidic conditions.
Experimental Workflow:
References
- 1. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PCC OXIDATION.pptx [slideshare.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. vapourtec.com [vapourtec.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocols: Stereoselective Synthesis of 3-(Benzyloxy)cyclobutanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the stereoselective synthesis of cis- and trans-3-(benzyloxy)cyclobutanol. These chiral building blocks are valuable intermediates in medicinal chemistry, notably in the development of antiviral agents and other bioactive molecules.[][2] We will delve into the synthesis of the key precursor, 3-(benzyloxy)cyclobutanone, and present two distinct, diastereoselective reduction protocols to access the target cis and trans alcohol diastereomers. The underlying principles of stereochemical control and methods for product validation are emphasized throughout.
Introduction: The Significance of the Cyclobutane Scaffold
Four-membered carbocycles are prominent structural motifs in numerous natural products and pharmaceutical agents.[3][4] Their inherent ring strain not only confers unique conformational properties but also makes them versatile synthetic intermediates for ring-opening and rearrangement reactions.[5] The 3-(benzyloxy)cyclobutanol framework, in particular, serves as a crucial synthon. The benzyloxy group acts as a robust protecting group for the hydroxyl functionality, which can be readily removed in later synthetic stages, while the secondary alcohol provides a handle for further functionalization. Accessing stereochemically pure diastereomers of this compound is paramount for the synthesis of enantiomerically pure target molecules, such as inhibitors of HIV-1 reverse transcriptase.[]
The primary strategy for obtaining these derivatives is the diastereoselective reduction of the prochiral ketone, 3-(benzyloxy)cyclobutanone. The stereochemical outcome of this reduction is dictated by the facial selectivity of hydride attack on the carbonyl group, which can be manipulated through the judicious choice of the reducing agent.
Caption: General strategy for synthesizing diastereomeric 3-(benzyloxy)cyclobutanols.
Synthesis of the Key Precursor: 3-(Benzyloxy)cyclobutanone
A reliable synthesis of the starting ketone is essential. One of the most effective methods is the [2+2] cycloaddition between benzyl vinyl ether and a ketene equivalent, such as trichloroacetyl chloride, followed by a reductive dechlorination step.[6][7]
Protocol Summary: Two-Step Synthesis of 3-(Benzyloxy)cyclobutanone [7]
-
[2+2] Cycloaddition: Benzyl vinyl ether is reacted with trichloroacetyl chloride in the presence of a zinc-copper couple in diethyl ether. The trichloroacetyl chloride is added dropwise over several hours to the reaction mixture at room temperature.
-
Reductive Dechlorination: After the initial cycloaddition, the intermediate dichlorocyclobutanone is treated with a saturated solution of ammonium chloride in methanol and heated to reflux to afford the crude 3-(benzyloxy)cyclobutanone.[7]
-
Purification: The final product is purified via flash column chromatography on silica gel. The purity can be assessed by ¹H NMR and GC analysis.[8]
This precursor serves as the common starting point for the diastereoselective protocols detailed below.
Protocol I: cis-Diastereoselective Reduction
Principle of Stereoselection: To achieve the cis configuration, where the hydroxyl and benzyloxy groups are on the same face of the cyclobutane ring, a sterically demanding hydride reagent is employed. The bulky reagent preferentially attacks the carbonyl from the less hindered face, which is anti to the large benzyloxy substituent. This kinetic control leads to the formation of the cis-alcohol as the major product. Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) is an ideal reagent for this transformation due to its significant steric bulk.[9]
Caption: Steric hindrance directs hydride attack to yield the cis product.
Experimental Protocol: cis-3-(Benzyloxy)cyclobutanol
| Reagent/Material | Molar Eq. | MW | Amount | Moles |
| 3-(Benzyloxy)cyclobutanone | 1.0 | 176.21 | 1.00 g | 5.67 mmol |
| Lithium tri-tert-butoxyaluminum hydride | 1.5 | 254.29 | 2.16 g | 8.51 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | - | 30 mL | - |
| Saturated aq. Rochelle's salt | - | - | 20 mL | - |
| Ethyl Acetate | - | - | 3 x 30 mL | - |
| Anhydrous Sodium Sulfate | - | - | As needed | - |
Procedure:
-
Setup: Add 3-(benzyloxy)cyclobutanone (1.00 g, 5.67 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (e.g., nitrogen or argon) and dissolve the ketone in anhydrous THF (30 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve lithium tri-tert-butoxyaluminum hydride (2.16 g, 8.51 mmol) in anhydrous THF (~10 mL). Slowly add this solution to the cooled ketone solution dropwise over 20 minutes via a syringe or dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously until two clear layers are observed. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure cis-3-(benzyloxy)cyclobutanol.
Self-Validation:
-
Stereochemistry: The cis configuration can be confirmed by ¹H NMR spectroscopy. The proton at C1 (bearing the OH group) will exhibit a characteristic coupling pattern and constant with the adjacent protons.
-
Diastereomeric Ratio (dr): The dr of the crude product can be determined by GC analysis or by integration of characteristic signals in the ¹H NMR spectrum. A high cis:trans ratio (e.g., >95:5) is expected.
Protocol II: trans-Diastereoselective Reduction
Principle of Stereoselection: Achieving the trans configuration, where the hydroxyl and benzyloxy groups are on opposite faces, typically involves using a small, unhindered hydride source like sodium borohydride (NaBH₄).[10] Under these conditions, the reaction is often under thermodynamic control, favoring the formation of the more stable trans isomer where the two bulky substituents are pseudo-equatorial, minimizing steric repulsion. The reaction is typically run at a slightly higher temperature (0 °C to room temperature) than the cis-selective reduction to allow for equilibration towards the thermodynamic product.
Experimental Protocol: trans-3-(Benzyloxy)cyclobutanol
| Reagent/Material | Molar Eq. | MW | Amount | Moles |
| 3-(Benzyloxy)cyclobutanone | 1.0 | 176.21 | 1.00 g | 5.67 mmol |
| Sodium Borohydride (NaBH₄) | 1.1 | 37.83 | 0.235 g | 6.24 mmol |
| Tetrahydrofuran (THF) | - | - | 20 mL | - |
| Methanol (MeOH) | - | - | 1 mL | - |
| Deionized Water | - | - | 30 mL | - |
| Ethyl Acetate | - | - | 2 x 30 mL | - |
| Anhydrous Sodium Sulfate | - | - | As needed | - |
Procedure:
-
Setup: Add 3-(benzyloxy)cyclobutanone (1.00 g, 5.67 mmol) to a 100 mL round-bottom flask. Add THF (20 mL) and methanol (1 mL) to dissolve the ketone.[10]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (0.235 g, 6.24 mmol) to the solution in small portions over 5-10 minutes. Effervescence may be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes.[10] Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Quenching & Work-up: Once the reaction is complete, carefully pour the mixture into water (30 mL). Transfer to a separatory funnel and extract with ethyl acetate (2 x 30 mL).[10]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the trans isomer from any minor cis isomer.
Self-Validation:
-
Stereochemistry: The trans configuration is confirmed by ¹H NMR. The coupling constants for the proton at C1 will differ significantly from those of the cis isomer.
-
Diastereomeric Ratio (dr): The dr of the crude product should be analyzed by GC or ¹H NMR to confirm the preference for the trans product. While highly selective, this method may yield a lower dr compared to the cis-reduction.
References
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 100058-61-5 [chemicalbook.com]
Application Notes and Protocols: The Strategic Use of 3-(Benzyloxy)cyclobutanol in the Synthesis of Pharmaceutical Intermediates
Introduction: The Cyclobutane Motif in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, the cyclobutane moiety has emerged as a compelling structural unit. Its rigid, three-dimensional geometry serves as a valuable bioisostere for various functional groups, offering a strategic tool for conformational constraint in drug candidates. This application note delves into the utility of a key cyclobutane-containing building block, 3-(benzyloxy)cyclobutanol, and its pivotal role in the synthesis of advanced pharmaceutical intermediates, particularly precursors to carbocyclic nucleoside analogues known for their potent antiviral activities.
The benzyl-protected hydroxyl and the free hydroxyl groups of this compound offer orthogonal reactivity, enabling sequential and controlled functionalization. This note will provide a comprehensive overview of its conversion to the versatile intermediate, 3-(benzyloxy)-1-cyclobutanone, and the subsequent stereoselective transformations to yield chiral synthons for drug development. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically robust guide for the effective utilization of this valuable building block.
Core Synthetic Strategy: From Alcohol to Chiral Diol Intermediate
The primary synthetic utility of this compound lies in its role as a precursor to more complex, stereochemically defined intermediates. The overarching strategy involves two key transformations:
-
Oxidation: The conversion of the secondary alcohol in this compound to a ketone, yielding 3-(benzyloxy)-1-cyclobutanone. This ketone is a versatile intermediate for the introduction of various functionalities.
-
Stereoselective Reduction: The controlled reduction of the ketone to afford a chiral diol. The resulting cis- or trans-diol is a highly valuable building block for the synthesis of carbocyclic nucleoside analogues.
This two-step sequence allows for the strategic manipulation of the cyclobutane core, paving the way for the construction of intricate molecular frameworks.
Figure 1: Core synthetic workflow from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthetic sequence.
Protocol 1: Oxidation of this compound to 3-(Benzyloxy)-1-cyclobutanone
Rationale: The Swern oxidation is a reliable and mild method for the oxidation of secondary alcohols to ketones, proceeding through an alkoxysulfonium ylide intermediate.[1] This method is well-suited for substrates with sensitive functional groups, such as the benzyl ether in our starting material.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.5 M solution based on the alcohol).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
In a separate flask, prepare a solution of DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford 3-(benzyloxy)-1-cyclobutanone as a clear oil.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-(Benzyloxy)-1-cyclobutanone |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Protocol 2: Stereoselective Reduction of 3-(Benzyloxy)-1-cyclobutanone to cis-3-(Benzyloxy)cyclobutanol
Rationale: The stereoselective reduction of 3-(benzyloxy)-1-cyclobutanone is crucial for establishing the correct stereochemistry in the subsequent synthesis of carbocyclic nucleosides. Sodium borohydride in ethanol at low temperatures provides good diastereoselectivity for the cis-isomer.[2]
Materials:
-
3-(Benzyloxy)-1-cyclobutanone
-
Sodium borohydride
-
Anhydrous ethanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(benzyloxy)-1-cyclobutanone (1.0 equivalent) in anhydrous ethanol (0.3 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0 equivalent) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add a saturated aqueous solution of ammonium chloride to the residue and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield cis-3-(benzyloxy)cyclobutanol.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 3-(Benzyloxy)-1-cyclobutanone |
| Product | cis-3-(Benzyloxy)cyclobutanol |
| Typical Yield | 80-90% |
| Diastereomeric Ratio (cis:trans) | >9:1 |
Application in the Synthesis of Carbocyclic Nucleoside Analogues
The cis-3-(benzyloxy)cyclobutanol synthesized via the protocol above is a valuable precursor for a class of antiviral agents known as carbocyclic nucleosides. In these therapeutic agents, the furanose ring of a natural nucleoside is replaced by a carbocycle, which imparts greater metabolic stability.[3] The cyclobutane core, in particular, has been explored for the development of analogues of antiviral drugs like Oxetanocin-A.
The synthetic utility of cis-3-(benzyloxy)cyclobutanol is illustrated in the following conceptual pathway for the synthesis of a carbocyclic adenosine analogue:
Figure 2: Conceptual pathway to a carbocyclic adenosine analogue.
The key steps in this transformation involve:
-
Activation of the Hydroxyl Group: The free hydroxyl group of cis-3-(benzyloxy)cyclobutanol is converted into a good leaving group, such as a mesylate or tosylate. This prepares the molecule for nucleophilic attack.
-
Nucleophilic Substitution: The activated cyclobutanol is reacted with a purine or pyrimidine base, such as adenine, to form the crucial C-N bond of the nucleoside analogue.
-
Deprotection: The benzyl protecting group is removed, typically by hydrogenolysis, to yield the final carbocyclic nucleoside analogue.
This modular approach allows for the synthesis of a library of carbocyclic nucleoside analogues by varying the nucleobase used in the substitution step. These compounds can then be screened for antiviral activity against a range of viruses.
Conclusion
This compound is a strategically important and versatile building block in pharmaceutical synthesis. Its ability to be readily converted into the key intermediate, 3-(benzyloxy)-1-cyclobutanone, and subsequently into stereochemically defined diols, provides a robust platform for the synthesis of complex and biologically active molecules. The protocols outlined in this application note offer a reliable and efficient means of accessing these valuable intermediates, thereby facilitating the development of novel carbocyclic nucleoside analogues and other therapeutics. The unique conformational properties of the cyclobutane ring continue to make it an attractive scaffold in drug design, and the synthetic utility of this compound ensures its continued relevance in this exciting field.
References
Application Note & Protocol: Protecting Group Strategies for 3-(Benzyloxy)cyclobutanol
Introduction: Navigating the Synthetic Landscape of a Versatile Building Block
3-(Benzyloxy)cyclobutanol is a valuable bifunctional building block in medicinal chemistry and complex molecule synthesis. Its rigid cyclobutane core offers a defined spatial arrangement of substituents, while the secondary alcohol provides a key handle for further functionalization. The presence of a benzyl ether at the 3-position introduces a degree of complexity, necessitating a carefully considered protecting group strategy for the hydroxyl function to enable selective transformations at other sites of a larger molecule or to prevent its interference in subsequent synthetic steps.[1][2] This guide provides a detailed examination of two orthogonal protecting group strategies for the secondary alcohol of this compound: the tert-butyldimethylsilyl (TBDMS) ether and the methoxymethyl (MOM) ether. The choice between these strategies is dictated by the downstream reaction conditions anticipated in a synthetic route, highlighting the importance of strategic planning in modern organic synthesis.
Strategic Considerations for Protecting Group Selection
The ideal protecting group for the hydroxyl moiety in this compound should be:
-
Easy to install in high yield under mild conditions that do not affect the existing benzyl ether.
-
Stable to a wide range of reaction conditions to which the protected molecule will be subjected.
-
Selectively removable in high yield under conditions that leave the benzyl ether and other functional groups intact.[3]
The benzyl ether is generally stable to a variety of conditions but can be cleaved by catalytic hydrogenation or strong acids.[2][4][5] Therefore, protecting group strategies that employ these conditions for deprotection must be carefully evaluated for their orthogonality.
Strategy 1: The Robust and Readily Cleaved TBDMS Ether
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its steric bulk, which confers stability to a broad range of chemical conditions, including basic, organometallic, and many oxidizing and reducing environments.[1][6][7][8] Its removal is typically achieved with fluoride ion sources, offering a mild and highly selective deprotection method.[1][6]
Protection Protocol: Synthesis of 1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)cyclobutane
This protocol is adapted from the well-established Corey procedure for the silylation of alcohols.[9][10]
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.5 eq)
-
Imidazole (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF.
-
To the stirred solution, add TBDMSCl (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[9]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then brine to remove DMF and imidazole.[9]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.
Causality Behind Experimental Choices:
-
Imidazole: Acts as both a base to deprotonate the alcohol and a nucleophilic catalyst, activating the TBDMSCl for reaction.[9]
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.[9]
-
Inert Atmosphere: Prevents the reaction of TBDMSCl with atmospheric moisture.
Deprotection Protocol: Regeneration of this compound
The strong silicon-fluoride bond is exploited for the selective cleavage of the TBDMS ether.[1][6]
Materials:
-
1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)cyclobutane (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to yield this compound.
Causality Behind Experimental Choices:
-
TBAF: A convenient and soluble source of fluoride ions in organic solvents.[2][6]
-
THF: Anhydrous THF is crucial as water can also slowly cleave silyl ethers under certain conditions.
-
Aqueous Ammonium Chloride Quench: Neutralizes the reaction mixture and helps in the removal of fluoride salts during the workup.[9]
Visualization of TBDMS Protection/Deprotection Workflow
Caption: TBDMS protection and deprotection workflow.
Strategy 2: The Acid-Labile MOM Ether
Methoxymethyl (MOM) ethers are acetal-type protecting groups that are stable to a wide range of non-acidic conditions, including strong bases, organometallics, and hydrides.[11][12] They are readily cleaved under acidic conditions, providing an orthogonal deprotection strategy to the fluoride-labile TBDMS ethers and the hydrogenolysis-sensitive benzyl ethers.[11][12]
Protection Protocol: Synthesis of 1-(Benzyloxy)-3-(methoxymethoxy)cyclobutane
The use of a non-nucleophilic base is common to avoid side reactions.[13]
Materials:
-
This compound (1.0 eq)
-
Chloromethyl methyl ether (MOMCl, 1.5 eq) (Caution: Carcinogen) or Dimethoxymethane (excess) and a Lewis acid catalyst.
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add DIPEA (2.0 eq).
-
Slowly add MOMCl (1.5 eq) to the stirred solution. (Handle MOMCl in a well-ventilated fume hood with appropriate personal protective equipment) .
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
DIPEA: A bulky, non-nucleophilic base that scavenges the HCl generated during the reaction without competing with the alcohol as a nucleophile.[11]
-
DCM: A common solvent for this type of reaction, being relatively non-polar and unreactive.
-
0 °C to RT: Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion.
Deprotection Protocol: Regeneration of this compound
Mild acidic conditions are sufficient to hydrolyze the MOM acetal.[11][12]
Materials:
-
1-(Benzyloxy)-3-(methoxymethoxy)cyclobutane (1.0 eq)
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl, catalytic amount) or Pyridinium p-toluenesulfonate (PPTS)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops) or a catalytic amount of PPTS for a milder condition.[1]
-
Stir the solution at room temperature. The deprotection is typically rapid (30 minutes to a few hours). Monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield this compound.
Causality Behind Experimental Choices:
-
Acid Catalyst (HCl or PPTS): Protonates the acetal oxygen, making it a better leaving group and initiating the hydrolysis cascade.[11] PPTS is a milder acid, useful for substrates with other acid-sensitive functional groups.[1]
-
Methanol: Acts as both a solvent and a nucleophile to trap the intermediate oxocarbenium ion.
Visualization of MOM Protection/Deprotection Workflow
Caption: MOM protection and deprotection workflow.
Comparative Analysis of Protecting Group Strategies
The selection of a protecting group is a critical decision in a multi-step synthesis. The following table provides a comparative summary of the TBDMS and MOM protecting groups in the context of this compound.
| Feature | TBDMS Ether | MOM Ether |
| Protection Conditions | TBDMSCl, Imidazole, DMF[9] | MOMCl, DIPEA, DCM[11] |
| Deprotection Conditions | TBAF, THF[6][9] | Catalytic Acid (e.g., HCl), MeOH[11][12] |
| Stability to Acid | Labile | Very Labile[12] |
| Stability to Base | Stable | Stable[11] |
| Stability to Nucleophiles | Stable | Stable[11] |
| Stability to Hydrogenolysis | Stable | Stable |
| Orthogonality with Benzyl Ether | Fully Orthogonal | Fully Orthogonal |
| Typical Yields | High (>90%) | High (>90%) |
| Reagent Safety | TBDMSCl is a corrosive solid | MOMCl is a known carcinogen[14] |
Conclusion
Both TBDMS and MOM ethers offer effective and high-yielding strategies for the protection of the secondary alcohol in this compound. The choice between them is primarily dictated by the planned synthetic route. The TBDMS group is favored when subsequent steps involve acidic conditions, while the MOM group is advantageous if fluoride-sensitive groups (such as other silyl ethers) are present or if acidic deprotection is preferred. The orthogonality of both groups with the existing benzyl ether allows for flexible and robust synthetic planning, empowering researchers to utilize this compound as a versatile scaffold in the development of novel chemical entities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 14. uwindsor.ca [uwindsor.ca]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 3-(Benzyloxy)cyclobutanol for Pilot Plant Production
Strategic Overview: Rationale and Synthesis Design
The synthesis of 3-(Benzyloxy)cyclobutanol on a pilot scale is a two-stage process. The primary strategic decision involves selecting a safe, reliable, and economically viable route to the key intermediate, 3-(Benzyloxy)cyclobutan-1-one[1]. While several routes exist, a common and scalable approach involves the [2+2] cycloaddition of benzyl vinyl ether with a ketene precursor, followed by dehalogenation[2][3]. However, for this guide, we will focus on the critical final reduction step, assuming the precursor ketone is available, as this step presents significant scale-up challenges related to exotherm management and reagent handling.
The benzyl ether serves as an effective protecting group for the hydroxyl functionality, being stable to the planned reduction conditions while allowing for subsequent deprotection under various methods (e.g., hydrogenolysis) if required in a downstream synthetic sequence[4][5].
Overall Synthetic Workflow
The process is logically divided into precursor synthesis (or sourcing), the primary reduction reaction, and subsequent purification and quality control.
Figure 1: High-level workflow for the pilot plant production of this compound.
Process Safety Management (PSM) in Pilot Plant Operations
Transitioning to a pilot plant necessitates a formal approach to safety beyond standard laboratory practices. Implementing elements of Process Safety Management (PSM) is crucial for mitigating risks.[6][7][8]
Key Safety Pillars:
-
Hazard Identification: Before any operation, a thorough hazard analysis, such as a Hazard and Operability Study (HAZOP), must be conducted.[9] This identifies potential deviations from the intended process and their consequences.
-
Understanding Risks: The primary hazards in this synthesis include:
-
Highly Flammable Solvents: Ethers like THF or MTBE are common. Their low flash points and potential for peroxide formation must be managed.[10]
-
Exothermic Reaction: The reduction of the ketone is exothermic. A failure in cooling could lead to a runaway reaction.[11]
-
Hydrogen Gas Evolution: The quenching of excess hydride reagent (e.g., NaBH₄) with water or acid generates flammable hydrogen gas. The reactor must be properly vented.
-
Reactive Reagents: Sodium borohydride is moisture-sensitive and corrosive.
-
-
Managing Risk:
-
Engineered Controls: Use of appropriate reactors (glass-lined steel), condensers, temperature probes, automated dosing pumps for controlled addition, and a robust ventilation system.[12][13]
-
Administrative Controls: Detailed Standard Operating Procedures (SOPs), rigorous training for all personnel, and a strict Management of Change (MOC) protocol are mandatory.[8] Any deviation from the established process must undergo a formal safety review.
-
Pilot Plant Safety Review Process
Figure 2: A simplified decision workflow for process safety review before pilot operations.
Detailed Synthesis Protocol: Reduction of 3-(Benzyloxy)cyclobutan-1-one
This protocol details the reduction of 10 kg of the ketone precursor. All operations must be conducted in a designated pilot plant area with appropriate ventilation and emergency equipment.
Table 1: Reagents and Materials
| Compound | CAS No. | Mol. Weight | Quantity | Moles | Eq. | Notes |
| 3-(Benzyloxy)cyclobutan-1-one | 300793-60-8 | 176.21 | 10.0 kg | 56.75 | 1.0 | Purity >98% |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 L | - | - | Anhydrous grade |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 2.57 kg | 67.92 | 1.2 | Handle in a dry environment |
| Acetone | 67-64-1 | 58.08 | ~5 L | - | - | For quenching |
| Water (H₂O) | 7732-18-5 | 18.02 | 50 L | - | - | Deionized |
| Saturated NaCl Solution | N/A | N/A | 30 L | - | - | Brine |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 100 L | - | - | Extraction solvent |
Step-by-Step Protocol
-
Reactor Preparation:
-
Ensure the 250 L glass-lined reactor is clean, dry, and has been leak-tested.
-
Inert the reactor by purging with nitrogen. Maintain a positive nitrogen pressure throughout the process.
-
Start the agitator at a moderate speed (e.g., 80-100 RPM).
-
-
Charging Reagents:
-
Charge methanol (100 L) to the reactor.
-
Charge 3-(Benzyloxy)cyclobutan-1-one (10.0 kg, 56.75 mol).
-
Cool the resulting solution to 0-5 °C using the reactor's cooling jacket. Causality: Executing the reduction at a low temperature is critical to control the reaction exotherm and minimize potential side reactions, ensuring higher product purity and process safety.
-
-
Reduction Reaction:
-
Slowly add sodium borohydride (2.57 kg, 67.92 mol) portion-wise over 2-3 hours.
-
Critical Control Point: Maintain the internal temperature at <10 °C during the addition. The rate of addition should be immediately reduced if the temperature rises rapidly. Causality: Portion-wise addition of the solid hydride prevents clumping and allows for manageable dissipation of the heat generated during the reaction, which is a key safety factor in scaling up.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours.
-
-
In-Process Control (IPC):
-
Take a sample from the reaction mixture and quench it with a small amount of acetone.
-
Analyze the sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting ketone.
-
Acceptance Criteria: Starting material <1% remaining.
-
-
Reaction Quench:
-
Critical Safety Step: Ensure the reactor's vent line is unobstructed and directed to a safe location (e.g., a scrubber) to handle hydrogen gas evolution.
-
Slowly add acetone (~5 L) dropwise while maintaining the temperature below 15 °C to quench any unreacted NaBH₄.
-
Next, very slowly add water (50 L) over 1-2 hours, carefully controlling the rate to manage gas evolution and any exotherm. The temperature should be kept below 20 °C.
-
-
Work-up and Extraction:
-
Adjust the pH of the mixture to ~7 using dilute HCl if necessary.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Charge ethyl acetate (50 L) to the reactor and stir.
-
Stop agitation, allow the layers to separate, and drain the lower aqueous layer.
-
Wash the organic layer with saturated NaCl solution (30 L).
-
Drain the aqueous layer and transfer the organic layer to a clean vessel.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation to achieve high purity. Causality: Vacuum distillation is preferred for high-boiling point compounds like this, as it allows for purification at a lower temperature, preventing thermal degradation of the product.
-
Quality Control and Analytical Specifications
Ensuring the final product meets stringent quality standards is non-negotiable for pharmaceutical intermediates.[14][15] A comprehensive set of analytical tests must be performed on the final, purified batch.
Table 2: Key Process Parameters and In-Process Controls
| Stage | Parameter | Target Range | Method | Rationale |
| Reduction | Temperature | 0-10 °C | Temperature Probe | Control exotherm, minimize side products |
| Reduction | Reaction Time | 2-3 hours post-addition | Clock | Ensure complete reaction |
| IPC | Ketone Content | < 1.0% | HPLC / TLC | Verify reaction completion before quench |
| Quench | Temperature | < 20 °C | Temperature Probe | Safely manage exotherm and H₂ evolution |
Table 3: Final Product Specifications
| Test | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |
| Assay (Purity) | ≥ 98.0% | HPLC or GC[16] |
| Any Single Impurity | ≤ 0.5% | HPLC or GC |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration[14] |
| Residual Solvents | Per ICH Guidelines | Headspace GC |
Conclusion
The successful scale-up of this compound synthesis from the laboratory to a pilot plant hinges on a deep understanding of the reaction mechanism, meticulous process control, and an unwavering commitment to safety. By implementing the principles of Process Safety Management, carefully controlling critical parameters such as temperature and addition rates, and verifying product quality through rigorous analytical testing, drug development professionals can confidently and safely produce this key intermediate for further pharmaceutical applications.
References
- 1. 3-(Benzyloxy)cyclobutan-1-one | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 3. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. dchas.org [dchas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance [xytelindia.com]
- 10. Sciencemadness Discussion Board - Ether synthesis safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach | AIChE [aiche.org]
- 13. Safety Considerations in the Design of Small Systems | AIChE [publications.aiche.org]
- 14. nbinno.com [nbinno.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of Substituted Cyclobutanes from 3-(Benzyloxy)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient one-pot methodology for the synthesis of a diverse library of substituted cyclobutanes commencing from 3-(benzyloxy)cyclobutanol. The cyclobutane motif is of significant interest in medicinal chemistry, offering a unique three-dimensional chemical space that can lead to improved pharmacological properties.[1][2][3][4] This protocol circumvents the need for isolation of reactive intermediates, thereby enhancing synthetic efficiency and reducing waste, aligning with the principles of green chemistry.[5][6] The described method relies on the in-situ activation of the secondary alcohol of this compound, followed by nucleophilic substitution with a variety of nucleophiles to afford a range of functionalized cyclobutane derivatives. This guide provides a comprehensive overview of the reaction, detailed experimental protocols, mechanistic insights, and a discussion of the scope and limitations of the methodology.
Introduction
The cyclobutane ring is a valuable scaffold in modern drug discovery. Its inherent ring strain and puckered conformation provide a unique three-dimensional geometry that can be exploited to create novel pharmacophores and improve key drug-like properties such as metabolic stability, potency, and selectivity.[1][2][3] Unlike flat aromatic systems, the sp³-rich nature of the cyclobutane core allows for precise spatial orientation of substituents, enabling better interaction with biological targets.[4] Consequently, the development of efficient synthetic routes to access structurally diverse cyclobutane derivatives is of paramount importance to the pharmaceutical industry.[2]
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency.[5][7] By minimizing purification steps, these procedures can lead to higher overall yields and a reduction in chemical waste.[6] This application note describes a one-pot protocol for the functionalization of this compound, a readily accessible starting material, to generate a library of substituted cyclobutanes.
Reaction Principle
The core of this one-pot synthesis is the activation of the hydroxyl group of this compound to transform it into a good leaving group, followed by its displacement by a suitable nucleophile in a single reaction vessel. Two well-established methods for alcohol activation are presented here: the Mitsunobu reaction and a modified Appel-type reaction. These methods are chosen for their mild reaction conditions and broad substrate scope.
The general transformation is depicted below:
Scheme 1: General One-Pot Synthesis of Substituted Cyclobutanes
Caption: General workflow for the one-pot synthesis.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. This compound can be synthesized from commercially available starting materials.
Protocol 1: Mitsunobu-Based One-Pot Synthesis
This protocol is particularly suitable for nucleophiles with a pKa of less than 15, such as carboxylic acids, phenols, and some nitrogen heterocycles.[5][8][9]
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 equiv.) and the desired nucleophile (1.2 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add triphenylphosphine (PPh₃, 1.2 equiv.).
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv.) in THF dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired substituted cyclobutane.
Table 1: Reagent Quantities for Mitsunobu Protocol
| Reagent | Molar Equiv. | Example Amount (for 1 mmol scale) |
| This compound | 1.0 | 178 mg |
| Nucleophile | 1.2 | 1.2 mmol |
| Triphenylphosphine (PPh₃) | 1.2 | 315 mg |
| DIAD or DEAD | 1.2 | 0.24 mL (DIAD) |
| Anhydrous THF | - | 10 mL |
Protocol 2: Modified Appel-Type One-Pot Synthesis
This protocol is effective for the synthesis of cyclobutyl halides and can be adapted for other nucleophiles.[6][7][10]
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 equiv.) and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add the halogen source (e.g., N-bromosuccinimide (NBS) or carbon tetrachloride (CCl₄), 1.5 equiv.) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC.
-
For other nucleophiles, after the initial activation period (30 minutes at 0°C), add the nucleophile (1.5 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) and continue stirring at room temperature.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Table 2: Reagent Quantities for Modified Appel-Type Protocol
| Reagent | Molar Equiv. | Example Amount (for 1 mmol scale) |
| This compound | 1.0 | 178 mg |
| Triphenylphosphine (PPh₃) | 1.5 | 393 mg |
| Halogen Source/Activator | 1.5 | 1.5 mmol |
| Anhydrous DCM | - | 10 mL |
Mechanistic Insights
The one-pot synthesis proceeds through the in-situ formation of an activated cyclobutanol intermediate. The mechanism for the Mitsunobu reaction involves the formation of an oxyphosphonium salt, which is then displaced by the nucleophile in an Sₙ2 fashion, leading to an inversion of stereochemistry at the reacting center.[8][9]
Caption: Simplified mechanism of the Mitsunobu reaction.
In the Appel-type reaction, a halophosphonium species is generated in situ, which then reacts with the alcohol to form an alkoxyphosphonium halide. Subsequent Sₙ2 attack by the halide ion or another added nucleophile affords the substituted product with inversion of configuration.[7][10]
Scope and Limitations
This one-pot methodology is applicable to a wide range of nucleophiles, allowing for the synthesis of a diverse library of substituted cyclobutanes.
Table 3: Scope of Nucleophiles and Expected Products
| Nucleophile Class | Example Nucleophile | Expected Product |
| Carboxylic Acids | Benzoic Acid | 3-(Benzyloxy)cyclobutyl benzoate |
| Phenols | Phenol | 3-(Benzyloxy)-1-phenoxycyclobutane |
| N-Heterocycles | Phthalimide | N-(3-(Benzyloxy)cyclobutyl)phthalimide |
| Azides | Sodium Azide | 1-Azido-3-(benzyloxy)cyclobutane |
| Halides | N-Bromosuccinimide | 1-Bromo-3-(benzyloxy)cyclobutane |
| Thiols | Thiophenol | 3-(Benzyloxy)-1-(phenylthio)cyclobutane |
Limitations:
-
Steric Hindrance: Highly sterically hindered nucleophiles may exhibit lower reactivity.
-
Basicity of Nucleophile: For the Mitsunobu reaction, strongly basic nucleophiles can lead to side reactions.[5]
-
Tertiary Alcohols: These protocols are generally not suitable for tertiary alcohols due to competing elimination reactions.
Conclusion
The described one-pot protocols offer an efficient and versatile strategy for the synthesis of substituted cyclobutanes from this compound. By eliminating the need for intermediate isolation, these methods save time, reduce waste, and provide access to a wide array of functionalized cyclobutane derivatives. This approach is well-suited for the rapid generation of compound libraries for screening in drug discovery programs, facilitating the exploration of this important chemical space.
References
- 1. What reactions can cyclobutanol participate in? - Blog [m.btcpharmtech.com]
- 2. data.epo.org [data.epo.org]
- 3. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]
- 4. What are the products of the reaction between Cyclobutanol and halogens? - Blog [btcpharmtech.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Appel Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzyloxy)cyclobutanol
Welcome to the technical support center for the synthesis of 3-(benzyloxy)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable cyclobutane-containing building block. The content is structured in a question-and-answer format to provide direct solutions to specific experimental issues.
I. Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route to this compound, and what are the key steps?
The most prevalent and reliable synthetic route involves a two-step process:
-
Synthesis of the Ketone Precursor: The first step is the synthesis of 3-(benzyloxy)cyclobutanone. This intermediate is crucial as its purity and yield directly impact the final step. Common methods to synthesize this ketone include the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene (generated in situ), followed by a dechlorination step.[1] Alternative routes have also been developed to avoid hazardous reagents or improve scalability.[2][3]
-
Reduction of the Ketone: The second step is the diastereoselective reduction of the 3-(benzyloxy)cyclobutanone to the desired this compound.[4] This is typically achieved using a metal hydride reducing agent.
Below is a general workflow diagram for this synthetic sequence.
Caption: General two-step synthesis of this compound.
FAQ 2: I am having trouble with the first step, the synthesis of 3-(benzyloxy)cyclobutanone. My yields are low. What are the common pitfalls?
Low yields in the synthesis of 3-(benzyloxy)cyclobutanone are a frequent issue. Several factors can contribute to this:
-
Reagent Quality: The quality of starting materials like benzyl vinyl ether and the reagents for generating dichloroketene (e.g., trichloroacetyl chloride and a zinc-copper couple) is paramount. Ensure all reagents are pure and solvents are anhydrous where required.[1]
-
Reaction Conditions: The [2+2] cycloaddition is sensitive to temperature. The dropwise addition of trichloroacetyl chloride should be slow enough to control the exotherm and maintain the desired reaction temperature.[1]
-
Dechlorination Step: The dechlorination with zinc powder can be sluggish if the zinc is not activated. Pre-activation of zinc powder is often recommended. The choice of solvent, such as aqueous acetic acid, is also critical for the reaction's success.[2]
-
Alternative Routes: If you consistently face issues with the dichloroketene route, consider alternative patented methods. For instance, some routes start from halogenated methyl benzenes or 3-dibromo-2,2-dimethoxypropane, which may offer milder conditions or more readily available starting materials, although they might involve more steps.[2][3]
FAQ 3: My main challenge is the stereoselectivity of the ketone reduction. How can I control the formation of the cis vs. trans isomer?
This is a critical and well-studied aspect of this synthesis. The hydride reduction of 3-substituted cyclobutanones, including 3-(benzyloxy)cyclobutanone, is inherently highly diastereoselective for the cis-alcohol.[5][6]
-
To Maximize the cis Isomer: The formation of the cis isomer is favored due to torsional strain in the puckered cyclobutane ring, which promotes an anti-facial attack of the hydride reagent.[5] To enhance this selectivity (often >95%):
-
Use a standard hydride reagent: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. The steric bulk of the reducing agent has been shown to have a minimal effect on the selectivity for the cis product.[6]
-
Lower the reaction temperature: Performing the reduction at lower temperatures (e.g., 0°C or -78°C) significantly increases the diastereomeric ratio in favor of the cis isomer.[5][6]
-
Decrease solvent polarity: Using less polar solvents can also enhance cis selectivity.[5]
-
-
To Obtain the trans Isomer: Synthesizing the trans isomer is more challenging due to the thermodynamic preference for the cis product. Direct reduction will not favor the trans isomer. The most reliable method to obtain the trans isomer is through a Mitsunobu inversion of the cis-alcohol.[7] This is a two-step process involving the activation of the hydroxyl group followed by an Sₙ2 reaction with a nucleophile (e.g., a carboxylate), which inverts the stereocenter.
Table 1: Effect of Temperature on cis:trans Ratio in the Reduction of 3-(Benzyloxy)cyclobutanone
| Reducing Agent | Temperature (K) | cis Isomer (%) | trans Isomer (%) |
| LiAlH₄ | 298 | 93 | 7 |
| LiAlH₄ | 273 | 95 | 5 |
| LiAlH₄ | 195 | >97 | <3 |
| L-Selectride® | 298 | 94 | 6 |
Data adapted from computational and experimental studies on substituted cyclobutanones.[6]
II. Troubleshooting Guides
Problem 1: Incomplete reduction of 3-(benzyloxy)cyclobutanone.
Symptom: TLC or GC-MS analysis of the crude product shows a significant amount of unreacted starting material (ketone) alongside the desired alcohol product.
Possible Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the hydride reagent might be insufficient, especially if some of it was quenched by moisture in the solvent or glassware.
-
Solution: Use a modest excess of the reducing agent (e.g., 1.2-1.5 equivalents). Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Low Reactivity of Reducing Agent: The hydride reagent may have degraded upon storage.
-
Solution: Use a fresh bottle of the reducing agent or titrate it before use to determine its active concentration.
-
-
Short Reaction Time or Low Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress by TLC. If the reaction stalls, allow it to stir for a longer duration or let it slowly warm to room temperature if performed at low temperatures.[4]
-
Caption: Troubleshooting guide for incomplete ketone reduction.
Problem 2: Difficulty in purifying the final product, this compound.
Symptom: Column chromatography yields fractions that are still mixtures, or the product co-elutes with a persistent impurity.
Possible Causes & Solutions:
-
Co-elution of Stereoisomers: The cis and trans isomers can be difficult to separate by standard silica gel chromatography.
-
Solution: Optimize your chromatographic conditions. Use a less polar solvent system (e.g., a gradient of ethyl acetate in hexanes or toluene) to improve separation.[8] If baseline separation is not achieved, consider derivatizing a small sample (e.g., as a benzoate ester) which may improve separability and allow for accurate determination of the diastereomeric ratio.[7]
-
-
Presence of Benzyl-related Impurities: Side reactions involving the benzyl protecting group can occur. For example, hydrogenolysis (de-benzylation) can happen if a reactive hydrogen source is present with certain metal catalysts. Oxidation of the benzyl group to benzoic acid can also occur if harsh oxidants were used in a previous step.[9]
-
Solution: Ensure that reaction conditions are not conducive to de-benzylation. If benzoic acid is a contaminant, a simple aqueous basic wash (e.g., with NaHCO₃ solution) during the workup can remove it.
-
-
Residual Reducing Agent Salts: Salts from the workup of hydride reducing agents (e.g., borate salts) can sometimes contaminate the product.
-
Solution: Ensure the aqueous quench and workup are performed carefully. A common procedure involves the sequential addition of water, a base (like 15% NaOH), and then more water, followed by stirring until a granular precipitate forms, which can then be easily filtered off.
-
III. Experimental Protocols
Protocol 1: Stereoselective Reduction of 3-(Benzyloxy)cyclobutanone to cis-3-(Benzyloxy)cyclobutanol
This protocol is optimized for high diastereoselectivity towards the cis isomer.
Materials:
-
3-(Benzyloxy)cyclobutanone
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottomed flask, dissolve 3-(benzyloxy)cyclobutanone (2.00 g, 11.4 mmol) in a mixture of anhydrous THF (20 mL) and methanol (1 mL).[4]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.
-
Addition of Reducing Agent: To the cold, stirring solution, add sodium borohydride (0.475 g, 12.5 mmol, ~1.1 eq) in small portions over 5 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting ketone is consumed (typically 30-60 minutes).
-
Quench: Carefully quench the reaction by slowly adding deionized water (30 mL) to the cold mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain pure cis-3-(benzyloxy)cyclobutanol as a colorless or pale yellow oil. The yield is typically high (>90%).[4]
IV. References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, ACS Publications, 2020. --INVALID-LINK--
-
3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4. ChemicalBook. --INVALID-LINK--
-
CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. Google Patents. --INVALID-LINK--
-
CN111320535B - Preparation method of 3-(benzyloxy)-1-cyclobutanone. Google Patents. --INVALID-LINK--
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel Research Portal. --INVALID-LINK--
-
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. National Center for Biotechnology Information (PMC). --INVALID-LINK--
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF. ResearchGate. --INVALID-LINK--
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Center for Biotechnology Information (PMC). --INVALID-LINK--
-
3-(Benzyloxy)cyclobutanone - Building Block. BOC Sciences. --INVALID-LINK--
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, ACS Publications, 2014. --INVALID-LINK--
-
3-(BENZYLOXY)CYCLOBUTANONE | CAS No.30830-27-4 Synthetic Routes. Guidechem. --INVALID-LINK--
-
Identifying and characterizing byproducts of 3-Benzylcyclobutanol reactions. BenchChem. --INVALID-LINK--
-
Protective Groups. Organic Chemistry Portal. --INVALID-LINK--
-
This compound | 100058-61-5. ChemicalBook. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 3. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 4. This compound | 100058-61-5 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biblio.vub.ac.be [biblio.vub.ac.be]
- 7. researchgate.net [researchgate.net]
- 8. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
optimizing reaction conditions for 3-(Benzyloxy)cyclobutanol synthesis
Commencing Research on Synthesis
I've initiated comprehensive Google searches, focusing on the synthesis of 3-(benzyloxy)cyclobutanol. I'm prioritizing reaction mechanisms and common starting materials, like 3-(benzyloxy)cyclobut-1-ene. I'm aiming to uncover reliable sources and expert perspectives to build a solid foundation.
Investigating Reaction Hurdles
I'm now diving deeper into the nuances of this synthesis. I'm focusing intently on potential challenges and points of failure, especially regarding low yields, impurities, and reaction stalling. My plan is to structure the technical support center around troubleshooting and FAQs, building out detailed Q&A sections. I'm aiming to provide evidence-based answers with in-text citations.
Exploring Synthesis Details
I've expanded my research to incorporate a wider array of aspects in synthesis, including starting materials like 3-(benzyloxy)cyclobutanone, reducing agents, and potential side reactions. I'm actively analyzing the information, moving towards structuring the technical support center. My plan is to start generating diagrams and comprehensive experimental protocols soon.
Formulating a Q&A
I'm now focusing on structuring a Q&A format for technical support regarding this compound synthesis. My goal is to directly address the needs of researchers and drug development experts. This will enable practical guidance for optimizing synthesis in a clear and accessible format.
Structuring the Guide
I've been working on structuring the Q&A-based technical guide. My goal is a comprehensive resource, emphasizing the "why" behind experimental choices. It will include clickable URL citations and visual aids like Graphviz diagrams for reaction workflows and mechanisms, with a focus on the core reduction of the ketone. Tables will present quantitative data, and the final guide is designed for clarity and easy navigation.
Drafting the Support Document
I've been mapping out the structure of the technical support document, outlining a detailed plan to answer key questions about this compound synthesis. My focus is now on the content sections: a reaction overview, an FAQs section with detailed answers about reduction methods, solvents, and reaction conditions, and a troubleshooting guide. I'm prioritizing practicality with specific recommendations and explanations, and I've also begun to sketch the Graphviz diagram for the core reaction.
Mapping Out Content
I've been further refining the structure and content, now with specific emphasis on a "Problem -> Cause -> Solution" approach for troubleshooting. The outline is progressing, and I'm planning to provide detailed protocols for both NaBH₄ and LiAlH₄ reductions, incorporating data from literature sources. I will create tables to ensure quantitative data is present, and I'm currently working on diagrams for reaction pathways, too.
Refining Content Structure
I'm now fully immersed in the technical guide's framework, including a detailed troubleshooting section structured around specific problems, probable causes, and practical solutions. I'm actively integrating protocols for NaBH₄ and LiAlH₄ reductions, with citations from authoritative literature, as well as tables for quantitative comparisons, alongside the planned Graphviz diagrams for reaction pathways. I'm focusing on crafting precise, actionable advice for researchers.
Defining Guide Content
I've outlined the detailed content for the technical guide, including an introduction, reaction overview with a Graphviz diagram, FAQs addressing key synthesis questions, and a detailed troubleshooting section structured around "Problem -> Cause -> Solution." This will be followed by step-by-step protocols, data tables, and reaction pathway diagrams. My focus is now on ensuring the content addresses the specific challenges in this compound synthesis.
Technical Support Center: Purification of 3-(Benzyloxy)cyclobutanol
Welcome to the technical support center for the purification of 3-(Benzyloxy)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered during the purification of this valuable building block. Our focus is on providing scientifically sound, field-tested solutions to ensure you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound are flash column chromatography, recrystallization, and distillation. The choice of method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.
-
Flash Column Chromatography: This is the most versatile and commonly used technique for purifying this compound, especially on a lab scale. It is highly effective at separating the product from both more and less polar impurities.[1]
-
Recrystallization: If you have a crude product that is mostly pure, recrystallization can be an excellent method for achieving high purity. This technique is scalable and can be more cost-effective than chromatography for larger quantities.
-
Distillation: While less common for this specific compound due to its relatively high boiling point and potential for degradation, vacuum distillation can be employed if the primary impurities are non-volatile.
Q2: What are the likely impurities I might encounter when synthesizing this compound?
Impurities in your crude product will largely depend on the synthetic route. A common method for synthesizing this compound is the reduction of 3-(benzyloxy)cyclobutanone with a reducing agent like sodium borohydride.[2][3][4] In this case, potential impurities include:
-
Unreacted 3-(benzyloxy)cyclobutanone: Incomplete reduction will leave starting material in your product mixture.
-
Borate salts: These are byproducts from the sodium borohydride reagent and are typically removed during the aqueous workup.[3]
-
Solvent residues: Residual solvents from the reaction or extraction (e.g., methanol, ethanol, ethyl acetate, dichloromethane) may be present.
-
Byproducts from benzyl ether synthesis: If synthesizing the precursor, byproducts from the benzylation of a diol could be carried through. These can include dibenzylated products or unreacted starting diol.[5][6]
Q3: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound.[7][8] It allows you to visualize the separation of your product from impurities and to identify the fractions containing the pure compound during column chromatography. A common stain for visualizing alcohols on a TLC plate is potassium permanganate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Flash Column Chromatography
Problem 1: My compound is not separating from an impurity on the column.
-
Cause A: Inappropriate Solvent System. The polarity of your eluent may not be optimal for separating your compound and the impurity.
-
Solution: Before running a column, always optimize your solvent system using TLC.[1] Aim for an Rf value of 0.2-0.35 for this compound. A good starting point for this moderately polar compound is a mixture of hexane and ethyl acetate.[1][9] If your compound and the impurity have very similar Rf values, consider trying a different solvent system altogether. For example, substituting hexane with toluene or ethyl acetate with diethyl ether can alter the selectivity of the separation.
-
-
Cause B: Column Overloading. You may have loaded too much crude material onto the column for its size.
-
Solution: As a general rule, use a silica gel mass that is 30-100 times the mass of your crude sample. If you are still having separation issues, increase the amount of silica gel.
-
-
Cause C: Co-eluting Impurity. The impurity may have a very similar polarity to your product.
Problem 2: My compound is streaking on the TLC plate and the column.
-
Cause A: Compound is too polar for the solvent system.
-
Solution: Increase the polarity of your eluent. For this compound, gradually increasing the percentage of ethyl acetate in your hexane/ethyl acetate mixture should resolve this.
-
-
Cause B: The compound is interacting strongly with the acidic silica gel.
Recrystallization
Problem 1: My compound will not crystallize.
-
Cause A: The solution is not supersaturated. You may have used too much solvent.
-
Solution: Slowly evaporate the solvent until you observe persistent cloudiness. Then, add a minimal amount of the good solvent to redissolve the solid and allow it to cool slowly.
-
-
Cause B: The cooling process is too rapid. Rapid cooling can lead to oiling out rather than crystallization.
-
Solution: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Insulating the flask can also help to slow the cooling rate.
-
-
Cause C: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution: You need to use a solvent system consisting of a "good" solvent (in which your compound is soluble) and a "poor" solvent (in which your compound is insoluble). Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly. Common solvent systems for recrystallization include ethanol/water, acetone/water, and ethyl acetate/hexane.[14][15]
-
Problem 2: My compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.
-
Solution 1: Reheat the solution and add a small amount of the "good" solvent to increase the overall volume. This will lower the saturation point and allow crystallization to occur at a lower temperature.
-
Solution 2: Try a different solvent system with a lower boiling point.
-
Solution 3: "Seed" the solution by adding a small crystal of the pure compound to induce crystallization. If you don't have a seed crystal, you can sometimes induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized using TLC analysis first.
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems to find the optimal eluent. A good starting point is 20-30% ethyl acetate in hexane. The ideal system will give your product an Rf of approximately 0.2-0.35.
-
-
Column Preparation:
-
Choose an appropriately sized column for your sample amount.
-
Pack the column with silica gel as a slurry in your chosen eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with your chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to determine which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of your crude product in a few drops of a hot "good" solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Slowly add a "poor" solvent (e.g., water or hexane) dropwise until you see persistent cloudiness.
-
Reheat the mixture until it becomes clear.
-
Allow the test tube to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization Procedure:
-
Place your crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to dissolve the solid completely.
-
Slowly add the "poor" solvent until the solution becomes cloudy.
-
Reheat the mixture until it is clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Chromatography of this compound
| Polarity of Compound | Recommended Starting Solvent System |
| Moderately Polar | 20-40% Ethyl Acetate/Hexane[1][9] |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane[1][9] |
| Very Polar (for impurities) | 10-20% Methanol/Dichloromethane[1][9] |
Table 2: Troubleshooting Summary for Purification of this compound
| Issue | Potential Cause | Suggested Solution |
| Column Chromatography: Poor Separation | Inappropriate solvent system | Optimize eluent using TLC; try different solvent combinations. |
| Column overloading | Use a larger column with more silica gel. | |
| Column Chromatography: Streaking | Strong interaction with silica | Add 0.1-1% triethylamine to the eluent.[12][13] |
| Recrystallization: No Crystals Form | Solution not supersaturated or cooling too fast | Slowly evaporate solvent; allow for slow cooling. |
| Recrystallization: Oiling Out | Compound precipitating above its melting point | Reheat and add more "good" solvent; try a different solvent system. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Home Page [chem.ualberta.ca]
- 8. mdpi.com [mdpi.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. labex.hu [labex.hu]
- 11. researchgate.net [researchgate.net]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. labcluster.com [labcluster.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. reddit.com [reddit.com]
identification of byproducts in 3-(Benzyloxy)cyclobutanol reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(benzyloxy)cyclobutanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of byproducts in reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate and solve common experimental challenges, ensuring the integrity and efficiency of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
Here we address common queries related to the handling and reaction of this compound, with a focus on its oxidation to 3-(benzyloxy)cyclobutanone.
Q1: I am oxidizing this compound to 3-(benzyloxy)cyclobutanone and observe a low yield of my desired product. What are the likely reasons?
A low yield in the oxidation of this compound can be attributed to several factors. The most common culprits are incomplete reaction, degradation of the starting material or product, and the formation of stable byproducts. The strained cyclobutane ring can be susceptible to ring-opening or fragmentation under certain conditions. Additionally, the choice of oxidant and reaction conditions plays a critical role in maximizing the yield of the desired ketone.
Q2: What are the most common byproducts I should expect when oxidizing this compound?
The byproducts largely depend on the chosen oxidation method. For common methods like Swern and PCC oxidations, you can anticipate byproducts arising from the reagents themselves, as well as from side reactions of the substrate. These can include:
-
Unreacted Starting Material: this compound.
-
Reagent-Derived Byproducts: Such as dimethyl sulfide from a Swern oxidation, or chromium salts from a PCC oxidation.[1][2]
-
Ring-Opened Products: The strain in the cyclobutane ring can lead to cleavage, especially under harsh temperature or pH conditions.
-
Over-oxidation Products: While less common for secondary alcohols, strong oxidizing agents or prolonged reaction times could lead to further reactions.
-
Byproducts from the Benzyloxy Group: The benzyl group can be susceptible to oxidation, potentially leading to benzoic acid or benzaldehyde.[3][4]
Q3: How can I best monitor the progress of my oxidation reaction to avoid byproduct formation?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (this compound) and the product (3-(benzyloxy)cyclobutanone). The disappearance of the starting material spot and the appearance of the product spot can be visualized using a UV lamp (for the aromatic ring) and/or a potassium permanganate stain (which reacts with the alcohol).
Q4: Are there any specific safety precautions I should take when running these reactions?
Yes, particularly with Swern and PCC oxidations.
-
Swern Oxidation: This reaction generates dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is toxic.[1][2] It is imperative to perform this reaction in a well-ventilated fume hood.
-
PCC Oxidation: Pyridinium chlorochromate (PCC) is a chromium(VI) compound and is toxic.[5] Handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) and dispose of chromium waste according to your institution's safety guidelines.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the oxidation of this compound.
Troubleshooting Scenario 1: Swern Oxidation
Issue: After performing a Swern oxidation of this compound, my workup is complicated by a foul-smelling oil, and my crude NMR shows multiple unexpected signals.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | Insufficient activation of DMSO or premature quenching of the reaction can leave unreacted starting material. | Ensure all reagents are added at the correct temperature (-78 °C) and that the reaction is stirred for the recommended time before quenching. |
| Formation of Methylthiomethyl (MTM) Ether | If the reaction temperature rises above -60 °C, a Pummerer rearrangement can occur, leading to the formation of a methylthiomethyl ether byproduct.[6] | Strictly maintain the reaction temperature at -78 °C throughout the addition and stirring phases. Use a cryostat or a well-insulated dry ice/acetone bath. |
| Residual Dimethyl Sulfide (DMS) | DMS is a byproduct of the Swern oxidation and has a very strong odor.[1][2] It can be difficult to remove completely by simple evaporation. | During the aqueous workup, wash the organic layer with a dilute solution of copper(II) sulfate or with a bleach solution to oxidize the DMS to the less volatile and odorless dimethyl sulfoxide (DMSO). |
| Byproducts from Excess Reagents | Improper quenching can leave reactive species that lead to side reactions during workup. | Ensure the reaction is properly quenched with a suitable reagent, such as water or a saturated aqueous solution of ammonium chloride. |
Troubleshooting Scenario 2: PCC Oxidation
Issue: My PCC oxidation of this compound resulted in a dark, tarry residue that is difficult to purify, and the yield of 3-(benzyloxy)cyclobutanone is low.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Formation of Chromium Tars | The reduced chromium species can form a viscous, tar-like material that traps the product, making isolation difficult.[5] | Perform the reaction in the presence of an adsorbent like Celite or silica gel. This will help to adsorb the chromium byproducts, making them easier to remove by filtration. | | Acid-Catalyzed Side Reactions | PCC is acidic and can promote side reactions, such as ring-opening or degradation of acid-sensitive functional groups. | Buffer the reaction mixture with a mild base like sodium acetate or pyridine to neutralize the acidic byproducts. | | Over-oxidation of the Benzyl Group | Although PCC is a mild oxidant, prolonged reaction times or higher temperatures could potentially lead to oxidation of the benzylic position. | Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. Avoid excessive heating. | | Incomplete Reaction | Insufficient PCC or a non-homogenous reaction mixture can lead to incomplete conversion. | Ensure the PCC is finely powdered and the reaction is stirred vigorously to maintain a good suspension. Use a slight excess of PCC (typically 1.5 equivalents). |
Section 3: Experimental Protocols and Byproduct Identification
This section provides detailed protocols for the oxidation of this compound and guidance on identifying potential byproducts using common analytical techniques.
Protocol 1: Swern Oxidation of this compound
Step-by-Step Procedure:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: PCC Oxidation of this compound
Step-by-Step Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and Celite in anhydrous dichloromethane (DCM) at room temperature, add a solution of this compound (1.0 eq.) in DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for identifying volatile byproducts. The fragmentation patterns can provide structural information.
-
3-(Benzyloxy)cyclobutanone (Product): Expect a molecular ion peak and characteristic fragments from the benzylic ether and cyclobutanone moieties.
-
This compound (Starting Material): Will have a different retention time than the ketone and show a fragmentation pattern corresponding to the alcohol.
-
Benzoic Acid: May be observed if the benzyl group is oxidized.
-
Ring-Opened Products: These would likely have different molecular weights and fragmentation patterns depending on the specific structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for characterizing the product and identifying impurities.
-
3-(Benzyloxy)cyclobutanone: The ¹H NMR spectrum of the product is expected to show signals for the aromatic protons of the benzyl group (around 7.3 ppm), a singlet for the benzylic CH₂ (around 4.5 ppm), and multiplets for the cyclobutane ring protons.[7]
-
This compound: The ¹H NMR spectrum of the starting material will show a characteristic signal for the CH-OH proton, which will be absent in the product spectrum. The signals for the cyclobutane protons adjacent to the hydroxyl group will also have different chemical shifts compared to the ketone.
-
Other Byproducts: The presence of unexpected signals in the aliphatic or aromatic regions of the NMR spectrum can indicate the formation of byproducts. For example, a singlet around 10 ppm might suggest the presence of an aldehyde, while a broad singlet above 10 ppm could indicate a carboxylic acid.
| Compound | Expected ¹H NMR Signals (CDCl₃) |
| 3-(Benzyloxy)cyclobutanone | ~7.40-7.29 ppm (m, 5H, Ar-H), ~4.53 ppm (s, 2H, O-CH₂-Ph), ~4.38 ppm (m, 1H, CH-O), ~3.3-3.1 ppm (m, 4H, cyclobutane CH₂)[8] |
| This compound | Similar aromatic and benzylic signals, but with a distinct signal for the CH-OH proton and different shifts for the cyclobutane protons. |
| Benzoic Acid | ~8.1 ppm (d, 2H), ~7.6 ppm (t, 1H), ~7.5 ppm (t, 2H), and a broad signal for the carboxylic acid proton (>10 ppm). |
Section 4: Reaction Mechanisms and Byproduct Formation Pathways
Understanding the potential reaction pathways is key to troubleshooting and optimizing your reaction.
Mechanism of Oxidation:
Both Swern and PCC oxidations proceed through an intermediate where the alcohol oxygen is activated, facilitating the elimination of a proton from the adjacent carbon to form the ketone. The mild conditions of these reactions are generally selective for the alcohol oxidation without affecting other functional groups.
Byproduct Formation Mechanisms:
-
Ring Opening/Fragmentation: The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to cleavage under certain conditions. Acidic or basic conditions, as well as elevated temperatures, can promote ring-opening reactions, leading to a mixture of linear byproducts.
-
Benzylic Oxidation: With stronger oxidants or more forcing conditions, the benzylic C-H bonds of the benzyloxy group can be oxidized.[3][4] This would cleave the benzyl group, likely forming benzoic acid as a byproduct.
-
Pummerer Rearrangement (Swern): As mentioned in the troubleshooting guide, if the temperature of the Swern oxidation is not carefully controlled, the intermediate chlorosulfonium salt can undergo a Pummerer rearrangement.[6] The resulting species can then be trapped by the alcohol to form a methylthiomethyl (MTM) ether, a common byproduct in Swern oxidations that are allowed to warm prematurely.
By understanding these potential pitfalls and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your reactions with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 8. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
Technical Support Center: Synthesis of 3-(Benzyloxy)cyclobutanol
Welcome to the technical support center for the synthesis and purification of 3-(Benzyloxy)cyclobutanol. This guide is designed for researchers, chemists, and process development professionals who are working with this important intermediate. Here, we address common challenges encountered during its synthesis, offering in-depth, field-tested solutions and detailed protocols to enhance both the yield and purity of your final product.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves two main strategies: the reduction of 3-(benzyloxy)cyclobutan-1-one[1] or the selective mono-benzylation of cyclobutane-1,3-diol. While the former is often straightforward, the latter presents significant challenges in achieving high selectivity, frequently resulting in mixtures of starting material, the desired mono-benzylated product, and the di-benzylated byproduct. This guide focuses on troubleshooting the selective mono-benzylation route, which is often preferred due to the availability of the diol starting material.
Core Synthesis Workflow: Selective Mono-benzylation
The primary method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[2][3][4] In this case, the alkoxide is formed from cyclobutane-1,3-diol. The key challenge is to favor the formation of the mono-benzylated product over the di-benzylated byproduct.
References
Technical Support Center: Managing Stereoselectivity in 3-(Benzyloxy)cyclobutanone Reduction
Welcome to the technical support center for the stereoselective synthesis of 3-(benzyloxy)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this important building block. The inherent ring strain and substitution pattern of cyclobutane derivatives can present unique stereochemical challenges.[1] This resource aims to equip you with the knowledge to navigate these complexities and achieve your desired stereochemical outcome.
Troubleshooting Guide
This section addresses common issues encountered during the reduction of 3-(benzyloxy)cyclobutanone, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity (Unfavorable cis:trans Ratio)
Symptoms: ¹H NMR or GC analysis of the crude product reveals a mixture of cis and trans isomers that is difficult to separate or does not meet the desired ratio for the subsequent synthetic steps.
Potential Causes & Solutions:
-
Suboptimal Reducing Agent: The choice of hydride reagent is paramount in controlling the diastereoselectivity of the reduction. The steric bulk of the reducing agent often dictates the facial selectivity of the hydride attack on the carbonyl.[2]
-
For enhanced cis selectivity: Employ sterically demanding hydride reagents. These reagents will preferentially attack from the face opposite to the benzyloxy group, leading to the cis alcohol. A commonly used and effective reagent for this purpose is Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H).[3][4] The bulky tert-butoxy groups hinder the approach of the hydride from the same face as the substituent.
-
For enhanced trans selectivity: Achieving high trans selectivity via direct reduction can be challenging. While less common, certain enzymatic reductions using ketoreductases (KREDs) can favor the formation of the trans isomer. Alternatively, a Mitsunobu inversion of the more readily available cis-cyclobutanol is a reliable method to obtain the trans isomer with high stereopurity.[3]
-
-
Reaction Temperature: The temperature at which the reduction is performed can significantly influence the stereochemical outcome.[2]
-
Solution: Lowering the reaction temperature generally enhances diastereoselectivity.[2] Performing the reduction at -78 °C (dry ice/acetone bath) is a standard practice to maximize the energy difference between the transition states leading to the cis and trans isomers, thereby favoring the formation of the thermodynamically preferred product.[5]
-
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.[2]
-
Solution: While tetrahydrofuran (THF) is a common and effective solvent for these reductions, exploring less polar solvents like diethyl ether or toluene might be beneficial in some cases to fine-tune the selectivity.
-
Issue 2: Poor Enantioselectivity in Asymmetric Reductions
Symptoms: When employing a chiral reducing agent or catalyst, the enantiomeric excess (e.e.) of the desired cyclobutanol enantiomer is low.
Potential Causes & Solutions:
-
Ineffective Chiral Reagent/Catalyst: The choice of the chiral catalyst or stoichiometric chiral reducing agent is critical for achieving high enantioselectivity.
-
Solution: For the asymmetric reduction of cyclobutanones, chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, have been shown to be effective in providing enantioenriched cyclobutanols.[6][7] Another class of effective reagents are chiral boranes, such as (−)-B-chlorodiisopinocampheylborane ((-)-Ipc₂BCl).[6][8] It is crucial to select the appropriate enantiomer of the catalyst or reagent to obtain the desired product enantiomer.
-
-
Substrate Mismatch: The inherent structure of the 3-(benzyloxy)cyclobutanone may not be ideal for the chosen chiral catalyst system, leading to poor facial discrimination.
-
Solution: If a particular chiral catalyst system is not providing satisfactory results, it may be necessary to screen a panel of different chiral ligands or catalysts. Additionally, modification of the protecting group on the oxygen could be considered, although this adds extra synthetic steps.
-
Issue 3: Incomplete Reaction or Low Yield
Symptoms: TLC or LC-MS analysis indicates the presence of a significant amount of starting material (3-(benzyloxy)cyclobutanone) even after extended reaction times, leading to a low isolated yield of the product.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial for complete conversion.
-
Solution: Ensure that at least a stoichiometric amount of the hydride reagent is used. It is common practice to use a slight excess (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
-
-
Deactivated Reagent: Hydride reducing agents are sensitive to moisture and can be deactivated if not handled under inert conditions.
-
Solution: Use freshly opened or properly stored reducing agents. Ensure that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Low Reaction Temperature: While low temperatures are beneficial for selectivity, they can also slow down the reaction rate.
-
Solution: If the reaction is sluggish at -78 °C, consider allowing it to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) after the initial addition of the reducing agent, while carefully monitoring the diastereoselectivity.
-
Issue 4: Product Purification Challenges
Symptoms: Difficulty in separating the cis and trans isomers of this compound by standard flash column chromatography.
Potential Causes & Solutions:
-
Similar Polarity of Diastereomers: The cis and trans isomers may have very similar polarities, making their separation on silica gel challenging.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for flash chromatography. A less polar eluent system may provide better resolution.
-
Derivatization: If separation of the alcohols is intractable, consider derivatizing the mixture to a more easily separable compound, such as their benzoate esters.[3] After separation, the protecting group can be removed to yield the pure diastereomers.
-
Reversed-Phase Chromatography: For particularly difficult separations, reversed-phase flash chromatography can be an effective alternative to normal-phase silica gel chromatography.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize the precursor, 3-(benzyloxy)cyclobutanone?
A1: A common and effective route to 3-(benzyloxy)cyclobutanone involves the [2+2] cycloaddition of benzyl vinyl ether with ketene.[10] An alternative multi-step synthesis starting from monochloromethyl benzene has also been reported.[11]
Q2: How does the benzyloxy protecting group influence the stereoselectivity of the reduction?
A2: The benzyloxy group at the 3-position of the cyclobutanone ring plays a crucial role in directing the stereochemical outcome of the reduction. Its steric bulk hinders the approach of the hydride reagent from the same face, leading to a preference for attack from the opposite face. This results in the formation of the cis-cyclobutanol as the major product, especially when using bulky reducing agents.[3]
Q3: Are there any analytical techniques to determine the cis:trans ratio and enantiomeric excess?
A3:
-
Diastereomeric Ratio (cis:trans): The ratio of diastereomers can typically be determined by ¹H NMR spectroscopy by integrating the signals corresponding to unique protons in each isomer. Gas chromatography (GC) can also be used to quantify the ratio of the two isomers.
-
Enantiomeric Excess (e.e.): To determine the e.e., the chiral alcohol is often derivatized with a chiral agent, such as Mosher's acid chloride, to form diastereomeric esters. These diastereomers can then be analyzed by ¹H NMR or chiral HPLC to determine their ratio. Direct analysis of the enantiomers by chiral HPLC or chiral GC is also a common method.
Q4: Can the hydroxyl group of this compound be further functionalized?
A4: Yes, the hydroxyl group can be readily functionalized. For example, it can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions.[12] It can also be oxidized back to the ketone if necessary.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 3-(Benzyloxy)cyclobutanone to cis-3-(Benzyloxy)cyclobutanol
This protocol is a general guideline for the diastereoselective reduction of 3-(benzyloxy)cyclobutanone to the corresponding cis-alcohol using a sterically hindered hydride reagent.
Materials:
-
3-(Benzyloxy)cyclobutanone
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(benzyloxy)cyclobutanone substrate in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification: Combine the organic layers, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(benzyloxy)cyclobutanol.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reduction of 3-Substituted Cyclobutanones
| Reducing Agent | Typical Diastereoselectivity (cis:trans) | Key Characteristics |
| NaBH₄ | Moderate cis selectivity | Economical, mild reducing agent. |
| LiAlH₄ | Good cis selectivity | Powerful reducing agent, requires careful handling. |
| LiAl(OtBu)₃H | Excellent cis selectivity (>95:5) | Sterically hindered, highly selective for the cis isomer.[3] |
| K-Selectride® | Good cis selectivity | Bulky borohydride reagent. |
| L-Selectride® | Good cis selectivity | Bulky borohydride reagent. |
| (-)-Ipc₂BCl | Can provide high enantioselectivity | Chiral borane for asymmetric reductions.[8] |
| CBS Catalyst/BH₃ | Can provide high enantioselectivity | Catalytic asymmetric reduction.[6] |
Visualizations
Workflow for Stereoselective Synthesis
Caption: Workflow for the synthesis of cis-3-(benzyloxy)cyclobutanol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. biblio.vub.ac.be [biblio.vub.ac.be]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. santaisci.com [santaisci.com]
- 10. 3-(Benzyloxy)cyclobutanone | CAS#:30830-27-4 | Chemsrc [chemsrc.com]
- 11. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Crude 3-(Benzyloxy)cyclobutanol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 3-(Benzyloxy)cyclobutanol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work, with a focus on explaining the underlying chemical principles behind each procedural step.
Section 1: Understanding the Impurity Profile
Before delving into purification protocols, it is crucial to understand the potential impurities in your crude this compound. The most common synthetic route to this compound is the reduction of 3-(benzyloxy)cyclobutanone with a reducing agent like sodium borohydride.[1]
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is largely dictated by the synthetic route and work-up procedure. For a typical sodium borohydride reduction of 3-(benzyloxy)cyclobutanone, you can expect the following impurities:
-
Unreacted Starting Material: 3-(benzyloxy)cyclobutanone.
-
Reducing Agent Byproducts: Borate salts (e.g., sodium tetraalkoxyborate) formed from the reaction of sodium borohydride with the alcohol product and solvent.[2]
-
Solvents: Residual solvents from the reaction and work-up, such as tetrahydrofuran (THF), methanol, ethanol, ethyl acetate, or diethyl ether.[1]
-
Side-Reaction Products: While generally a clean reaction, trace byproducts can form. The specific nature of these would depend on the reaction conditions.
Q2: How can I get a quick assessment of the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an indispensable technique for a rapid purity assessment.[3] By spotting your crude material alongside the starting material (3-(benzyloxy)cyclobutanone), you can visualize the presence of unreacted ketone and other potential impurities.
Section 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from both less polar and more polar impurities.[4]
Q3: I see multiple spots on my TLC. What is a good starting solvent system for column chromatography?
A3: A common and effective eluent system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5]
A good starting point for developing your gradient is to find a solvent mixture that gives your product an Rf value of approximately 0.25-0.35 on a TLC plate. This generally provides good separation on a column.
| Impurity Type | Typical Rf in Hexane/Ethyl Acetate | Elution Order |
| Non-polar byproducts | High Rf | Elutes first |
| 3-(Benzyloxy)cyclobutanone | Higher Rf than the alcohol | Elutes before the product |
| This compound (Product) | Target Rf ~0.25-0.35 | Elutes after the ketone |
| Polar byproducts/salts | Low Rf (at or near baseline) | Elutes last or remains on the column |
Protocol 1: Flash Column Chromatography Purification
-
Slurry Pack the Column: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is a strong solvent that is easily removed).[4] Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elute the Column: Begin eluting with the low-polarity solvent system. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to elute your product.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.
Section 3: Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, especially after an initial purification by column chromatography. The key is to find a suitable solvent or solvent system.[7]
Q4: My product from the column is an oil/amorphous solid. How do I choose a solvent for recrystallization?
A4: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[8] For this compound, a two-solvent system is often effective.
Commonly Used Solvent Systems for Recrystallization: [9][10]
-
Ether/Hexane or Ether/Petroleum Ether: Diethyl ether is a good solvent for many organic compounds, and hexane or petroleum ether can be used as an anti-solvent to induce crystallization.
-
Ethyl Acetate/Hexane: Similar to the ether/hexane system, this is another common and effective choice.
-
Ethanol/Water: For more polar compounds, ethanol can be the dissolving solvent and water the anti-solvent.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot diethyl ether or ethyl acetate).
-
Induce Cloudiness: While the solution is still hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[11]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The compound is highly impure. | Use a lower boiling point solvent system. Purify by column chromatography first to remove the bulk of impurities.[6] |
| No Crystals Form | Too much solvent was used. The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[12] |
| Low Yield | Too much solvent was used. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Use a heated funnel for hot filtration.[12] |
Section 4: Characterization and Impurity Identification by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of your purified this compound and identifying any remaining impurities.
Q5: What are the key signals to look for in the 1H NMR spectrum of this compound?
A5: The 1H NMR spectrum of this compound will have characteristic signals for the different protons in the molecule.
-
Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Benzyl Protons: A singlet around 4.5 ppm for the two protons of the -O-CH2-Ph group.[9]
-
Cyclobutanol Protons: The protons on the cyclobutane ring will appear as multiplets in the upfield region, typically between 1.5 and 4.0 ppm. The proton on the carbon bearing the hydroxyl group (-CH-OH) will likely be in the 3.5-4.5 ppm range.
-
Hydroxyl Proton: The -OH proton will appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent. A D2O shake can be used to confirm this signal, as the proton will exchange with deuterium and the peak will disappear.[13]
Q6: How can I use NMR to identify common impurities?
A6: By comparing the 1H NMR spectrum of your sample to reference spectra and known chemical shifts of common laboratory solvents and reagents, you can identify impurities.
| Impurity | Characteristic 1H NMR Signal(s) (in CDCl3) |
| 3-(Benzyloxy)cyclobutanone | Absence of the -CH-OH proton signal and the presence of signals corresponding to the protons alpha to the carbonyl group. |
| Tetrahydrofuran (THF) | Multiplets around 3.76 and 1.85 ppm. |
| Methanol | A singlet around 3.49 ppm. |
| Ethyl Acetate | A quartet around 4.12 ppm, a singlet at 2.05 ppm, and a triplet around 1.26 ppm. |
| Diethyl Ether | A quartet around 3.48 ppm and a triplet around 1.21 ppm. |
Note: Chemical shifts can vary slightly depending on the solvent and other factors. Consult reliable sources for chemical shift tables.[14]
References
- 1. This compound | 100058-61-5 [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. orgsyn.org [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
alternative reagents for the synthesis of 3-(Benzyloxy)cyclobutanol
Welcome to the technical support center for the synthesis of 3-(benzyloxy)cyclobutanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound typically involves a two-step process: the protection of a hydroxyl group in a cyclobutane precursor, followed by the reduction of a ketone. The most common starting material is 3-hydroxycyclobutanone.
A generalized workflow is illustrated below:
Caption: General synthetic routes to this compound.
The primary route begins with the benzylation of 3-hydroxycyclobutanone to form 3-(benzyloxy)cyclobutanone, which is then reduced to the target alcohol.[1] Alternative routes often involve the synthesis of the cyclobutane ring from acyclic or cyclopropyl precursors, eventually converging on a similar intermediate.[2][3]
Troubleshooting Guide
Problem 1: Low yield during the benzylation of 3-hydroxycyclobutanone.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The hydroxyl group of 3-hydroxycyclobutanone must be deprotonated to form a nucleophilic alkoxide for the reaction with the benzylating agent to proceed efficiently.
-
Troubleshooting:
-
Choice of Base: A strong base is typically required. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh and has been handled under anhydrous conditions to maintain its reactivity.
-
Reaction Conditions: Allow sufficient time for the deprotonation to complete before adding the benzylating agent. This can be monitored by the cessation of hydrogen gas evolution when using NaH.
-
-
-
Side Reactions: The enolizable nature of the cyclobutanone can lead to side reactions under basic conditions.
-
Troubleshooting:
-
Temperature Control: Perform the deprotonation and benzylation at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Order of Addition: Add the base to the solution of 3-hydroxycyclobutanone, and then add the benzylating agent.
-
-
-
Poor Quality of Reagents: The purity and reactivity of the benzylating agent are crucial.
-
Troubleshooting:
-
Benzylating Agent: Benzyl bromide (BnBr) is generally more reactive than benzyl chloride (BnCl).[4] Ensure the benzyl bromide is free from impurities like benzoic acid.
-
-
Q2: Are there alternative benzylating agents I can use?
Yes, several alternatives to the standard benzyl bromide or chloride with a strong base exist. These can be advantageous if your substrate is sensitive to harsh basic conditions.
| Reagent/Method | Conditions | Advantages | Disadvantages |
| Benzyl trichloroacetimidate | Acid catalyst (e.g., TfOH, TMSOTf), CH₂Cl₂ | Mild conditions, high yielding. | Reagent needs to be prepared. |
| Dibenzyl carbonate | Base catalyst (e.g., K₂CO₃), DMF | Stable and less lachrymatory reagent. | Higher temperatures may be required. |
| Reductive Etherification | Benzaldehyde, Triethylsilane (Et₃SiH), Catalytic TMSOTf | One-pot conversion from a THP-protected alcohol.[5] | Requires a specific starting material. |
Problem 2: The reduction of 3-(benzyloxy)cyclobutanone results in a mixture of cis and trans isomers.
Understanding the Stereochemistry:
The reduction of 3-substituted cyclobutanones is often highly stereoselective, favoring the formation of the cis alcohol.[6][7] This is attributed to torsional strain, which favors the hydride attacking from the face opposite to the benzyloxy group (anti-facial attack).[6][7]
Caption: Stereoselectivity in the reduction of 3-(benzyloxy)cyclobutanone.
Troubleshooting Isomeric Mixtures:
-
Choice of Reducing Agent: While the reaction is generally selective, the choice of hydride can influence the cis:trans ratio.
-
Less Bulky Hydrides: Sodium borohydride (NaBH₄) is a common and effective choice that typically gives high cis selectivity.[1]
-
More Bulky Hydrides: While counterintuitive, even bulkier hydride reagents tend to favor the cis product due to the dominant effect of torsional strain in the cyclobutane ring.[6][7] However, extreme steric hindrance could potentially alter the selectivity.
-
-
Reaction Conditions:
Q3: What are some alternative reducing agents for the ketone?
While sodium borohydride is standard, other reagents can be employed, especially if other functional groups in the molecule are sensitive to NaBH₄.
| Reducing Agent | Typical Conditions | Key Considerations |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to RT | More powerful than NaBH₄; will also reduce esters, amides, etc. |
| Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene or CH₂Cl₂, -78 °C | Can be used for selective reductions at low temperatures. |
| Sodium triacetoxyborohydride (STAB) | Acetic acid, CH₂Cl₂ | Milder reducing agent, often used in reductive aminations. |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | H₂ gas, catalyst, various solvents | Can also cleave the benzyl ether (hydrogenolysis).[4] This is generally not suitable unless deprotection is also desired. |
Problem 3: During purification, I observe byproducts that are difficult to separate.
Possible Byproducts and Their Origins:
-
From Benzylation:
-
Dibenzyl ether: Formed by the reaction of the benzylating agent with any residual water or benzyl alcohol.
-
Unreacted 3-hydroxycyclobutanone: Due to incomplete reaction.
-
-
From Reduction:
-
Unreacted 3-(benzyloxy)cyclobutanone: Incomplete reduction.
-
Over-reduction products: Ring-opening can occur under harsh conditions, though this is less common with cyclobutanes compared to more strained rings.
-
Purification Strategies:
-
Chromatography: Column chromatography on silica gel is the most effective method for separating the desired product from closely related impurities. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Crystallization: If the product is a solid and of sufficient purity, crystallization can be an excellent final purification step.
-
Distillation: For larger scale purifications, distillation under reduced pressure may be an option, provided the product is thermally stable.
Q4: My final product seems to be unstable. How should I handle and store this compound?
While this compound is generally stable, like many alcohols, it can be sensitive to strong acids and oxidizing agents.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.
-
Handling: Avoid contact with strong acids, which could potentially lead to elimination or rearrangement reactions. Be mindful that residual palladium from a catalytic hydrogenation (if used for deprotection in a subsequent step) can be pyrophoric.
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutanone
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.53 g, 13.2 mmol) in anhydrous THF (20 mL) at 0 °C under an argon atmosphere, add a solution of 3-hydroxycyclobutanone (1.0 g, 11.6 mmol) in anhydrous THF (10 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.52 mL, 12.8 mmol) dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Carefully quench the reaction with the dropwise addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield 3-(benzyloxy)cyclobutanone.
Protocol 2: Synthesis of this compound
-
Dissolve 3-(benzyloxy)cyclobutanone (2.00 g, 11.4 mmol) in a mixture of tetrahydrofuran (20 mL) and methanol (1 mL) in a round-bottomed flask.[1]
-
Cool the reaction system to 0 °C in an ice bath.[1]
-
Add sodium borohydride (0.475 g, 12.5 mmol) in small portions.[1]
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (2 x 30 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be further purified if necessary.[1]
References
- 1. This compound | 100058-61-5 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biblio.vub.ac.be [biblio.vub.ac.be]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Confirmation of 3-(Benzyloxy)cyclobutanol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of synthetic chemistry, particularly in the development of novel scaffolds for drug discovery, unambiguous structural confirmation is paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of 3-(benzyloxy)cyclobutanol. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data interpretation. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this guide establishes a self-validating workflow for structural elucidation, ensuring the highest degree of scientific integrity.
The Strategic Imperative: A Multi-Faceted Spectroscopic Approach
Confirming the molecular structure of a synthesized compound like this compound, which possesses a flexible four-membered ring and multiple functional groups, cannot be reliably achieved with a single technique. Each spectroscopic method provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework and its connectivity. Infrared (IR) spectroscopy identifies the functional groups present. Mass spectrometry (MS) determines the molecular weight and provides clues to the molecular formula and fragmentation patterns. The convergence of these distinct datasets provides the robust, cross-validated confirmation required for publication and further research.
The workflow for this multi-technique approach is a systematic process of data acquisition and integrated analysis.
Figure 1: Spectroscopic workflow for structural confirmation.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton NMR is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing chemical shifts, integration, and multiplicity (splitting patterns), we can deduce the electronic environment and connectivity of every proton.
Causality Behind Expected Signals: The structure of this compound suggests a complex but predictable ¹H NMR spectrum.
-
Aromatic Protons (C₆H₅): These five protons on the benzene ring will appear in the downfield region (typically δ 7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current. Their multiplicity will be complex due to coupling with each other.[1]
-
Benzylic Protons (O-CH₂-Ph): The two protons of the methylene group adjacent to the oxygen and the phenyl ring are diastereotopic. They are deshielded by both the electronegative oxygen and the phenyl group, expected to resonate as a singlet or a closely spaced doublet around δ 4.5 ppm.[2]
-
Carbinol Methine (CH-OH): The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen, and its signal is expected around δ 4.0-4.3 ppm. Its multiplicity will depend on the coupling with adjacent cyclobutane protons.
-
Ether Methine (CH-OBn): Similar to the carbinol methine, this proton is deshielded by the ether oxygen and should appear around δ 3.8-4.1 ppm, coupled to its neighbors on the ring.
-
Cyclobutane Methylene Protons (CH₂): The remaining four protons on the cyclobutane ring will be in the more shielded, aliphatic region (δ 1.8-2.6 ppm).[3] Due to the puckered conformation of the cyclobutane ring, these protons are not equivalent and will exhibit complex splitting patterns (multiplets) from both geminal and vicinal coupling.[3]
-
Hydroxyl Proton (OH): This proton's chemical shift is highly variable (typically δ 1.5-5.0 ppm) and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with D₂O.
Data Summary: Predicted ¹H NMR
| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 5H |
| Benzylic (O-CH₂) | ~ 4.5 | Singlet (s) | 2H |
| Carbinol Methine (CHOH) | 4.0 - 4.3 | Multiplet (m) | 1H |
| Ether Methine (CHOBn) | 3.8 - 4.1 | Multiplet (m) | 1H |
| Cyclobutane (CH₂) | 1.8 - 2.6 | Multiplet (m) | 4H |
| Hydroxyl (OH) | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4][5] Ensure the sample is completely dissolved to create a homogeneous solution, as suspended particles can degrade spectral resolution.[6]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[6][7]
-
Instrumentation: Insert the sample into the NMR spectrometer.
-
Acquisition: Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[8] Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[9]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides direct information about the number of unique carbon environments in the molecule and their chemical nature.
Causality Behind Expected Signals:
-
Aromatic Carbons: The benzene ring will show multiple signals between δ 127-140 ppm. The carbon attached to the benzylic group (ipso-carbon) will be distinct from the ortho, meta, and para carbons.
-
Benzylic Carbon (O-CH₂): This carbon, attached to an electronegative oxygen, will be deshielded and appear around δ 70-75 ppm.
-
Carbinol Carbon (CH-OH): The carbon bearing the hydroxyl group is also deshielded, expected in the δ 65-70 ppm range.
-
Ether Carbon (CH-OBn): The carbon attached to the benzyloxy group will be significantly deshielded, appearing around δ 75-80 ppm.
-
Cyclobutane Methylene Carbons (CH₂): The two methylene carbons of the cyclobutane ring are in a shielded, aliphatic environment. Unsubstituted cyclobutane resonates around 22.4 ppm.[10] Substitution will shift these signals, likely placing them in the δ 30-40 ppm range.[3][11]
Data Summary: Predicted ¹³C NMR
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
| Aromatic (C₆H₅, ipso) | 137 - 139 |
| Aromatic (C₆H₅, o, m, p) | 127 - 129 |
| Ether Carbon (CH-OBn) | 75 - 80 |
| Benzylic (O-CH₂) | 70 - 75 |
| Carbinol Carbon (CHOH) | 65 - 70 |
| Cyclobutane (CH₂) | 30 - 40 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial if material is available.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment provides a single peak for each unique carbon atom. A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
(Optional) DEPT: To aid in assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by detecting their characteristic vibrational frequencies.
Causality Behind Expected Absorptions:
-
O-H Stretch: The hydroxyl group will produce a strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding.[12][13]
-
C-H Stretches (sp² and sp³): Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the cyclobutane and benzylic groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretch: Aromatic ring stretching will result in one or more medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretches: The spectrum will contain strong C-O stretching absorptions. The alcohol C-O bond typically absorbs around 1050-1150 cm⁻¹, while the ether C-O bond absorbs in a similar range, often around 1100 cm⁻¹.
Data Summary: Predicted IR Absorptions
| Functional Group | Expected Absorption (cm⁻¹) | Intensity/Shape |
| Alcohol (O-H) | 3200 - 3600 | Strong, Broad |
| Aromatic (C-H) | 3010 - 3100 | Medium |
| Aliphatic (C-H) | 2850 - 2960 | Strong |
| Aromatic (C=C) | 1450 - 1600 | Medium |
| Ether/Alcohol (C-O) | 1050 - 1150 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental contributions.[14]
-
Sample Application: Place a small drop of the neat liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.[15]
-
Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Cleaning: After analysis, wipe the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry.[15]
Mass Spectrometry: The Final Verdict on Mass
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of confirmatory data. The fragmentation pattern also offers structural clues that can be compared against alternatives. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which minimizes fragmentation and ensures the molecular ion is observed.[16][17]
Causality Behind Expected Ions:
-
Molecular Ion: The molecular formula for this compound is C₁₁H₁₄O₂. Its monoisotopic mass is 178.10 g/mol .[18] In positive-ion ESI-MS, we expect to see the protonated molecule [M+H]⁺ at m/z 179.1.[19] Adducts with sodium [M+Na]⁺ at m/z 201.1 are also commonly observed.[18][20]
-
Key Fragments: Although ESI is a soft technique, some in-source fragmentation can occur.
-
Loss of Water: A common fragmentation for alcohols is the loss of a water molecule (18 Da), leading to a peak at m/z 161.1 for [M+H-H₂O]⁺.[18]
-
Benzylic Cleavage: The benzyl group is readily lost. Cleavage of the C-O bond can lead to the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the even more stable tropylium ion.[21] This is often a dominant peak in the mass spectra of benzyl-containing compounds.
-
Loss of Benzyl Alcohol: Another possibility is the loss of benzyl alcohol (108 Da), which could lead to a fragment around m/z 71.
-
Figure 2: Predicted ESI-MS fragmentation pathways.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[17]
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[22]
-
Acquisition: Acquire the mass spectrum, typically in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-500).
Conclusion: Synthesizing the Evidence
The definitive structural confirmation of this compound is achieved not by a single data point, but by the overwhelming agreement across multiple, independent spectroscopic techniques. The ¹H and ¹³C NMR data provide a detailed map of the C-H framework, IR spectroscopy confirms the essential O-H and C-O functional groups, and mass spectrometry verifies the molecular weight and corroborates the structure through predictable fragmentation. Any alternative isomer would fail to match this comprehensive spectral signature. This rigorous, multi-technique validation is the cornerstone of modern chemical science, ensuring that subsequent research is built upon a foundation of confirmed molecular identity.
References
- 1. Benzyl ether(103-50-4) 1H NMR [m.chemicalbook.com]
- 2. Benzyl methyl ether(538-86-3) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. organomation.com [organomation.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. sites.bu.edu [sites.bu.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. rsc.org [rsc.org]
- 10. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mse.washington.edu [mse.washington.edu]
- 15. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 19. This compound | 100058-61-5 [chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 3-(Benzyloxy)cyclobutanol: HPLC, GC-MS, and qNMR Approaches
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of ensuring safety, efficacy, and reproducibility. This guide provides an in-depth comparison of three orthogonal analytical methods for the purity assessment of 3-(Benzyloxy)cyclobutanol, a key building block in medicinal chemistry. We will move beyond mere procedural lists to explore the causality behind experimental choices, offering a self-validating framework for each protocol, grounded in authoritative standards.
Introduction: The Analytical Challenge of this compound
This compound (C₁₁H₁₄O₂) is a functionalized cyclobutane derivative.[1][2] Its structure, featuring a benzyl ether and a secondary alcohol, presents specific analytical considerations. The purity profile is critical, as even minor impurities can have significant impacts on downstream reactions or final product toxicology.
Potential impurities in a given lot of this compound are typically process-related and may include:
-
Starting Materials: Unreacted 3-(benzyloxy)cyclobutanone from the reduction step.[3]
-
Reagents: Residual benzyl bromide or other benzylating agents.
-
Byproducts: Isomers or degradation products formed during synthesis or storage.
-
Residual Solvents: Solvents used during reaction and purification (e.g., THF, methanol, ethyl acetate).[3]
A robust analytical strategy, therefore, requires methods that can separate, identify, and quantify the main component from these structurally similar and dissimilar impurities. This guide compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the technical rationale for selecting the most appropriate method for your development stage.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical purity analysis, prized for its high resolution and versatility for non-volatile compounds. For this compound, its aromatic ring provides a strong UV chromophore, making UV detection a straightforward and sensitive choice.
Causality of Method Design
The chosen method is a reversed-phase (RP-HPLC) approach. This is because this compound is a moderately polar molecule, making it well-suited for retention on a non-polar C18 stationary phase with a polar mobile phase. A gradient elution is selected to ensure that both more polar and less polar impurities can be resolved and eluted within a reasonable runtime. The selection of acetonitrile over methanol is based on its lower UV cutoff and viscosity, often providing sharper peaks.
Experimental Protocol: HPLC-UV Purity Determination
Objective: To quantify the purity of this compound and detect related substance impurities using a gradient RP-HPLC method with UV detection.
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
This compound sample.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a final concentration of approximately 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard, at a concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the sample diluent (blank), followed by replicate injections of the standard solution to establish system suitability (e.g., retention time repeatability, peak area precision). Inject the sample solution.
-
Calculation: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Validation
The workflow for HPLC analysis follows a standard sequence from sample preparation to data interpretation.
Caption: HPLC-UV Experimental Workflow.
Trustworthiness: This method is validated according to ICH Q2(R1) guidelines .[5][6] Key validation parameters include specificity (ensuring no interference from blanks), linearity, accuracy, precision (repeatability and intermediate precision), and robustness (testing small variations in method parameters).[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities through mass spectral library matching and for detecting volatile residual solvents.
Causality of Method Design
This compound has a boiling point that makes it amenable to GC analysis. The hydroxyl group can sometimes lead to peak tailing on standard non-polar columns due to interaction with silanol groups. While derivatization (e.g., silylation) can mitigate this, a direct injection on a modern, low-bleed, mid-polarity column (like a DB-5ms) is often sufficient and avoids extra sample preparation steps.[8] The use of a mass spectrometer as a detector provides superior specificity and identification capabilities compared to a Flame Ionization Detector (FID). Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be compared to commercial libraries (e.g., NIST).[8][9]
Experimental Protocol: GC-MS Purity and Impurity ID
Objective: To assess the purity of this compound and identify potential volatile and semi-volatile impurities.
Instrumentation & Materials:
-
GC-MS system with an autosampler.
-
Carrier Gas: Helium, constant flow mode (e.g., 1.0 mL/min).[8]
-
Sample Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the chosen solvent.
-
GC-MS Conditions:
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.[8]
-
Ion Source Temperature: 230°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
Analysis: Inject a solvent blank, followed by the sample solution.
-
Data Processing:
-
Integrate the Total Ion Chromatogram (TIC). Calculate purity by area percent.
-
For each impurity peak, examine the mass spectrum.
-
Perform a library search (e.g., NIST) to tentatively identify impurities.
-
Confirm identities by comparing fragmentation patterns and retention times with authentic reference standards, if available. The expected molecular ion for the parent compound is m/z 178, with characteristic fragments at m/z 91 (tropylium ion from benzyl group) and others.[2]
-
Workflow and Validation
The GC-MS workflow emphasizes impurity identification alongside quantification.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 100058-61-5 [chemicalbook.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Human Metabolome Database: Predicted GC-MS Spectrum - Benzyl alcohol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0003119) [hmdb.ca]
- 10. ewai-group.com [ewai-group.com]
A Senior Application Scientist's Guide to Cyclobutane Building Blocks: A Comparative Analysis of 3-(Benzyloxy)cyclobutanol
Introduction: Embracing the Third Dimension in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. The "escape from flatland"—a strategic shift away from planar, sp²-rich scaffolds towards three-dimensional (3D) structures—has identified the cyclobutane ring as a privileged motif.[1][2] Its rigid, puckered conformation can act as a conformational lock, enhance metabolic stability, and serve as a bioisostere for larger rings or even phenyl groups, thereby improving drug-like properties.[3]
Among the diverse array of cyclobutane synthons available, 3-(Benzyloxy)cyclobutanol has emerged as a particularly versatile and strategic building block. This guide provides an in-depth comparison of this compound with other fundamental cyclobutane building blocks, such as cyclobutanol and cyclobutanone. We will delve into the strategic implications of its protected hydroxyl group, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Core Advantage: Stereocontrol via the Benzyl Ether Protecting Group
The primary strategic advantage of employing this compound, or more accurately, its ketone precursor, lies in the precise stereochemical control it offers. The benzyl (Bn) ether serves as a robust protecting group for the hydroxyl moiety, enabling a wide range of chemical transformations at other positions of the ring while the C3-oxygen is masked.[4][5]
The most compelling evidence for its utility is seen in the hydride reduction of its parent ketone, 3-(benzyloxy)cyclobutanone . Experimental and computational studies have demonstrated that the reduction of 3-substituted cyclobutanones proceeds with exceptionally high diastereoselectivity to yield the cis-alcohol.[6] This selectivity is driven by the minimization of torsional strain, favoring an anti-facial hydride attack, consistent with the Felkin-Anh model.[6] For 3-(benzyloxy)cyclobutanone specifically, repulsive electrostatic interactions further disfavor the syn-facial attack, reinforcing the high selectivity for the cis product.[6]
This intrinsic facial bias is a powerful tool for synthesis. It provides a reliable and high-yielding pathway to cis-1,3-disubstituted cyclobutanes, a motif frequently explored in drug candidates.[1] The ability to install the hydroxyl group and the benzyloxy group in a defined cis relationship from the outset is a significant advantage over methods that might require tedious diastereomer separation later in a synthetic sequence.
A Comparative Overview of Key Cyclobutane Building Blocks
The choice of a cyclobutane starting material is a critical decision that dictates the synthetic strategy and the types of accessible derivatives. Below, we compare this compound with its common alternatives.
This compound: The Stereodirecting Intermediate
This building block is the premier choice for accessing stereochemically pure cis-1,3-disubstituted cyclobutanes. The alcohol can be activated for nucleophilic substitution (e.g., via Mitsunobu reaction or conversion to a sulfonate ester), while the benzyloxy group can be removed via hydrogenolysis at a later stage to unmask a second hydroxyl group. Alternatively, the alcohol can be oxidized back to the ketone, providing access to further chemistry at that position.
Cyclobutanone: The Hub for Spirocycles and 1,1-Disubstitution
Cyclobutanone is an invaluable and versatile starting material.[7] Its primary utility lies in the synthesis of 1,1-disubstituted cyclobutanes through reactions with a vast array of nucleophiles (e.g., Grignard reagents, organolithiums). Furthermore, it is a critical precursor for constructing spirocyclic scaffolds, which are of great interest in medicinal chemistry for their conformational rigidity and novelty.[8][9] Reduction of cyclobutanone provides the parent cyclobutanol.
Cyclobutanol: The Fundamental Synthon
As the simplest cyclobutyl alcohol, this building block is useful for introducing an unsubstituted C4 ring. However, its direct functionalization often leads to challenges in stereocontrol. While it can undergo oxidation to cyclobutanone or ring-opening reactions, creating substituted derivatives with defined stereochemistry typically requires more complex, multi-step sequences compared to the strategy starting with 3-(benzyloxy)cyclobutanone.[1]
Data Summary: Comparative Features of Cyclobutane Building Blocks
| Building Block | Key Features | Primary Applications | Strategic Advantages | Limitations |
| This compound | Protected hydroxyl group; cis-stereoisomer readily accessible. | Stereoselective synthesis of cis-1,3-disubstituted cyclobutanes; access to cis-1,3-diols and amino alcohols. | Excellent stereocontrol; orthogonal handles for sequential functionalization. | Requires additional protection/deprotection steps, adding to the overall step count. |
| Cyclobutanone | Reactive ketone functionality. | Synthesis of 1,1-disubstituted cyclobutanes and spirocycles; precursor to cyclobutanol. | Commercially available; versatile for C-C bond formation at C1. | Lacks inherent stereodirecting groups for substitutions at other ring positions. |
| Cyclobutanol | Unsubstituted cyclic alcohol. | Introduction of a simple cyclobutyl moiety; precursor for ring-opening reactions. | Simple structure; readily available. | Difficult to achieve stereocontrol upon further functionalization of the ring. |
Visualizing Synthetic Relationships
The following diagrams illustrate the key synthetic transformations and relationships between these core cyclobutane building blocks.
Caption: Synthetic pathways connecting key cyclobutane building blocks.
Experimental Protocols
The following protocols are provided as representative examples of key transformations. Researchers should adapt these procedures to their specific substrates and laboratory conditions.
Protocol 1: Stereoselective Reduction of 3-(Benzyloxy)cyclobutanone
This protocol describes the highly diastereoselective reduction to form cis-3-(benzyloxy)cyclobutanol, based on established methodologies.[6]
Workflow Diagram:
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 3-(Benzyloxy)cyclobutanol versus Silyl-Protected Cyclobutanols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the cyclobutane motif has garnered significant attention. Its rigid, three-dimensional structure can impart favorable properties to bioactive molecules, such as improved metabolic stability, enhanced binding affinity through conformational restriction, and better pharmacokinetic profiles. The synthesis of complex molecules featuring this strained ring system often necessitates the use of protecting groups for hydroxyl functionalities. This guide provides an in-depth technical comparison of two common strategies for protecting the hydroxyl group of cyclobutanol derivatives: the use of a benzyl ether in 3-(benzyloxy)cyclobutanol and the application of various silyl ethers to form silyl-protected cyclobutanols .
The Strategic Importance of Protecting Groups in Cyclobutane Synthesis
The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) can influence the reactivity of adjacent functional groups. Consequently, the choice of a protecting group for a cyclobutanol is not trivial. An ideal protecting group in this context must be introduced under mild conditions that preserve the four-membered ring, remain stable throughout various synthetic transformations, and be selectively removed without compromising the integrity of the cyclobutane core or other functional groups in the molecule. This guide will dissect the nuances of benzyl and silyl ethers in meeting these criteria.
This compound: A Robust and Reliable Intermediate
The benzyl (Bn) ether is a classical and widely used protecting group for alcohols due to its exceptional stability across a broad range of chemical conditions. It is generally resistant to acidic and basic hydrolysis, as well as many oxidizing and reducing agents.
Synthesis of this compound
This compound is typically prepared in a two-step sequence from a suitable cyclobutane precursor. A common route involves the benzylation of a protected 3-hydroxycyclobutanone, followed by reduction of the ketone. For instance, 3-oxocyclobutanecarboxylic acid can be converted to 3-bromocyclobutanone, which then undergoes nucleophilic substitution with benzyl alcohol to yield 3-(benzyloxy)cyclobutanone. Subsequent reduction of the ketone with a mild reducing agent like sodium borohydride furnishes this compound.
Synthetic Utility and Key Attributes
The primary advantage of the benzyl ether in this context lies in its robustness. It provides steadfast protection during multi-step syntheses that may involve harsh reagents. The deprotection of the benzyl group is most commonly and cleanly achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method that is orthogonal to the cleavage of many other protecting groups, including silyl ethers. This orthogonality is a cornerstone of complex molecule synthesis, allowing for the selective unmasking of different hydroxyl groups at various stages.
However, the conditions required for benzyl ether cleavage can be a significant drawback. Catalytic hydrogenation is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing heterocycles. This limitation can restrict the synthetic routes available after the benzyl group has been installed.
Silyl-Protected Cyclobutanols: A Toolkit of Tunable Lability
Silyl ethers are arguably the most popular choice for protecting alcohols in contemporary organic synthesis. Their popularity stems from the ease of their introduction and removal, as well as the ability to fine-tune their stability by varying the steric bulk of the substituents on the silicon atom. Common silyl ethers used for this purpose include tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers.
Synthesis of Silyl-Protected Cyclobutanols
The silylation of a cyclobutanol is typically achieved by reacting the alcohol with the corresponding silyl chloride (e.g., TBSCl, TIPSCl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane or dimethylformamide. The choice of silylating agent and reaction conditions can be tailored to the specific substrate and desired level of stability.
Synthetic Utility and Key Attributes
The key advantage of silyl ethers is their tunable lability and the mild conditions under which they can be removed. The Si-O bond is readily cleaved by fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF). This deprotection method is exceptionally mild and chemoselective, leaving most other functional groups, including benzyl ethers, untouched.
The stability of silyl ethers is directly related to the steric hindrance around the silicon atom. The general order of stability towards acidic hydrolysis is:
TBS < TIPS < TBDPS
This tunable stability allows for the selective deprotection of one silyl ether in the presence of another, a powerful strategy in the synthesis of polyhydroxylated molecules. For instance, a less hindered TBS ether can often be selectively cleaved in the presence of a more hindered TIPS or TBDPS ether.
The primary limitation of silyl ethers is their sensitivity to acidic conditions. While bulkier silyl ethers exhibit greater acid stability, they are generally less robust than benzyl ethers in strongly acidic media.
Head-to-Head Comparison: Benzyl vs. Silyl Ethers on the Cyclobutane Core
| Feature | This compound | Silyl-Protected Cyclobutanols (e.g., TBS-ether) |
| Stability to Acid | High | Moderate (tunable with steric bulk) |
| Stability to Base | High | High |
| Stability to Oxidation | Moderate to High | High |
| Stability to Reduction | Low (cleaved by hydrogenolysis) | High |
| Deprotection Conditions | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Fluoride source (e.g., TBAF), or acidic conditions |
| Orthogonality | Orthogonal to acid- and fluoride-labile groups | Orthogonal to hydrogenolysis-labile groups |
| Key Advantage | Robustness in diverse reaction conditions | Mild and chemoselective deprotection; tunable lability |
| Key Disadvantage | Incompatible with reducible functional groups | Sensitivity to acidic conditions |
Experimental Protocols
Protocol 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)cyclobutanol
This protocol is a representative procedure for the silylation of a cyclobutanol.
Materials:
-
3-Hydroxycyclobutanol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-hydroxycyclobutanol (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of TBSCl (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(tert-butyldimethylsilyloxy)cyclobutanol.
Protocol 2: Deprotection of this compound via Hydrogenolysis
This protocol details the standard procedure for benzyl ether cleavage.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-hydroxycyclobutanol.
Decision-Making Workflow for Protecting Group Selection
The choice between a benzyl or a silyl protecting group for a cyclobutanol intermediate is highly dependent on the planned synthetic route. The following decision-making workflow can guide this selection process.
Caption: Decision workflow for selecting between benzyl and silyl protecting groups for cyclobutanol.
Conclusion and Future Perspectives
Both this compound and silyl-protected cyclobutanols are valuable intermediates in the synthesis of complex molecules. The choice between them is a strategic decision that must be made with careful consideration of the entire synthetic plan.
-
This compound is the protecting group of choice when robustness is paramount and the synthetic route is free of sensitive reducible functional groups. Its stability to a wide range of reagents makes it a reliable workhorse in lengthy synthetic campaigns.
-
Silyl-protected cyclobutanols offer a more nuanced and flexible approach. The ability to tune their stability and the exceptionally mild conditions for their removal make them highly attractive for the synthesis of delicate and highly functionalized molecules. The orthogonality of their deprotection with respect to hydrogenolysis-labile groups is a significant advantage.
As the demand for novel cyclobutane-containing drug candidates continues to grow, the strategic application of these and other protecting group strategies will remain a critical component of successful synthetic endeavors. The development of new protecting groups that offer unique stability profiles and deprotection methods will further expand the synthetic chemist's toolkit for accessing this important class of molecules.
A Comparative Spectroscopic Guide to Cis and Trans Isomers of 3-(Benzyloxy)cyclobutanol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Stereochemistry in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial orientations, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The human body is an inherently chiral environment, and as such, receptors, enzymes, and other biological targets often interact selectively with only one stereoisomer of a chiral drug.[1] This principle of stereoselectivity mandates that researchers in drug discovery and development possess robust analytical methods to unambiguously identify and characterize each stereoisomer of a target molecule.[2][3][4]
This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of 3-(Benzyloxy)cyclobutanol, a substituted cyclobutane derivative relevant as a building block in medicinal chemistry. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to definitively distinguish between these two isomers, grounding our analysis in the fundamental principles that govern the relationship between molecular structure and spectral output.
Synthetic Overview: Accessing the Isomers
The target isomers are typically prepared from a common precursor, 3-(benzyloxy)-1-cyclobutanone.[5] Stereoselective reduction of the ketone provides access to the corresponding cyclobutanols.
-
Synthesis of trans-3-(Benzyloxy)cyclobutanol: Reduction of the precursor ketone with a sterically bulky reducing agent, such as L-Selectride®, generally favors hydride attack from the less hindered face, leading predominantly to the trans isomer where the incoming hydride and the existing benzyloxy group are on opposite sides of the ring.
-
Synthesis of cis-3-(Benzyloxy)cyclobutanol: Reduction with a less sterically demanding reagent like sodium borohydride (NaBH₄) can yield a mixture of isomers. The cis isomer can then be isolated chromatographically or accessed via alternative synthetic strategies, such as a Mitsunobu reaction from the trans alcohol, which proceeds with an inversion of stereochemistry.[6][7][8]
The successful synthesis of each isomer must be confirmed by rigorous spectroscopic analysis, as detailed in the following sections.
Spectroscopic Analysis: A Multi-faceted Approach
No single technique tells the whole story. A comprehensive, multi-technique approach is essential for the unambiguous assignment of stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these diastereomers. The key differences arise from the distinct chemical environments and spatial relationships of the protons in each isomer.
Causality of Spectral Differences: The puckered, non-planar nature of the cyclobutane ring means that substituents can occupy pseudo-axial or pseudo-equatorial positions.[9] The relative orientation of the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups dictates the shielding and deshielding effects experienced by the ring protons.
-
Cis Isomer: The hydroxyl and benzyloxy groups are on the same face of the ring. This proximity can lead to significant through-space anisotropic effects, where the magnetic field generated by the benzene ring shields or deshields nearby protons. Protons on the same face as the substituents will experience different electronic environments than those on the opposite face, leading to more complex and dispersed signals.
-
Trans Isomer: The substituents are on opposite faces. This arrangement often results in a higher degree of molecular symmetry. The protons experience a more averaged and typically less complex magnetic environment compared to the cis isomer.
Expected Spectral Data:
| Proton Assignment | Expected δ (ppm) for cis-isomer | Expected δ (ppm) for trans-isomer | Rationale for Difference |
| H-1 (CH-OH) | ~4.0 - 4.3 | ~3.9 - 4.2 | In the cis isomer, H-1 may be deshielded by the through-space effect of the nearby benzyloxy group. |
| H-3 (CH-OBn) | ~3.8 - 4.1 | ~3.7 - 4.0 | Similar to H-1, the environment of H-3 is influenced by the proximity of the hydroxyl group in the cis isomer. |
| Ring CH₂ (H-2, H-4) | Broader range, more complex multiplets | More condensed multiplets | The lower symmetry in the cis isomer makes the four methylene protons more chemically non-equivalent, leading to complex splitting patterns. |
| ³J Coupling Constants | J(H1-H2), J(H3-H4) will have distinct cis and trans values | J(H1-H2), J(H3-H4) will have distinct cis and trans values | Vicinal coupling constants (³J) are dependent on the dihedral angle. The puckered ring will result in different average angles between adjacent protons in the two isomers, providing a key diagnostic tool.[10][11] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides complementary information, primarily through the chemical shifts of the cyclobutane ring carbons.
Causality of Spectral Differences: The primary differentiating factor in the ¹³C NMR spectra is the gamma-gauche effect , a shielding phenomenon caused by steric compression.
-
Cis Isomer: The hydroxyl and benzyloxy groups on the same side of the ring cause steric hindrance. This steric compression results in a shielding effect (an upfield shift to a lower ppm value) on the C-1 and C-3 carbons, and potentially the C-2 and C-4 carbons, compared to the trans isomer.[12][13]
-
Trans Isomer: The substituents are further apart, leading to a less sterically strained and more stable conformation. The carbon signals, particularly for C-1 and C-3, are expected to appear at a slightly higher chemical shift (deshielded) relative to the cis isomer.
Expected Spectral Data:
| Carbon Assignment | Expected δ (ppm) for cis-isomer | Expected δ (ppm) for trans-isomer | Rationale for Difference |
| C-1 (CH-OH) | ~68 - 71 | ~70 - 73 | Shielded (upfield shift) in the cis isomer due to the gamma-gauche effect. |
| C-3 (CH-OBn) | ~75 - 78 | ~77 - 80 | Also shielded in the cis isomer due to steric compression. |
| C-2, C-4 (Ring CH₂) | ~30 - 33 | ~32 - 35 | May experience a minor shielding effect in the cis isomer. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecules. While the "fingerprint" region (below 1500 cm⁻¹) will differ due to the distinct molecular symmetries, the most diagnostic feature is the O-H stretching region.
Causality of Spectral Differences: The key distinction lies in the potential for intramolecular hydrogen bonding in the cis isomer, which is impossible in the trans isomer.
-
Cis Isomer: The proximity of the -OH group and the oxygen atom of the benzyloxy group allows for the formation of an intramolecular hydrogen bond. This results in a relatively sharp, concentration-independent absorption band for the O-H stretch, typically appearing around 3450-3550 cm⁻¹.
-
Trans Isomer: Lacking the ability to form an intramolecular hydrogen bond, this isomer will exhibit only intermolecular hydrogen bonding. This leads to a broad, concentration-dependent O-H stretching band centered around 3200-3400 cm⁻¹.[14]
Expected Spectral Data:
| Vibrational Mode | Expected Frequency for cis-isomer (cm⁻¹) | Expected Frequency for trans-isomer (cm⁻¹) | Rationale for Difference |
| O-H Stretch | ~3500 (Sharp, concentration-independent) | ~3300 (Broad, concentration-dependent) | Presence of intramolecular H-bonding in the cis isomer vs. only intermolecular H-bonding in the trans isomer. |
| C-O Stretch | ~1050 - 1150 | ~1050 - 1150 | Minor shifts are expected due to the different electronic environments, but the O-H stretch is more diagnostic. |
| Fingerprint Region | Unique Pattern | Unique Pattern | The overall lower symmetry of the cis isomer may result in a more complex fingerprint region compared to the trans isomer. |
Mass Spectrometry (MS)
As diastereomers, the cis and trans isomers have identical molecular weights and will thus show the same molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) in soft ionization techniques like ESI.[15] However, differentiation can be possible through analysis of fragmentation patterns in techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID).
Causality of Spectral Differences: The spatial arrangement of the functional groups can influence fragmentation pathways.
-
Cis Isomer: The proximity of the hydroxyl and benzyloxy groups may facilitate unique fragmentation pathways that are sterically hindered in the trans isomer. For example, a concerted elimination of a small molecule involving both functional groups might lead to a characteristic fragment ion with a higher relative abundance.
-
Trans Isomer: Fragmentation will proceed through pathways that do not depend on the through-space interaction of the two substituents.
The differences can be subtle, and this method is often less definitive than NMR without specific method development.[16][17]
Experimental Protocols & Workflows
Diagram: General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of isomers.
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 15-20 mg of the purified isomer (cis or trans) into a clean NMR tube.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Homogenization: Cap the tube and gently invert several times until the sample is fully dissolved.
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 500 MHz spectrometer at 298 K.
-
Processing: Process the resulting Free Induction Decays (FIDs) using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual at 77.16 ppm.
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Preparation (Thin Film): Dissolve a small amount of the sample (1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane).
-
Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the analyte.
-
Acquisition: Place the plate in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Analyze the O-H stretching region (3200-3600 cm⁻¹) and the fingerprint region (600-1400 cm⁻¹).
Visualizing Structural Differences
The key to the spectral differences observed in NMR lies in the spatial arrangement of the substituents and their influence on the local magnetic fields of the ring protons.
Caption: Structural differences between cis and trans isomers.
Conclusion
The differentiation of cis- and trans-3-(Benzyloxy)cyclobutanol is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR provides the most definitive data through the analysis of chemical shifts and coupling constants, which are highly sensitive to the diastereomeric relationship between the substituents. ¹³C NMR corroborates this assignment by revealing steric compression effects, while FT-IR offers a clear and rapid diagnostic for intramolecular hydrogen bonding unique to the cis isomer. While mass spectrometry can offer supporting evidence, it is the synergistic combination of NMR and IR that provides an unassailable assignment. For any researcher in the pharmaceutical sciences, mastering the interpretation of these spectral nuances is a cornerstone of effective and reliable molecular characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 5. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 6. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 16. Analysis of stereoisomers of chiral drug by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distinguishing Cis and Trans Isomers in Intact Complex Lipids Using Electron Impact Excitation of Ions from Organics Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 3-(Benzyloxy)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral building blocks is a cornerstone of modern drug development. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee) is a critical quality control step in asymmetric synthesis. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric excess of 3-(benzyloxy)cyclobutanol, a valuable chiral intermediate in the synthesis of complex molecules. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, offering detailed protocols and a comparative analysis to guide your selection of the most appropriate technique.
The Importance of Enantiomeric Purity in Drug Development
Chirality plays a pivotal role in the interaction between drug molecules and their biological targets, which are themselves chiral. The differential interaction of enantiomers with enzymes, receptors, and other biological macromolecules can lead to significant differences in their therapeutic effects and metabolic fates. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug.[1] Therefore, robust and reliable analytical methods for determining enantiomeric purity are indispensable in the pharmaceutical industry.[2]
Comparative Overview of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the stage of the research or development process. The three most common and powerful techniques are Chiral HPLC, Chiral GC, and NMR Spectroscopy.
| Technique | Principle | Sample Preparation | Instrumentation | Throughput | Resolution |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Minimal; direct injection of a solution. | HPLC with a chiral column and UV detector. | Moderate to High | Excellent |
| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase in the gas phase. | Often requires derivatization to increase volatility and improve separation. | GC with a chiral capillary column and FID or MS detector. | High | Excellent |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. | Covalent derivatization required. | High-field NMR spectrometer. | Low to Moderate | Good to Excellent |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the direct separation of enantiomers.[3][4] The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Causality Behind Experimental Choices
For a molecule like this compound, which contains a hydroxyl group and a benzene ring, polysaccharide-based CSPs are often an excellent starting point.[5] These phases, such as those derived from cellulose or amylose, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions.[2][6] The benzyloxy group in the target molecule can engage in π-π stacking with the aromatic moieties on the CSP, while the hydroxyl group can participate in hydrogen bonding.
The choice of mobile phase is crucial for optimizing the separation. A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is commonly employed with polysaccharide-based CSPs. The polar modifier competes with the analyte for interaction sites on the CSP, and its concentration can be adjusted to fine-tune the retention and resolution.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample of the enantioenriched this compound at the same concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the benzene ring).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the racemic sample to determine the retention times of the two enantiomers and calculate the resolution (Rs). A baseline separation (Rs > 1.5) is ideal.
-
Inject the enantioenriched sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
Visualization of the HPLC Workflow
Caption: Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for separating enantiomers, particularly for volatile and thermally stable compounds.[7] Similar to HPLC, separation is achieved using a chiral stationary phase, typically a cyclodextrin derivative coated on the inside of a capillary column.
Causality Behind Experimental Choices
For this compound, direct analysis by chiral GC might be challenging due to its relatively high boiling point and the presence of a polar hydroxyl group, which can lead to peak tailing. To overcome this, derivatization is often employed to increase volatility and improve chromatographic performance.[8] Acetylation of the hydroxyl group to form the corresponding acetate ester is a common and effective strategy. The resulting derivative is more volatile and less polar, leading to sharper peaks and better resolution on many chiral GC columns.
Cyclodextrin-based chiral stationary phases are widely used in GC for enantiomeric separations.[7] The chiral cavities of the cyclodextrin molecules can include one of the enantiomers preferentially, leading to different retention times.
Experimental Protocol: Chiral GC
-
Derivatization (Acetylation):
-
To approximately 1 mg of this compound in a 2 mL vial, add 0.5 mL of pyridine and 0.5 mL of acetic anhydride.
-
Cap the vial and heat at 60 °C for 1 hour.
-
After cooling to room temperature, the sample is ready for GC analysis. The derivatized product is 3-(benzyloxy)cyclobutyl acetate.
-
-
GC Conditions:
-
Column: Astec® CHIRALDEX™ G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm, 0.12 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 250 °C.
-
Oven Temperature Program: Start at 120 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min.
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis:
-
Inject the derivatized racemic sample to identify the retention times of the two diastereomeric acetate esters.
-
Inject the derivatized enantioenriched sample and integrate the peak areas.
-
Calculate the enantiomeric excess as described for the HPLC method.
-
Visualization of the GC Workflow
Caption: Workflow for Chiral GC Analysis with Derivatization.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Ester Analysis)
Causality Behind Experimental Choices
Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used CDA for determining the enantiomeric excess and absolute configuration of chiral secondary alcohols.[11][12] The chiral alcohol is reacted with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, in separate reactions to form the corresponding diastereomeric Mosher's esters.
The principle behind this method is that the phenyl group of the MTPA moiety adopts a preferred conformation in which it shields one side of the derivatized alcohol.[13] This anisotropic effect of the phenyl ring causes the protons on one side of the molecule to be shifted upfield in the ¹H NMR spectrum, while those on the other side are shifted downfield. By comparing the spectra of the (R)- and (S)-MTPA esters, one can observe distinct chemical shifts for corresponding protons, allowing for the quantification of each diastereomer.
Experimental Protocol: Mosher's Ester Analysis
-
Preparation of the (R)-MTPA Ester:
-
In an NMR tube, dissolve approximately 5 mg of the enantioenriched this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Add 1.2 equivalents of (R)-(-)-MTPA-Cl and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Seal the tube and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate NMR tube, repeat the procedure from step 1 using (S)-(+)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Identify a well-resolved proton signal that shows clear separation for the two diastereomers. Protons on the cyclobutane ring are good candidates.
-
Integrate the corresponding signals for the two diastereomers in one of the spectra.
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the integration values:
-
ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
-
-
Visualization of the Mosher's Ester Analysis Workflow
Caption: Workflow for Mosher's Ester Analysis by NMR.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, Chiral GC, and NMR spectroscopy with chiral derivatizing agents.
-
Chiral HPLC is often the method of choice for its directness, high resolution, and broad applicability.
-
Chiral GC provides excellent resolution and high throughput, though it may require a derivatization step.
-
NMR spectroscopy with Mosher's esters is a valuable alternative, particularly when chromatographic methods are unavailable or when confirmation of the absolute configuration is also desired.
The selection of the most suitable method will depend on the specific requirements of the analysis. For routine quality control with high sample numbers, a validated chiral HPLC or GC method is preferable. For initial characterization and in-depth structural analysis, NMR-based methods offer a wealth of information. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately assess the stereochemical purity of this important chiral building block.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Reactivity of 3-(Benzyloxy)cyclobutanol and 3-(Benzyloxy)-3-methylcyclobutanol
This guide provides an in-depth, objective comparison of the chemical reactivity of 3-(benzyloxy)cyclobutanol and its C3-methylated analogue, 3-(benzyloxy)-3-methylcyclobutanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that dictate reaction pathways and efficiencies, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Significance of Substituted Cyclobutanes
Cyclobutane scaffolds are valuable four-membered carbocycles integral to the synthesis of complex molecules in medicinal chemistry and materials science. Their inherent ring strain makes them susceptible to unique ring-opening and rearrangement reactions, offering pathways to diverse molecular architectures.[1] However, the reactivity of the cyclobutane core is profoundly influenced by its substituents. This guide focuses on two such analogues: this compound, a secondary alcohol, and 3-(benzyloxy)-3-methylcyclobutanol, a tertiary alcohol. We will explore how the simple addition of a methyl group at the carbinol center (C3) dramatically alters the molecule's steric and electronic profile, leading to divergent outcomes in key organic transformations.
Structural and Electronic Considerations
The primary difference between the two molecules lies at the C3 position.
-
This compound: Possesses a secondary alcohol with a hydrogen atom at C3. This site is relatively accessible for reagents.
-
3-(Benzyloxy)-3-methylcyclobutanol: Features a tertiary alcohol. The presence of a methyl group in place of a hydrogen atom introduces significant steric hindrance around the hydroxyl group and the adjacent carbon.[2] This bulkiness can impede the approach of reagents. Electronically, the methyl group acts as a weak electron-donating group through hyperconjugation, which can influence the stability of nearby intermediates.[3]
These seemingly minor structural changes have profound implications for reactivity, particularly in oxidation reactions and acid-catalyzed rearrangements.
Comparative Reactivity Analysis
Oxidation of the Hydroxyl Group
The oxidation of an alcohol to a carbonyl is a fundamental transformation. Here, the structural differences between our two subjects lead to vastly different outcomes.
-
This compound (Secondary Alcohol): Readily undergoes oxidation to the corresponding ketone, 3-(benzyloxy)cyclobutanone, using a variety of mild oxidizing agents.[4][5] Reagents like Dess-Martin Periodinane (DMP) or conditions for a Swern oxidation are highly effective.[6][7][8][9] The reaction proceeds via the removal of the hydrogen atom from the carbinol carbon.
-
3-(Benzyloxy)-3-methylcyclobutanol (Tertiary Alcohol): This compound is resistant to standard oxidation reactions.[8] Oxidation requires the presence of a C-H bond on the alcohol-bearing carbon, which this tertiary alcohol lacks. Under forcing conditions with strong oxidants, C-C bond cleavage is more likely to occur than the formation of a ketone.[10]
Acid-Catalyzed Rearrangement
Cyclobutanols are known to undergo ring-opening or rearrangement reactions under acidic conditions, driven by the relief of ring strain.[1][11][12] The stability of the carbocation intermediate formed upon protonation and loss of water is the critical determinant of the reaction pathway.
-
This compound: Upon protonation of the hydroxyl group and subsequent loss of water, a secondary carbocation is formed on the cyclobutane ring. This intermediate can undergo a 1,2-hydride shift or ring contraction/expansion to yield a variety of rearranged products. However, the formation of a secondary carbocation is relatively high in energy.
-
3-(Benzyloxy)-3-methylcyclobutanol: The loss of water from the protonated tertiary alcohol generates a significantly more stable tertiary carbocation. This intermediate is readily formed and will be the key pivot point for subsequent rearrangements. The presence of the electron-donating methyl group further stabilizes this positive charge. This enhanced stability dramatically accelerates the rate of acid-catalyzed dehydration and rearrangement compared to its secondary alcohol counterpart.[13] The likely pathway would involve a 1,2-alkyl shift, potentially leading to ring expansion and the formation of a cyclopentene derivative.
Experimental Protocols & Data
To provide a practical context for these differences, we present a standardized protocol for a comparative oxidation experiment using Dess-Martin Periodinane (DMP), a mild oxidant known for its reliability and broad functional group tolerance.[6][7][14][15]
Workflow for Comparative Oxidation
References
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]
- 3. chem.msu.ru [chem.msu.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Synthetic Routes of 3-(Benzyloxy)cyclobutanol for Advanced Research
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key molecular building blocks is paramount. 3-(Benzyloxy)cyclobutanol is a valuable intermediate, and this guide provides an in-depth comparison of its primary synthetic routes, focusing on practical application, mechanistic insights, and data-driven evaluation.
The cyclobutane motif is a crucial structural element in numerous bioactive molecules and approved pharmaceuticals. Its inherent ring strain and unique three-dimensional geometry offer novel pharmacological properties. This compound, in particular, serves as a versatile precursor for a range of more complex molecules, including potent enzyme inhibitors and therapeutic agents. The selection of an appropriate synthetic strategy is therefore a critical decision in any research and development program. This guide will explore the most prevalent and effective methods for its preparation.
Route 1: Reductive Approach from 3-(Benzyloxy)cyclobutanone
The most direct and widely employed method for synthesizing this compound is the reduction of the corresponding ketone, 3-(Benzyloxy)cyclobutanone. This approach is favored for its simplicity and generally high yields. The choice of reducing agent is critical as it dictates the stereochemical outcome of the reaction.
Mechanism and Stereoselectivity
The reduction of 3-(Benzyloxy)cyclobutanone involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The stereoselectivity of this reduction is a key consideration. The hydride can attack from either the same face (syn) or the opposite face (anti) as the benzyloxy group.
Computational and experimental studies have shown that the reduction of 3-substituted cyclobutanones with common hydride reagents, such as sodium borohydride, predominantly yields the cis-alcohol.[1] This preference is attributed to a combination of steric and electronic factors. The transition state leading to the cis product is favored as it minimizes steric hindrance and torsional strain.[1] Repulsive electrostatic interactions between the incoming hydride and the benzyloxy substituent also play a role in directing the attack to the opposite face.[1]
For enhanced stereoselectivity, sterically demanding hydride reagents can be employed. For instance, lithium tri-tert-butoxyaluminum hydride is known to provide high cis-selectivity in the reduction of substituted cyclobutanones.[2] Conversely, achieving the trans-isomer often requires more specialized methods, such as enzymatic reductions.[2]
Experimental Protocol: Sodium Borohydride Reduction
A common and straightforward procedure for the synthesis of this compound is the reduction of 3-(Benzyloxy)cyclobutanone with sodium borohydride.[3]
Procedure:
-
Dissolve 3-(Benzyloxy)cyclobutanone (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[3]
This method typically affords the product in high yield (around 90%).[3]
Route 2: Multi-step Synthesis of the Precursor Ketone
The availability of the starting material, 3-(Benzyloxy)cyclobutanone, is a crucial factor. While commercially available, its synthesis from simpler precursors is often necessary. A notable multi-step synthesis has been reported, starting from halogenated methyl benzene.[4]
This patented method involves a five-step sequence:
-
Etherification: Reaction of a halogenated methyl benzene with ethylene glycol.
-
Halogenation: Conversion of the resulting alcohol to a haloethyl ether.
-
Elimination: Formation of benzyl vinyl ether.
-
Ring Closure: [2+2] cycloaddition to form a dichlorinated cyclobutane derivative.
-
Dechlorination: Reductive removal of the chlorine atoms to yield 3-(Benzyloxy)cyclobutanone.[4]
While this route is more complex, it offers a pathway from inexpensive and readily available starting materials, making it potentially suitable for large-scale production.[4] The overall yield for this five-step process is reported to be around 52-55%.[4]
A key step in this sequence is the [2+2] cycloaddition. The reaction of benzyl vinyl ether with a suitable ketene equivalent, often generated in situ, forms the cyclobutane ring. Subsequent dechlorination, typically with a reducing agent like zinc powder in acetic acid, furnishes the desired ketone.[4]
Comparison of Synthetic Routes
| Parameter | Route 1: Reduction | Route 2: Multi-step Synthesis |
| Starting Material | 3-(Benzyloxy)cyclobutanone | Halogenated methyl benzene, ethylene glycol |
| Number of Steps | 1 | 5 |
| Overall Yield | High (~90%)[3] | Moderate (~52-55%)[4] |
| Key Advantages | Simplicity, high yield, good stereocontrol (for cis) | Utilizes inexpensive starting materials, scalable[4] |
| Key Disadvantages | Requires the precursor ketone | Longer reaction sequence, moderate overall yield |
| Stereochemical Control | Predominantly cis-isomer with standard hydrides[1] | Stereochemistry is set during the reduction of the final ketone |
Visualization of Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of 3-(Benzyloxy)cyclobutanol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental success but also for ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 3-(Benzyloxy)cyclobutanol, moving beyond mere compliance to foster a culture of safety and operational excellence.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of waste container.
According to available Safety Data Sheets (SDS), this compound presents the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
While one SDS for a related compound, cis-3-(Benzyloxymethyl)cyclobutanol, suggests it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is a prudent and common practice in laboratory settings to handle all research chemicals with a degree of caution.[3] Given the explicit hazard statements for this compound, treating it as a hazardous substance is mandatory.
Table 1: Hazard Identification for this compound
| Hazard Statement | Classification | Rationale for Disposal Precautions |
| H315: Causes skin irritation | Skin Irritant | Direct contact with the skin must be avoided. Contaminated materials, including gloves and lab coats, must be disposed of as hazardous waste to prevent secondary exposure. |
| H319: Causes serious eye irritation | Eye Irritant | The potential for serious eye damage necessitates the use of chemical splash goggles and dictates that any materials that could potentially splash the chemical must be handled with care and disposed of properly. |
| H335: May cause respiratory irritation | Respiratory Irritant | All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors. |
The primary regulatory framework governing the disposal of such chemicals in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] This act establishes a "cradle-to-grave" approach to hazardous waste management.[5]
Procedural Guide for Disposal
The following sections provide a step-by-step methodology for the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following PPE must be worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Chemically impermeable gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of as hazardous waste after handling the chemical.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2] For larger quantities or in the event of a spill, fire/flame resistant and impervious clothing is recommended.[2]
-
Respiratory Protection: Not typically required when working in a well-ventilated area or a chemical fume hood.[3] However, if vapors are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.[6][7]
Step-by-Step Protocol for Waste Collection:
-
Designate a Waste Container: Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[8] The original chemical container is often the best choice for waste.
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] Do not use abbreviations or chemical formulas.[8] The label should also indicate the associated hazards (e.g., "Irritant").[8]
-
Collect the Waste: Carefully pour or transfer the waste this compound into the designated container. Avoid splashing. It is recommended to perform this transfer within a chemical fume hood.
-
Do Not Mix Wastes: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently or produce toxic gases.[7][8]
-
Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[8]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be a secure, well-ventilated location, away from incompatible materials.[6] Secondary containment should be used to prevent the spread of material in case of a leak.[6]
Diagram: Waste Segregation Decision Workflow
Caption: Decision workflow for proper segregation and collection of this compound waste.
Disposal of Contaminated Materials
Any materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly. This includes:
-
Gloves
-
Pipette tips
-
Weighing boats
-
Contaminated paper towels or absorbent pads
These items should be collected in a separate, clearly labeled, solid waste container or a sealed plastic bag designated for hazardous solid waste.
Empty containers of this compound must also be managed as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[9] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface or remove the original label. Always consult your institution's EHS guidelines for specific procedures on empty container disposal.
Spill Decontamination and Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For Small Spills (less than 100 mL):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Ensure Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if possible without spreading the vapors.
-
Don PPE: Wear the appropriate PPE as outlined in section 2.1.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully scoop the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild detergent and water. For a final rinse, use water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous waste.
For Large Spills (greater than 100 mL):
-
Evacuate: Evacuate all non-essential personnel from the area immediately.
-
Alert EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Isolate and Ventilate: If it is safe to do so, close the doors to the affected area and increase ventilation to the outdoors.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.
Diagram: Spill Cleanup Workflow
Caption: Workflow for responding to spills of this compound.
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste contractor.[6][10] Laboratory personnel are responsible for the safe and compliant accumulation of the waste up to the point of collection.
The process is generally as follows:
-
Accumulation: Waste is collected in the SAA as described above.
-
Scheduled Pickup: Your institution's EHS department will have a schedule for picking up hazardous waste from laboratories.
-
Transportation and Disposal: The licensed contractor will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic chemical is controlled incineration in a hazardous waste incinerator.[2][10]
Crucially, never dispose of this compound down the drain or in the regular trash. [2] This is a violation of environmental regulations and can lead to contamination of waterways and harm to aquatic life.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the hazards, following established protocols, and working closely with your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the broader community. This guide serves as a foundational resource, but it is incumbent upon every researcher to be familiar with their specific institutional and local regulations.
References
- 1. chemical-label.com [chemical-label.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. axonator.com [axonator.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. capotchem.com [capotchem.com]
A Senior Application Scientist's Guide to Handling 3-(Benzyloxy)cyclobutanol: From Core Principles to Emergency Response
A Note from the Scientist: In the field of drug development, precision and safety are paramount. While some data sheets may classify 3-(Benzyloxy)cyclobutanol as non-hazardous, a significant portion of available safety information identifies it as an irritant to the skin, eyes, and respiratory system. This guide is built on the principle of As Low As Reasonably Achievable (ALARA) exposure. We will adhere to the more stringent safety protocols to ensure the highest level of protection for all personnel. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before commencing any work.
Hazard Profile of this compound
This compound (CAS: 100058-61-5) is a versatile chemical intermediate.[1][2] Despite its utility, it presents a clear hazard profile that necessitates careful handling. The primary risks associated with this compound are:
-
Serious Eye Irritation (H319): Direct contact can cause significant eye irritation.[1][3][4]
-
Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[3][4]
-
Respiratory Irritation (H335): Inhalation of aerosols or dusts may lead to respiratory tract irritation.[1][3][4]
-
Harmful if Inhaled (H332): Some sources indicate that the substance is harmful if inhaled.[1]
Understanding these hazards is the foundational step in developing a robust safety protocol. The personal protective equipment (PPE) and handling procedures outlined below are specifically designed to mitigate these risks.
The Hierarchy of Controls: A Proactive Safety Strategy
Before we focus on PPE, it's crucial to understand its place in laboratory safety. PPE is the last line of defense. A truly safe workflow is built on the "Hierarchy of Controls," which prioritizes eliminating or reducing hazards at their source.
Caption: The Hierarchy of Controls prioritizes strategies.
For this compound, this means primarily working within a certified chemical fume hood (an engineering control) and adhering to Standard Operating Procedures (SOPs) (an administrative control) before ever reaching for a glove.
Mandated Personal Protective Equipment (PPE) Protocol
When direct handling is unavoidable, the following PPE is mandatory. The selection is based on mitigating the specific hazards of skin, eye, and respiratory irritation.
Eye and Face Protection
Due to the risk of serious eye irritation, robust protection is non-negotiable.
-
Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Causality: Standard safety glasses leave gaps around the eyes, which are vulnerable to splashes or aerosols. Goggles create a seal, providing comprehensive protection against accidental contact.[5] In situations with a higher risk of splashing, a full face shield should be worn in addition to goggles.
Skin and Body Protection
To prevent skin irritation, complete skin coverage is essential.
-
Gloves: Handle with chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard.[1] Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[6]
-
Lab Coat/Gown: A long-sleeved, impermeable lab coat or gown is required to protect the arms and torso.[5][7] This prevents incidental contact from drips or spills. For larger quantities, consider fire/flame resistant and impervious clothing.[1]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Perforated shoes or sandals are not permitted.[8]
Respiratory Protection
The primary engineering control for respiratory safety is a fume hood.
-
Standard Operations: When handling this compound inside a certified chemical fume hood, additional respiratory protection is typically not required.[9]
-
Outside of a Fume Hood: If engineering controls are insufficient, if irritation is experienced, or during a large spill, respiratory protection is necessary.[1] A full-face respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[6]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Safety Goggles (EN 166 / NIOSH) | Nitrile Gloves (EN 374) | Long-sleeved Lab Coat | Not required |
| Weighing Solid (in Ventilated Enclosure) | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if dust is generated |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Impermeable Gown/Apron | Full-face respirator with appropriate cartridges |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | Not required |
Operational Workflow: From Receipt to Disposal
A self-validating protocol ensures safety at every step of the chemical's lifecycle in the lab.
Caption: A systematic workflow minimizes exposure risk.
Receiving and Storage
-
Receiving: Upon receipt, inspect the container for damage or leaks in a well-ventilated area.
-
Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[1] The container must be kept tightly closed.[1][4] For long-term stability, refrigeration may be recommended.[7][9] The storage area should be locked and clearly labeled.[1][4]
Spill Response
In the event of a spill, act quickly and safely.
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE for spill cleanup, including respiratory protection.
-
Contain: Prevent further spillage and stop the chemical from entering drains.[1]
-
Absorb: Cover the spill with an inert absorbent material like diatomite or sand.
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[6][9] Use non-sparking tools.[1]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste must be treated as hazardous.
-
Procedure: Dispose of contents and containers at a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Packaging: Contaminated packaging should be triple-rinsed (if appropriate) and offered for recycling or punctured to prevent reuse before disposal in a sanitary landfill.[1] Always follow your institution's specific waste disposal guidelines.
Emergency Response & First Aid
Immediate and correct first aid can significantly reduce the severity of an injury.[10]
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][9] If skin irritation occurs or persists, get medical attention.[1][4]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 100058-61-5 [chemicalbook.com]
- 3. chemical-label.com [chemical-label.com]
- 4. aksci.com [aksci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.be [fishersci.be]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
